(1-methyl-1H-pyrazol-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-3-2-5(4-6)7-8/h2-3H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDUSOCSNXBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427116 | |
| Record name | (1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612511-81-6 | |
| Record name | (1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methylpyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1-methyl-1H-pyrazol-3-yl)methanamine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-3-yl)methanamine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, and this particular derivative offers a versatile primary amine handle for constructing complex molecular architectures.[1][2] This document details the compound's core physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, explores its key chemical reactivity, and discusses its application in the development of novel therapeutics, particularly as an inhibitor for inflammatory diseases.[3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrazole featuring a methyl group on one ring nitrogen and an aminomethyl group at the 3-position. This arrangement provides a unique combination of a stable, aromatic heterocyclic core and a reactive primary amine, making it an attractive starting material for library synthesis and lead optimization.
Nomenclature and Core Identifiers
-
IUPAC Name: this compound[4]
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been aggregated from computational models and supplier information.
| Property | Value | Source |
| Physical Form | Colorless to Pale-yellow/Yellow-brown Liquid | [7] |
| Purity (Typical) | ≥90% | [7] |
| XLogP3 | -0.9 | [4][6] |
| Topological Polar Surface Area (TPSA) | 40.71 Ų | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bonds | 2 | [9] |
| Storage Temperature | Refrigerator | [7] |
Synthesis and Characterization
While commercially available, an understanding of the synthesis of this compound is crucial for custom modifications or scale-up operations. A common and reliable strategy involves the reduction of a corresponding nitrile precursor.
Proposed Synthetic Pathway
The most direct synthetic route begins with the readily accessible 1-methyl-1H-pyrazole-3-carbonitrile. The nitrile group is then reduced to a primary amine using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄). This method is highly efficient for this transformation.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the reduction of a nitrile precursor.
Detailed Experimental Protocol: Nitrile Reduction
This protocol is a representative procedure based on standard laboratory practices for LiAlH₄ reductions.
Materials:
-
1-methyl-1H-pyrazole-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether[10]
-
Sodium sulfate (anhydrous)[10]
-
Distilled water
-
15% Sodium hydroxide solution
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask. Cool the suspension to 0°C using an ice bath.
-
Causality: LiAlH₄ is a highly reactive and moisture-sensitive reducing agent. Anhydrous conditions and an inert atmosphere are critical to prevent violent quenching and ensure full reactivity. Cooling mitigates the highly exothermic nature of the initial reaction.
-
-
Addition of Precursor: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add distilled water (X mL), followed by 15% aqueous NaOH (X mL), and finally more distilled water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Self-Validation: This specific sequence (Fieser work-up) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final amine.
Chemical Reactivity and Derivatization
The utility of this compound lies in the reactivity of its primary amine group, which allows for straightforward derivatization to build a diverse range of molecules.
Overview of Reactivity
The aminomethyl group readily undergoes standard amine reactions, including:
-
N-Acylation and N-Sulfonylation: Reaction with acyl or sulfonyl chlorides to form stable amides and sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary and tertiary amines.[1]
-
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
These reactions provide facile entry into libraries of compounds for structure-activity relationship (SAR) studies.
Key Reaction Workflow: N-Sulfonylation
Caption: General workflow for synthesizing pyrazole-sulfonamide hybrids.
A protocol for a similar transformation involves reacting a 5-aminopyrazole with 4-methylbenzenesulfonyl chloride in acetonitrile using triethylamine as a base.[2] This procedure can be directly adapted for this compound.
Applications in Drug Discovery and Development
The pyrazole core is a cornerstone of modern medicinal chemistry, present in numerous commercial drugs.[1] this compound serves as a key intermediate for accessing novel compounds with therapeutic potential.
Case Study: RIPK1 Inhibitors for Inflammatory Disease
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation.[3] Inhibiting its kinase activity is a promising strategy for treating inflammatory conditions like inflammatory bowel disease.[3] Recent research has identified derivatives of 1H-pyrazol-3-amine as potent and selective RIPK1 inhibitors.[3][11]
A study published in the Journal of Medicinal Chemistry describes the optimization of a series of 1H-pyrazol-3-amine derivatives, leading to a lead compound with low nanomolar activity against RIPK1, excellent pharmacokinetic properties, and significant therapeutic effects in in vivo models of inflammatory disease.[3] this compound is an ideal starting point for synthesizing analogs of these promising inhibitors.
Logical Application Pathway
Caption: From chemical building block to therapeutic application.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
Hazard Identification
The compound is classified with the following GHS hazard statements:
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [4][7] |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [4][7] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [4][7] |
| H335 | May cause respiratory irritation | [4][7] |
The signal word is Danger or Warning .[4][7]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] An eyewash station and safety shower must be readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[12]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[12]
-
-
First Aid:
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[12] Refrigerator storage is recommended.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
References
-
(1-Methyl-1H-pyrazol-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
-
(1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419. (n.d.). PubChem. Retrieved from [Link]
-
Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
[1-methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]methanamine. (n.d.). PubChemLite. Retrieved from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE CAS#: [chemicalbook.com]
- 6. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 612511-81-6 [sigmaaldrich.com]
- 8. (1-Methyl-1H-pyrazol-3-yl)methylamine | 612511-81-6 [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to (1-methyl-1H-pyrazol-3-yl)methanamine: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-3-yl)methanamine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the compound's synthesis, physicochemical properties, and its critical role in the creation of targeted therapeutics, particularly kinase inhibitors.
Core Compound Identification
This compound is a substituted pyrazole derivative that has garnered significant interest in medicinal chemistry. Its unique structural features, including the N-methylated pyrazole ring and the reactive primary amine, make it a versatile scaffold for the synthesis of complex bioactive molecules.
| Property | Value | Source |
| CAS Number | 612511-81-6 | [1] |
| Molecular Formula | C₅H₉N₃ | [1] |
| Molecular Weight | 111.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (1-methylpyrazol-3-yl)methanamine, 3-(Aminomethyl)-1-methyl-1H-pyrazole | [1] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound involves the reduction of its corresponding nitrile precursor, 1-methyl-1H-pyrazole-3-carbonitrile. This transformation is a cornerstone of its production, providing a reliable and efficient pathway to the desired amine.
Synthesis of the Precursor: 1-methyl-1H-pyrazole-3-carbonitrile
The synthesis of the nitrile precursor can be achieved through various methods, with one common approach being the dehydration of the corresponding amide, 1-methyl-1H-pyrazole-3-carboxamide. This reaction is typically carried out at elevated temperatures, and in some instances, a dehydrating agent such as phosphorus pentoxide can be employed to facilitate the conversion.[1]
Reduction of 1-methyl-1H-pyrazole-3-carbonitrile to this compound
The conversion of the nitrile to the primary amine is a standard reduction reaction. While various reducing agents can be employed, the choice of reagent is critical to ensure high yield and purity of the final product. Common reducing agents for this type of transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
A detailed, self-validating protocol for the synthesis of this compound via catalytic hydrogenation is outlined below. This method is often preferred in industrial settings due to its scalability and milder reaction conditions compared to metal hydrides.
-
Reactor Setup: A pressure-rated hydrogenation vessel is charged with 1-methyl-1H-pyrazole-3-carbonitrile and a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture. The choice of catalyst can influence the reaction rate and selectivity.
-
Hydrogenation: The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas. The reaction is then stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to a salt, such as the hydrochloride salt, followed by recrystallization to achieve high purity.
Physicochemical Properties and Handling
Understanding the physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| XLogP3-AA | -0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Safety and Handling:
This compound is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Applications in Drug Development: A Privileged Scaffold for Kinase Inhibitors
The pyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Specifically, the 3-aminopyrazole core, of which this compound is a derivative, is a key structural feature in numerous kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The N-1 atom of the pyrazole ring can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor, allowing for specific interactions within the ATP-binding pocket of kinases.[4] The aminomethyl group at the 3-position provides a crucial attachment point for building out the rest of the inhibitor molecule, enabling chemists to fine-tune the compound's selectivity and pharmacokinetic properties.
Case Study: BRAF Inhibitors
A significant application of pyrazole-containing compounds is in the development of inhibitors for the BRAF kinase, a key protein in the MAPK/ERK signaling pathway.[5][6] Mutations in the BRAF gene are found in a high percentage of melanomas and other cancers.[5][6] this compound serves as a valuable building block for synthesizing BRAF inhibitors. The primary amine can be functionalized to introduce moieties that interact with specific residues in the BRAF active site, leading to potent and selective inhibition.
The causality behind using this specific building block lies in the precise orientation of the pyrazole ring and the aminomethyl linker. This arrangement allows for the generation of a library of compounds where the pyrazole core anchors the molecule in the kinase hinge region, while the side chain extending from the amine can be modified to explore other pockets of the active site, thereby optimizing potency and selectivity. This is a key principle in structure-activity relationship (SAR) studies of kinase inhibitors.[3]
Conclusion
This compound is a fundamentally important building block in the field of drug discovery. Its straightforward synthesis, versatile reactivity, and the proven success of the pyrazole scaffold in targeting kinases underscore its value to medicinal chemists. This guide provides a foundational understanding of this compound, intended to empower researchers in their efforts to develop the next generation of targeted therapies.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed. [Link]
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PMC. [Link]
-
(1-Methylpyrazol-3-yl)methanamine | C5H9N3. PubChem. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
Sources
- 1. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1-methyl-1H-pyrazol-3-yl)methanamine: A Versatile Synthon in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-pyrazol-3-yl)methanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a methylated pyrazole ring coupled with a primary aminomethyl group, offers a versatile scaffold for creating complex molecular architectures. With a molecular weight of 111.15 g/mol and a formula of C₅H₉N₃ , this compound serves as a critical starting material in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol via nitrile reduction, rigorous methods for its spectroscopic characterization, and an exploration of its application as a strategic synthon in drug development, grounded in authoritative scientific literature.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity. This allows for precise, high-affinity interactions with a multitude of biological targets.[1] Specifically, the substitution pattern of this compound makes it an exceptionally valuable intermediate. The N1-methylation prevents unwanted tautomerization and provides a fixed vector for substitution, while the C3-aminomethyl group serves as a nucleophilic handle for facile elaboration into amides, sulfonamides, and other functional groups essential for probing structure-activity relationships (SAR).
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible chemical synthesis and drug discovery. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 111.15 g/mol | [2] |
| Molecular Formula | C₅H₉N₃ | [2] |
| CAS Number | 612511-81-6 | [3] |
| Appearance | Colorless to Pale-yellow Liquid | [3] |
| Canonical SMILES | CN1C=C(C=N1)CN | [2] |
| InChI Key | SSXDUSOCSNXBPO-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of this compound is paramount. The following represents expected Nuclear Magnetic Resonance (NMR) data based on its structure and analysis of similar pyrazole derivatives.
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.25 ppm (d, 1H): This signal corresponds to the proton at the C5 position (H-5) of the pyrazole ring. It appears as a doublet due to coupling with the H-4 proton.
-
δ ~ 6.15 ppm (d, 1H): This doublet is assigned to the proton at the C4 position (H-4), coupled with the H-5 proton.
-
δ ~ 3.85 ppm (s, 2H): A singlet integrating to two protons, characteristic of the methylene (-CH₂-) group of the aminomethyl substituent.
-
δ ~ 3.80 ppm (s, 3H): This sharp singlet corresponds to the three protons of the N-methyl (-NCH₃) group.
-
δ ~ 1.60 ppm (br s, 2H): A broad singlet representing the two exchangeable protons of the primary amine (-NH₂) group.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~ 152.0 ppm: Quaternary carbon at the C3 position, attached to the aminomethyl group.
-
δ ~ 138.0 ppm: Methine carbon at the C5 position.
-
δ ~ 105.0 ppm: Methine carbon at the C4 position.
-
δ ~ 40.0 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂).
-
δ ~ 39.0 ppm: Methyl carbon of the N-methyl group (-NCH₃).
Synthesis and Purification: A Robust and Reproducible Protocol
The most direct and reliable synthesis of this compound involves the chemical reduction of the corresponding nitrile precursor, 1-methyl-1H-pyrazole-3-carbonitrile. Lithium aluminum hydride (LiAlH₄) is a sufficiently powerful reducing agent for this transformation.
Causality in Reagent Selection
-
Lithium Aluminum Hydride (LiAlH₄): Chosen over milder reagents like sodium borohydride (NaBH₄) because NaBH₄ is generally ineffective at reducing nitriles. LiAlH₄ provides a potent source of hydride ions (H⁻) necessary to break the strong carbon-nitrogen triple bond.
-
Anhydrous THF: The reaction must be conducted under strictly anhydrous conditions. LiAlH₄ reacts violently with water, which would quench the reagent and pose a significant safety hazard. Tetrahydrofuran (THF) is an ideal aprotic solvent that solubilizes the reactants and is stable to the reducing agent.
-
Aqueous Workup: A careful, sequential addition of water and sodium hydroxide solution is critical for safely quenching excess LiAlH₄ and precipitating the aluminum salts as a manageable solid, facilitating the isolation of the desired amine product.
Detailed Experimental Protocol
Reaction: Reduction of 1-methyl-1H-pyrazole-3-carbonitrile
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.2 eq.) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Addition: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser method): Once the reaction is complete, cool the flask back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. A granular white precipitate of aluminum salts should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and dichloromethane (DCM).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to afford the pure this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary amine of this compound is a powerful nucleophile, making it an ideal building block for constructing libraries of compounds for high-throughput screening. Its most significant application is in the synthesis of kinase inhibitors, where it is often used to form a critical amide or sulfonamide linkage that interacts with the hinge region of the kinase ATP-binding site.
Role as a Versatile Chemical Handle
The amine can be readily acylated with carboxylic acids (or acid chlorides) or sulfonated with sulfonyl chlorides to introduce diverse side chains. This allows medicinal chemists to systematically modify a lead compound to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Caption: Key derivatization pathways for the title compound in drug discovery.
Case Study: Synthesis of Pyrazole-Based JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and neurodegenerative disorders. Research has led to the development of potent inhibitors based on a 4-(pyrazol-3-yl)-pyridine scaffold.[4] In the synthesis of these inhibitors, a pyrazole building block is coupled to a pyridine core. While the cited paper uses a Suzuki coupling to form the pyrazole ring late in the synthesis, an alternative and common strategy involves using pre-functionalized pyrazoles like this compound to build out different regions of the molecule. For instance, it could be coupled to an activated pyridine carboxylic acid to form an amide bond, serving as a key pharmacophoric element.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, reliable synthesis, and versatile reactivity provide a robust platform for the rapid development of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage the power of the pyrazole scaffold in the pursuit of new medicines.
References
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Branger, J., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4344-4348. Available at: [Link]
-
Becerra, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1234. Available at: [Link]
-
Fares, M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-795. Available at: [Link]
-
PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]
- Google Patents. (2020). CN112125888A - Preparation method of 3- (1-methyl-1H-pyrazol-4-yl) -6-quinoxalinamine.
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]
-
Wessig, P., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(21), 11593. Available at: [Link]
Sources
Introduction: The Significance of (1-methyl-1H-pyrazol-3-yl)methanamine in Modern Drug Discovery
An In-Depth Technical Guide to the Structure Elucidation of (1-methyl-1H-pyrazol-3-yl)methanamine
This compound is a heterocyclic compound featuring a methylated pyrazole ring substituted with a methanamine group.[1][2][3][4] With a molecular formula of C₅H₉N₃ and a molecular weight of 111.15 g/mol , this molecule represents a key building block in medicinal chemistry.[1][5] Pyrazole derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to their incorporation into numerous FDA-approved drugs.[6][7] The precise structural characterization of such intermediates is not merely an academic exercise; it is a foundational requirement for regulatory compliance and the integrity of the entire drug development process.[8][9]
This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated workflow provides a self-validating system for unambiguous structure confirmation.
The Analytical Imperative: An Integrated Spectroscopic Workflow
No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Mass spectrometry provides the molecular formula, nuclear magnetic resonance (NMR) spectroscopy maps the atomic connectivity, and infrared (IR) spectroscopy confirms the presence of key functional groups. This integrated approach, outlined below, ensures the highest level of confidence in the assigned structure.
Mass Spectrometry: Confirming Molecular Weight and Formula
Expertise & Rationale: Mass spectrometry (MS) is the initial and most crucial step to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), often with a time-of-flight (TOF) analyzer, is preferred over nominal mass instruments because it can distinguish between compounds with the same nominal mass but different elemental formulas, providing a critical layer of validation.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures protonation of the amine and pyrazole nitrogens, promoting efficient ionization.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.
-
Data Analysis: Determine the accurate mass of the most intense ion in the spectrum and use the instrument's software to generate a predicted elemental formula.
Anticipated Data & Interpretation
The primary goal is to observe the protonated molecular ion [M+H]⁺. The fragmentation pattern, while secondary for initial confirmation, can provide supporting structural evidence. Pyrazole rings are relatively stable, but characteristic losses can occur.[10][11]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₅H₉N₃ | Based on the intended structure.[1] |
| Exact Mass | 111.0796 | Calculated for C₅H₉N₃. |
| [M+H]⁺ (Monoisotopic) | 112.0874 | The molecule gains a proton (H⁺). |
| Key Fragments (EI-MS) | m/z 81, m/z 53 | Potential fragments from pyrazole ring cleavage.[11] |
The observation of an ion with a mass accurate to within 5 ppm of the calculated 112.0874 provides strong evidence for the elemental formula C₅H₁₀N₃⁺, the protonated form of the target compound.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR spectroscopy provides an unambiguous map of the proton and carbon framework. While 1D spectra (¹H and ¹³C) suggest the structure, 2D correlation experiments (like HMBC) are essential for definitively establishing the substitution pattern on the pyrazole ring, a common challenge as synthesis can yield regioisomers.[12][13]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments. The HMBC experiment is critical and should be optimized to detect 2-bond and 3-bond correlations (~8 Hz).
Anticipated Spectra & Interpretation
¹H NMR Spectrum:
-
δ ~7.2-7.4 ppm (1H, doublet): Proton at C5. It is a doublet due to coupling with the proton at C4.
-
δ ~6.0-6.2 ppm (1H, doublet): Proton at C4. It is a doublet due to coupling with the proton at C5.
-
δ ~3.8-3.9 ppm (3H, singlet): Protons of the N-methyl group (N-CH₃). It is a singlet as there are no adjacent protons.[6]
-
δ ~3.7-3.8 ppm (2H, singlet): Protons of the methylene group (-CH₂-). It is a singlet as it is adjacent to the NH₂ group, whose protons typically do not cause splitting in standard conditions.
-
δ ~1.5-2.5 ppm (2H, broad singlet): Protons of the primary amine (-NH₂). The chemical shift is variable and the peak is often broad due to quadrupole broadening and chemical exchange.[14]
¹³C NMR Spectrum:
-
δ ~145-155 ppm: C3 (quaternary carbon attached to two nitrogens).
-
δ ~135-140 ppm: C5 (methine carbon).
-
δ ~104-108 ppm: C4 (methine carbon).[6]
-
δ ~40-45 ppm: Methylene carbon (-CH₂-).
-
δ ~38-40 ppm: N-methyl carbon (N-CH₃).
Trustworthiness through 2D NMR: The key to validating the structure and ruling out the 1,5-substituted isomer lies in the HMBC spectrum. The following correlations are definitive:
-
A cross-peak between the N-CH₃ protons (δ ~3.8 ppm) and both C3 and C5 confirms the methyl group is on N1.
-
A cross-peak between the -CH₂- protons (δ ~3.7 ppm) and both C3 and C4 confirms the methanamine group is attached to C3.
| Proton Signal | ¹H δ (ppm) | Multiplicity | Integration | Key HMBC Correlations (to Carbon) |
| H5 | 7.2-7.4 | Doublet (d) | 1H | C3, C4, N-CH₃ |
| H4 | 6.0-6.2 | Doublet (d) | 1H | C3, C5, -CH₂ |
| N-CH₃ | 3.8-3.9 | Singlet (s) | 3H | C3, C5 |
| -CH₂- | 3.7-3.8 | Singlet (s) | 2H | C3, C4, C5 |
| -NH₂ | 1.5-2.5 | Broad Singlet (br s) | 2H | - |
FTIR Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups. For this molecule, the most characteristic signals will be from the primary amine (N-H stretches and bends) and the pyrazole ring system.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction if necessary.
Anticipated Data & Interpretation
The presence of a primary amine is uniquely identified by two distinct N-H stretching bands.[16][17][18]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands (asymmetric and symmetric) are characteristic of a primary amine.[17] |
| 3100 - 3000 | C-H Stretch | Pyrazole Ring | Aromatic C-H stretching vibrations. |
| 2950 - 2850 | C-H Stretch | -CH₃, -CH₂- | Aliphatic C-H stretching vibrations. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A key bending mode for the -NH₂ group.[17] |
| 1550 - 1450 | C=N, C=C Stretch | Pyrazole Ring | Ring stretching vibrations characteristic of heteroaromatic systems. |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Stretching of the C-N single bond.[17] |
Conclusion: A Self-Validating Structural Assignment
The structure of this compound is unambiguously confirmed by the powerful synergy of HRMS, multi-dimensional NMR, and FTIR spectroscopy. HRMS establishes the correct elemental formula, C₅H₉N₃. FTIR confirms the presence of the critical primary amine and pyrazole functional groups. Finally, a complete analysis of ¹H, ¹³C, and HMBC NMR spectra provides an irrefutable map of the molecule's connectivity, crucially differentiating the target compound from its potential regioisomers. This rigorous, multi-faceted approach exemplifies a self-validating system essential for advancing compounds with confidence in research and drug development.[8][19]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Taylor & Francis Online. (2026, January 6). The Advancement of Analytical Techniques in Drug Development and Validation.
- Omics International. (2024, February 4). Advances in Analytical Techniques for Drug Discovery and Development.
- PharmiWeb.com. (2021, April 21). Eight Commonly Used Techniques for Drug Analysis.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Journal of Drug Delivery and Therapeutics. (2021, February 15). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review.
- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Aragen. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
- Quality Assistance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
- Taylor & Francis Online. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine | C5H9N3.
- ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.
- Sigma-Aldrich. (n.d.). This compound | 612511-81-6.
- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Chrominfo. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- ChemicalBook. (n.d.). 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE.
- SpringerLink. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- ChemScene. (n.d.). 37599-58-9 | (1H-pyrazol-3-yl)methanamine.
- Britannica. (n.d.). Heterocyclic compound.
- ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyrazole Derivatives.
- Wiley-VCH. (n.d.). 1 The Structure of Heterocyclic Compounds.
- Michigan State University. (n.d.). Heterocyclic Compounds.
- Journal of Chemical Reviews. (2025, February 10). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies.
- Springer Professional. (n.d.). N-Heterocycles.
- Merck. (n.d.). This compound.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Enamine. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- Organic Syntheses. (n.d.). Procedure for the Synthesis of 1-Methyl-3,5-diaryl-1H-pyrazoles.
- Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst.
- ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.
- PubChem. (n.d.). (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride.
- World Journal of Pharmaceutical Research. (2025, March 25). Chemistry and biological properties of pyrazole derivatives.
Sources
- 1. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 5. This compound - [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. rockymountainlabs.com [rockymountainlabs.com]
- 19. wjarr.com [wjarr.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-pyrazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-pyrazol-3-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous biologically active compounds. A thorough and accurate spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and quality control in synthetic and developmental pipelines. This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details the theoretical underpinnings, provides field-proven experimental protocols, and offers an in-depth analysis of the expected spectroscopic data. While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and predictive models to offer a robust framework for its characterization.
Introduction: The Structural Significance of this compound
The pyrazole ring system is a cornerstone in the design of novel therapeutic agents, exhibiting a wide array of biological activities.[1] The title compound, this compound, incorporates this privileged scaffold along with a primary amine, a key functional group for further chemical modifications and interactions with biological targets. Its molecular formula is C₅H₉N₃, with a molecular weight of 111.15 g/mol .[2] The structural integrity and purity of this molecule are paramount for its application in research and development. Spectroscopic analysis provides the necessary tools for this critical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole ring, the N-methyl group, the methylene bridge, and the amine group. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms in the pyrazole ring and the primary amine.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H5 (pyrazole ring) | ~7.3 | Doublet (d) | 1H |
| H4 (pyrazole ring) | ~6.1 | Doublet (d) | 1H |
| N-CH₃ (methyl) | ~3.8 | Singlet (s) | 3H |
| -CH₂- (methylene) | ~3.7 | Singlet (s) | 2H |
| -NH₂ (amine) | ~1.5 (broad) | Singlet (s) | 2H |
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃.
Causality Behind Predicted Shifts:
-
Aromatic Protons (H4, H5): The protons on the pyrazole ring appear in the aromatic region, with H5 typically downfield from H4 due to its proximity to the electronegative nitrogen at position 1.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom of the pyrazole ring is expected to have a chemical shift around 3.8 ppm.
-
Methylene Protons (-CH₂-): The methylene protons adjacent to the pyrazole ring and the amine group will appear as a singlet.
-
Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (pyrazole ring) | ~150 |
| C5 (pyrazole ring) | ~138 |
| C4 (pyrazole ring) | ~104 |
| -CH₂- (methylene) | ~45 |
| N-CH₃ (methyl) | ~39 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃.
Causality Behind Predicted Shifts:
-
Pyrazole Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring resonate in the aromatic region. C3, being attached to two nitrogen atoms, is the most downfield.
-
Methylene Carbon (-CH₂-): The methylene carbon, situated between the pyrazole ring and the amine group, is expected around 45 ppm.
-
N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region, typically around 39 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the methyl and methylene groups, and the C=N and C=C bonds within the pyrazole ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400-3250 | Medium (two bands for primary amine) |
| C-H Stretch (aromatic) | 3150-3050 | Medium to Weak |
| C-H Stretch (aliphatic) | 2960-2850 | Medium |
| N-H Bend (amine) | 1650-1580 | Medium to Strong |
| C=N and C=C Stretch (pyrazole ring) | 1600-1450 | Medium to Strong |
| C-N Stretch | 1350-1000 | Medium |
Table 3: Key Predicted IR Absorption Bands for this compound.
Interpretation of Key Bands:
-
N-H Stretch: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a clear indicator of a primary amine (-NH₂).[3]
-
N-H Bend: The bending vibration of the N-H bond in primary amines gives rise to a characteristic absorption around 1650-1580 cm⁻¹.[3]
-
C=N and C=C Stretches: The pyrazole ring will exhibit characteristic stretching vibrations for its double bonds in the 1600-1450 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.
Objective: To obtain an IR spectrum to identify the functional groups.
Methodology:
-
Sample Preparation:
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Wavelength Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
Expected Mass Spectrum
For this compound (C₅H₉N₃), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) of 111. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations.
Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z = 111
-
Loss of NH₂ radical: [M - 16]⁺ = m/z 95
-
Loss of CH₂NH₂ radical (α-cleavage): [M - 30]⁺ = m/z 81 (likely a stable pyrazolyl-methyl cation)
-
Formation of the pyrazolyl cation: m/z 68 or 69 after rearrangement.
Experimental Protocol for Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters (Electron Ionization):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the major fragment ions and propose fragmentation pathways to support the structure.
-
Integrated Spectroscopic Workflow and Data Visualization
A logical workflow ensures a comprehensive and efficient characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a critical step in its utilization for research and drug development. This in-depth technical guide provides a comprehensive framework for its analysis using NMR, IR, and MS techniques. By following the detailed protocols and utilizing the predictive data and interpretation guidelines presented, researchers and scientists can confidently identify and assess the purity of this important heterocyclic compound. The integration of these spectroscopic methods provides a self-validating system for structural confirmation, ensuring the integrity of subsequent research.
References
-
PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]
-
Pre-print server. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Retrieved from [Link]
-
MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from [Link]
-
Indian Academy of Sciences. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole. Retrieved from [Link]
-
PubChemLite. (n.d.). (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). (1-methyl-3-phenyl-1h-pyrazol-5-yl)methanamine. Retrieved from [Link]
-
PubMed. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone. Retrieved from [Link]
-
PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]
Sources
An In-depth Technical Guide to the NMR Analysis of (1-methyl-1H-pyrazol-3-yl)methanamine
Introduction: The Structural Imperative
In the landscape of drug discovery and development, pyrazole derivatives are of paramount importance due to their wide-ranging biological activities. (1-methyl-1H-pyrazol-3-yl)methanamine serves as a key building block, a versatile synthon whose precise structural integrity is non-negotiable for the successful synthesis of targeted therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.
This guide provides a comprehensive, field-proven framework for the complete NMR analysis of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our findings in authoritative spectroscopic principles. This document is designed for researchers, scientists, and drug development professionals who require not just data, but a deep and actionable understanding of molecular structure.
Part 1: The Foundation - Strategic Sample Preparation
The quality of an NMR spectrum is fundamentally dictated by the quality of the sample. A meticulously prepared sample is the first step in a self-validating system, as it eliminates artifacts and ensures data reproducibility.
Causality of Solvent Selection
The choice of a deuterated solvent is critical. Its primary function is to provide a deuterium signal for the spectrometer's field-frequency lock system, but it also solubilizes the analyte and its chemical properties can profoundly influence the resulting spectrum.[1]
-
Chloroform-d (CDCl₃): A common choice for its excellent solubilizing power for many organic molecules. However, the amine (-NH₂) protons of the analyte may undergo rapid chemical exchange, potentially leading to a broad, indistinct signal.[2][3] Residual water in CDCl₃ can also exchange with the amine protons, further complicating the spectrum.[4]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An outstanding choice for this specific analyte. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons.[4] This results in sharper -NH₂ signals, often allowing for the observation of coupling to adjacent protons.
-
Deuterium Oxide (D₂O): While not a primary solvent due to potential solubility issues, adding a drop of D₂O to a sample in DMSO-d₆ is a powerful diagnostic technique. The labile -NH₂ protons will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum, definitively confirming their identity.[5]
For this guide, DMSO-d₆ is the recommended solvent to maximize the observable information from the amine functionality.
Protocol 1: Sample Preparation for NMR Analysis
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for a comprehensive suite of experiments including ¹³C and 2D NMR.[1][6] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[7]
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[7][8] Vortex the vial until the sample is fully dissolved. A homogeneous solution is crucial for achieving sharp, well-resolved NMR signals.[6][7]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][9] Solid impurities will degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm).[2][3] It is often added by the solvent manufacturer. If not present, a small, known amount can be added, but care must be taken to ensure it does not react with the sample.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Part 2: 1D NMR Analysis - The Initial Structural Blueprint
One-dimensional NMR spectra provide the initial, essential overview of the molecular structure, revealing the number and type of different chemical environments for protons and carbons.
¹H NMR Spectrum: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[10][11]
Predicted ¹H NMR Data for this compound in DMSO-d₆
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| H5 (pyrazole) | ~7.5 - 7.7 | Doublet (d) | 1H | Located adjacent to the electron-withdrawing N1, this proton is expected to be the most downfield of the ring protons. It will be coupled to H4. Expected coupling constant: ³J(H5-H4) ≈ 2-3 Hz.[12] |
| H4 (pyrazole) | ~6.0 - 6.2 | Doublet (d) | 1H | Situated between two carbon atoms, H4 is expected to be significantly upfield compared to H5. It will be coupled to H5. Expected coupling constant: ³J(H4-H5) ≈ 2-3 Hz.[12] |
| N-CH₃ (methyl) | ~3.7 - 3.9 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom within an aromatic ring, leading to a downfield shift compared to a typical aliphatic methyl group. As there are no adjacent protons, it appears as a singlet.[13] |
| C-CH₂-N (methylene) | ~3.6 - 3.8 | Singlet (s) or Triplet (t) | 2H | These protons are attached to a carbon adjacent to both the pyrazole ring and the amine nitrogen, resulting in a downfield shift. In DMSO-d₆, coupling to the -NH₂ protons may be observed, resulting in a triplet. In CDCl₃ or with water present, this signal would likely be a singlet due to rapid proton exchange.[5] |
| -NH₂ (amine) | ~1.5 - 3.0 (broad) | Broad Singlet (br s) or Triplet (t) | 2H | The chemical shift of amine protons is highly variable and dependent on concentration, temperature, and solvent.[5] In DMSO-d₆, the signal is typically sharper than in CDCl₃. If coupling to the adjacent methylene group is resolved, it would appear as a triplet. The broadness is due to quadrupolar effects from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon addition of D₂O. |
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[3]
Predicted ¹³C NMR Data for this compound
| Assignment | Predicted δ (ppm) | Rationale |
| C3 (pyrazole) | ~148 - 155 | This is a quaternary carbon attached to two nitrogen atoms (within the ring system) and the methanamine group. It is expected to be the most downfield carbon of the pyrazole ring.[14][15] |
| C5 (pyrazole) | ~138 - 142 | Attached to the N-methylated nitrogen, this carbon is also significantly downfield.[16] |
| C4 (pyrazole) | ~103 - 107 | This carbon is the least affected by the nitrogen atoms in the ring and is expected to be the most upfield of the ring carbons.[14][17] |
| C-CH₂-N (methylene) | ~35 - 45 | An sp³ hybridized carbon attached to an sp² ring system and a nitrogen atom. Its chemical shift is characteristic of an aminomethyl group.[5] |
| N-CH₃ (methyl) | ~38 - 42 | The N-methyl carbon signal is typically found in this region.[16] |
Part 3: 2D NMR Analysis - Unambiguous Structural Confirmation
While 1D NMR provides a foundational sketch, 2D NMR techniques are essential for definitively connecting the atoms and confirming the proposed structure. They are the cornerstone of a self-validating analytical system.
Experimental Workflow for Structural Elucidation
Caption: Standard NMR workflow for small molecule structure elucidation.
¹H-¹H COSY: Mapping Proton Neighbors
The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.
-
Expected Key Correlation: A cross-peak will definitively connect the H4 and H5 protons of the pyrazole ring, confirming their adjacency.
-
Potential Correlation: If N-H coupling is resolved in DMSO-d₆, a cross-peak between the -CH₂- and -NH₂ protons would be observed.
¹H-¹³C HSQC: Direct Proton-Carbon Assignment
The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a correlation peak for each carbon atom that is directly bonded to one or more protons. This is the most reliable method for assigning protonated carbons.
-
Expected Correlations:
-
H5 signal will correlate with the C5 signal.
-
H4 signal will correlate with the C4 signal.
-
N-CH₃ proton signal will correlate with the N-CH₃ carbon signal.
-
-CH₂- proton signal will correlate with the -CH₂- carbon signal.
-
¹H-¹³C HMBC: Assembling the Molecular Jigsaw
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[18][19][20] This allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons.
Key HMBC Correlations for Structural Validation:
// Define the molecule structure using nodes mol [label=<
H₃C N
C
CH₂
NH₂
|
|
|
H
C
N
C
|
H
>];// Define invisible nodes for arrow origins/destinations node [width=0.1, height=0.1, fixedsize=true]; N_CH3_H [pos="2.0,3.1!"]; C5_C [pos="3.9,3.1!"]; C3_C [pos="5.5,3.1!"]; CH2_H [pos="6.9,3.1!"]; H5_H [pos="0.5,1.5!"]; C4_C [pos="2.7,1.5!"];
// Draw arrows // From N-CH3 protons N_CH3_H -> C5_C [label="³J", fontcolor="#4285F4", color="#4285F4"]; N_CH3_H -> C3_C [label="³J", fontcolor="#4285F4", color="#4285F4"];
// From CH2 protons CH2_H -> C3_C [label="²J", fontcolor="#34A853", color="#34A853"]; CH2_H -> C4_C [label="³J", fontcolor="#34A853", color="#34A853"];
// From H5 proton H5_H -> C3_C [label="³J", fontcolor="#FBBC05", color="#FBBC05"]; H5_H -> C4_C [label="²J", fontcolor="#FBBC05", color="#FBBC05"]; } Caption: Key expected HMBC correlations for structural confirmation.
-
N-CH₃ Protons → C3 & C5: The singlet from the N-methyl protons will show correlations to both the C5 carbon (a three-bond coupling, ³J) and the quaternary C3 carbon (a three-bond coupling, ³J). This definitively places the methyl group on N1.
-
-CH₂- Protons → C3 & C4: The methylene protons will show a strong correlation to the quaternary C3 (a two-bond coupling, ²J) and a weaker correlation to C4 (a three-bond coupling, ³J). This confirms the attachment of the methanamine group at the C3 position.
-
H5 Proton → C3 & C4: The H5 proton will show correlations to the C4 carbon (²J) and the quaternary C3 carbon (³J), locking in the structure of the pyrazole ring.
Part 4: Experimental Protocols
These protocols are designed for a modern NMR spectrometer. Specific parameters may need optimization based on the instrument and sample concentration.
Protocol 2: 1D NMR Acquisition
-
¹H NMR:
-
Insert the prepared sample into the spectrometer.
-
Lock onto the DMSO-d₆ signal and shim the magnetic field for optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').
-
Set a spectral width of ~16 ppm, centered at ~8 ppm.
-
Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all signals.
-
-
¹³C{¹H} NMR:
-
Use the same locked and shimmed sample.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set a spectral width of ~240 ppm, centered at ~120 ppm.
-
Acquire 1024-4096 scans (or more, depending on concentration) with a relaxation delay (d1) of 2 seconds.
-
Process and calibrate the spectrum by setting the DMSO-d₆ carbon signal to 39.52 ppm.
-
Protocol 3: 2D NMR Acquisition
-
General: Use standard, gradient-selected (gs) pulse programs available in the spectrometer's software library (e.g., 'gscosy', 'gshsqc', 'gshmbc').
-
COSY: Acquire a 2048 x 512 data matrix over the full proton spectral width. Process using a sine-bell window function in both dimensions.
-
HSQC: Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals. Use a coupling constant (¹J_CH) of 145 Hz.
-
HMBC: Use the same spectral widths as the HSQC. Optimize the long-range coupling delay for an average J-coupling of 8 Hz. This value is effective for detecting most two- and three-bond correlations. [18]
Conclusion
By systematically applying this integrated workflow of meticulous sample preparation, 1D spectral analysis, and definitive 2D correlation experiments, a complete and unambiguous structural assignment of this compound can be achieved with the highest degree of scientific confidence. The strategic use of COSY, HSQC, and particularly HMBC, creates a self-validating dataset that confirms every atomic connection, ensuring the absolute structural integrity of this vital chemical building block.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]
-
Fukushima, K. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1735–1739. Retrieved from [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Request PDF. Retrieved from [Link]
-
ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Alarcon, S. H., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(10), 15905-15930. Retrieved from [Link]
-
Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of methylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR-Based Metabolomics Methods and Protocols. Retrieved from [Link]
-
Doc Brown's Chemistry. (2023). 13C nmr spectrum of methylamine. Retrieved from [Link]
-
Kiss, A. M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5347–5356. Retrieved from [Link]
-
Supporting Information. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
San Diego State University. (n.d.). User Guides and Resources. SDSU NMR Facility. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: NMR Bibliography. Retrieved from [Link]
-
Al-Ayed, A. S. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(19), 6265. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Krivdin, L. B., & Shestakova, V. N. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 654-658. Retrieved from [Link]
-
ResearchGate. (2016). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
MRRC. (n.d.). Structure Elucidation Notes. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]
-
PubChemLite. (n.d.). (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Retrieved from [Link]
-
YouTube. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]
-
YouTube. (2015). Interpreting NMR Spectra 1. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. organomation.com [organomation.com]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy
An In-Depth Technical Guide to the Infrared Spectroscopy of (1-methyl-1H-pyrazol-3-yl)methanamine
This compound is a heterocyclic compound featuring a primary amine functional group attached to a methylated pyrazole ring. As a building block in medicinal chemistry and drug development, confirming its structural integrity is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending of bonds), an IR spectrum serves as a unique molecular "fingerprint." This guide provides a detailed analysis of the expected IR spectrum of this compound, explains the rationale behind spectral assignments, and presents a validated protocol for acquiring high-quality data.
The core utility of IR spectroscopy in this context is the identification of key functional groups. Each group—the primary amine (-NH₂), the pyrazole ring (a heteroaromatic system), the aliphatic methylene bridge (-CH₂-), and the N-methyl group (-CH₃)—possesses characteristic vibrational modes that absorb IR radiation at predictable frequencies.[1]
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean. [2]Wipe the crystal surface with a soft, lint-free tissue dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Background Acquisition: With the clean, dry crystal, perform a background scan. This critical step measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample. [2]4. Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If it is a liquid, a single small drop is sufficient. If it is a solid, use a spatula to place a small amount of powder to cover the crystal.
-
Apply Pressure: Lower the ATR's pressure anvil onto the sample to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal. [3]6. Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum is an absorbance plot versus wavenumber (cm⁻¹).
-
Data Processing: The primary data processing is the automatic background subtraction. A baseline correction may be applied if the baseline is not flat. An ATR correction may also be available in the software to make the spectrum appear more like a traditional transmission spectrum, although this is often not necessary for qualitative identification.
-
Cleanup: After analysis, raise the anvil, and thoroughly clean the sample from the crystal surface using a suitable solvent and a soft tissue, returning the instrument to its initial clean state. [4]
Part 3: Summary of Expected IR Absorptions
The following table summarizes the anticipated characteristic absorption bands for this compound, providing a quick reference for spectral interpretation.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium, Sharp (2 bands) |
| 3100 - 3000 | C-H Stretch (sp²) | Pyrazole Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch (sp³) | -CH₃ and -CH₂- | Medium to Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |
| 1600 - 1400 | C=C and C=N Ring Stretches | Pyrazole Ring | Medium (multiple bands) |
| 1470 - 1450 | C-H Bend (Scissoring) | -CH₂- | Medium |
| ~1450 & ~1375 | C-H Bend (Asymmetric & Symmetric) | -CH₃ | Medium |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
| 910 - 665 | N-H Wag (Out-of-plane bend) | Primary Amine | Strong, Broad |
| < 900 | C-H Out-of-plane Bend | Pyrazole Ring | Medium to Strong |
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Health Sciences. (2025, July 31). Aromatic C-H stretching: Significance and symbolism. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. [Link]
-
Sliter, R., et al. (2004). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]
-
Cirstea, M. V., & Cirstea, E. (2025, December 11). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. [Link]
-
Faulk, J. D., & Londo, M. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands.... [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]
-
Edubirdie. (n.d.). FTIR-ATR | Study Guide. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (n.d.). Figure S3. (a) Computed IR spectrum of the C=N stretching vibration of.... [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]
-
AIP Publishing. (2020, November 16). Vibrational spectroscopic signatures of hydrogen bond induced NH stretch–bend Fermi-resonance in amines.... [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). IR spectra of the CN stretching vibration in a TCNQ film on Au and.... [Link]
-
California Institute of Technology. (n.d.). Characteristic Stretching Vibrations of Infrared Spectroscopy. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
-
ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). [Link]
-
National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
-
University of Colorado Boulder. (n.d.). The Modes of Stretching and Bending. [Link]
-
PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometric Analysis of (1-methyl-1H-pyrazol-3-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of (1-methyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine of significant interest as a building block in medicinal chemistry. The guide is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the characterization and quantification of this and structurally similar small molecules. We delve into the core principles of ionization, experimental design, and fragmentation analysis, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described are designed to be self-validating, ensuring high levels of scientific integrity and data trustworthiness, in alignment with rigorous industry standards.
Introduction: The Analytical Imperative
This compound (PubChem CID: 7019419) is a substituted pyrazole that serves as a key synthetic intermediate in the development of novel pharmaceutical agents.[1] Its structure, featuring a basic primary amine and an N-methylated pyrazole ring, presents specific analytical challenges and opportunities. Mass spectrometry (MS) is an indispensable tool for the structural elucidation, purity assessment, and quantification of such molecules throughout the drug development lifecycle.[2][3][4] Its high sensitivity and selectivity make it ideal for everything from reaction monitoring in discovery chemistry to impurity profiling in late-stage development.[2][3]
This guide will provide the necessary expertise to develop and execute a comprehensive MS-based analytical strategy for this compound, focusing on liquid chromatography-mass spectrometry (LC-MS) due to the compound's polarity and thermal characteristics.
Foundational Principles & Molecular Profile
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount for effective method development.
| Property | Value | Source & Significance |
| Molecular Formula | C₅H₉N₃ | [1] Comprises an odd number of nitrogen atoms, predicting an odd nominal molecular weight. |
| Monoisotopic Mass | 111.0796 Da | [5] The exact mass used for high-resolution mass spectrometry (HRMS) analysis. |
| Key Functional Groups | Primary Amine (-CH₂NH₂), N-methyl Pyrazole | The primary amine is a basic site, readily protonated for positive-ion ESI. The pyrazole ring is a stable aromatic heterocycle. |
| Predicted Ionization | Electrospray Ionization (ESI), Positive Mode | The primary amine makes the molecule an excellent candidate for forming a stable [M+H]⁺ ion.[6][7][8] |
The Role of Mass Spectrometry in Small Molecule Development
In the pharmaceutical industry, MS is a cornerstone technology.[2][9] When coupled with a separation technique like liquid chromatography (LC), it provides unparalleled analytical power for:
-
Identity Confirmation: Verifying that the correct molecule has been synthesized.
-
Structural Elucidation: Determining the structure of unknown impurities or degradants.[3]
-
Quantitative Analysis: Measuring the concentration of the active pharmaceutical ingredient (API) and its metabolites in various matrices.[4][10]
The choice of ionization technique is a critical first step. Electrospray ionization (ESI) is a "soft" ionization method that uses a high voltage to create an aerosol, generating ions from a liquid solution with minimal fragmentation.[11][12] This makes it ideal for polar, thermally labile molecules like the topic compound, ensuring the molecular ion is preserved for detection.[8][11]
Experimental Design: From Sample to Spectrum
A robust analytical workflow is essential for reproducible results. The following sections outline the key considerations and protocols.
Overall Analytical Workflow
The logical flow of the experiment is critical for ensuring data integrity. Each step builds upon the last, from sample preparation to final data interpretation.
Protocol: Sample Preparation and LC-MS Parameters
This protocol is a self-validating system. The system suitability test ensures the instrument is performing correctly before sample analysis, providing confidence in the subsequent data.
Objective: To prepare the sample and configure the LC-MS system for the analysis of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade Water with 0.1% Formic Acid (Mobile Phase A)
-
HPLC-grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Standard Preparation:
-
Accurately weigh and prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B.
-
Perform serial dilutions to create working standards at concentrations of 10 µg/mL (for system suitability and MS1) and 1 µg/mL (for MS/MS sensitivity check).
-
-
System Suitability:
-
Inject the 10 µg/mL standard.
-
Acceptance Criteria: The peak for the [M+H]⁺ ion (m/z 112.09) must have a signal-to-noise ratio >100, and the retention time must be within ±2% of the expected value. This validates that the system is sensitive and stable.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Causality: A C18 column is chosen for good retention of moderately polar small molecules. The formic acid in the mobile phase acts as a proton source, promoting efficient ionization in the ESI source.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min at 300 °C
-
MS1 Scan Range: m/z 50 - 300
-
MS/MS Precursor Ion: m/z 112.09
-
Collision Energy (CID): Ramped from 10-40 eV. This allows for the capture of both low-energy (stable) and high-energy (smaller) fragments.
-
MS Analysis and Data Interpretation
Full Scan (MS1) Analysis: Confirming the Molecular Ion
The first step in the analysis is to confirm the presence of the protonated molecule, [M+H]⁺. Based on the molecular formula C₅H₉N₃, the expected monoisotopic mass is 111.0796 Da. The target ion in the full scan spectrum will be the protonated adduct.
-
Expected [M+H]⁺ (protonated molecule): 111.0796 + 1.0078 (mass of H⁺) = 112.0874 m/z
Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), an observed mass within 5 ppm of this theoretical value provides strong evidence for the elemental composition of the molecule, a key requirement for regulatory submissions.[13][14]
Tandem MS (MS/MS): Elucidating the Fragmentation Pathway
Tandem mass spectrometry provides structural information by fragmenting the isolated precursor ion (m/z 112.09) and analyzing the resulting product ions.[4][15] The fragmentation pattern is a unique fingerprint of the molecule, driven by its chemical structure. The weakest bonds and the formation of the most stable product ions will dictate the fragmentation pathways.[15][16][17]
For this compound, the primary amine and the bond connecting the side chain to the pyrazole ring are the most likely sites of fragmentation.
Interpretation of Key Fragmentation Pathways:
-
Pathway 1 (m/z 112.09 → 95.06): This corresponds to the neutral loss of ammonia (NH₃; 17.03 Da). This is a highly characteristic fragmentation for primary amines, initiated by the protonated amine group.[18] The resulting ion (C₅H₇N₂⁺) is a stable, resonance-delocalized species.
-
Pathway 2 (m/z 112.09 → 81.05 and 30.03): This pathway involves the cleavage of the C-C bond between the pyrazole ring and the aminomethyl side chain, a form of benzylic-type cleavage.[17]
-
Fragment B (m/z 81.05): Formation of the 1-methyl-1H-pyrazol-3-yl cation (C₄H₅N₂⁺). This fragment is diagnostic for the core heterocyclic structure.
-
Fragment C (m/z 30.03): Formation of the methaniminium ion (CH₂NH₂⁺). This is a very common and stable fragment for molecules containing a primary aminomethyl group.[18] The observation of this ion provides definitive evidence for the -CH₂NH₂ moiety.
-
Method Validation and Trustworthiness
For use in a regulated environment, the analytical method must be validated to ensure it is fit for purpose.[13][19] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[14][20]
Key Validation Parameters:
| Parameter | Definition & Purpose | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[19][20] | Peak purity analysis (e.g., using DAD and MS data) should show no co-eluting interferences at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[14][19] | A calibration curve plotted with a minimum of 5 standards should yield a correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of test results to the true value.[19][20] | Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] | Repeatability and intermediate precision should show a Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
By systematically evaluating these parameters, the method is proven to be reliable, producing trustworthy data for critical decision-making in drug development.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a systematic and scientifically-grounded strategy. By leveraging the principles of electrospray ionization and tandem mass spectrometry, one can confirm the molecule's identity, elucidate its structure through predictable fragmentation patterns, and develop validated quantitative methods. The protocols and insights provided in this guide serve as a comprehensive resource for scientists, enabling the generation of high-quality, defensible data essential for advancing pharmaceutical research and development.
References
-
Mass Spectrometry in Small Molecule Drug Development. (2015-09-30). American Pharmaceutical Review. [Link]
-
Application of LCMS in small-molecule drug development. (2016-08-24). New Food Magazine. [Link]
-
Meier, L., Schmid, S., Berchtold, C., & Zenobi, R. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry, 17(5), 465-473. [Link]
-
Zhang, Y., Zhang, D., & Chen, Y. (2015). Mass spectrometry in small molecule drug development. ResearchGate. [Link]
-
ChemHelp ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. [Link]
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Mass Spectrometry Research. [Link]
-
Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
(1-Methylpyrazol-3-yl)methanamine. PubChem. [Link]
-
Fragmentation and Interpretation of Spectra. GC-MS. [Link]
-
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine. PubChem. [Link]
-
(1-Methyl-1H-pyrazol-5-yl)methanamine. PubChem. [Link]
-
Santos, A. O., de Souza, M. V. N., & de Almeida, M. V. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. ResearchGate. [Link]
-
Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Fossiliontech. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
(1-methyl-1H-pyrazol-3-yl)methanol. PubChem. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]
-
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine. PubChem. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Video: Electrospray Ionization (ESI) Mass Spectrometry. JoVE. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
1H-pyrazol-4-ylmethanamine. PubChem. [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkat USA. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
- 1. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [sonar.ch]
- 7. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines — The nano-electrospray company [dog-platinum-wd7c.squarespace.com]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. database.ich.org [database.ich.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. idc-online.com [idc-online.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
An In-Depth Technical Guide to the Synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine: Strategies and Methodologies for Drug Discovery
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a highly sought-after motif in the design of novel therapeutic agents. (1-methyl-1H-pyrazol-3-yl)methanamine, in particular, serves as a crucial building block for the synthesis of a diverse array of pharmacologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents. The strategic placement of the aminomethyl group at the 3-position of the N-methylated pyrazole ring provides a key vector for molecular elaboration and interaction with biological targets.
This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the practical synthesis of key starting materials and their subsequent transformations. The methodologies discussed are selected for their efficiency, scalability, and adaptability, offering valuable insights for researchers, medicinal chemists, and process development scientists.
Strategic Approaches to the this compound Core
The synthesis of this compound can be broadly categorized into two main strategies, each commencing from a different key intermediate: the pyrazole-3-carbonitrile or the pyrazole-3-carboxylic acid. The choice of strategy often depends on the availability of starting materials, desired scale, and safety considerations.
dot graph "synthetic_strategies" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Synthetic Strategies"; bgcolor="#F1F3F4"; "Start" [label="Starting Materials", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Nitrile" [label="1-Methyl-1H-pyrazole-3-carbonitrile"]; "Carboxylic_Acid" [label="1-Methyl-1H-pyrazole-3-carboxylic Acid"]; "Target" [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853"];
} } Caption: Overview of the primary synthetic routes to this compound.
Route 1: Synthesis via 1-Methyl-1H-pyrazole-3-carbonitrile
This route is often favored due to the directness of the final reduction step. The key intermediate, 1-methyl-1H-pyrazole-3-carbonitrile, can be prepared through the cyclization of a suitable precursor.
Synthesis of 1-Methyl-1H-pyrazole-3-carbonitrile
A common and efficient method for the synthesis of 3-cyanopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. For the target molecule, the reaction of 3-oxobutanenitrile (acetoacetonitrile) with methylhydrazine is a logical approach.
dot graph "nitrile_synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Acetoacetonitrile" [label="3-Oxobutanenitrile"]; "Methylhydrazine" [label="Methylhydrazine"]; "Intermediate" [label="Hydrazone Intermediate", style=dashed]; "Nitrile" [label="1-Methyl-1H-pyrazole-3-carbonitrile", style=filled, fillcolor="#FBBC05"];
"Acetoacetonitrile" -> "Intermediate"; "Methylhydrazine" -> "Intermediate"; "Intermediate" -> "Nitrile" [label="Cyclization\n(-H2O)"]; } Caption: Synthesis of 1-methyl-1H-pyrazole-3-carbonitrile via condensation and cyclization.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-carbonitrile
Materials:
-
3-Oxobutanenitrile
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic)
Procedure:
-
To a solution of 3-oxobutanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.0-1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-3-carbonitrile.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Oxobutanenitrile | 1.0 | 83.09 |
| Methylhydrazine | 1.1 | 46.07 |
Reduction of 1-Methyl-1H-pyrazole-3-carbonitrile to this compound
The reduction of the nitrile functionality to a primary amine is a well-established transformation. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this conversion.[1]
Experimental Protocol: Reduction of 1-Methyl-1H-pyrazole-3-carbonitrile
Materials:
-
1-Methyl-1H-pyrazole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 1-Methyl-1H-pyrazole-3-carbonitrile | 1.0 | 107.12 |
| Lithium aluminum hydride | 2.5 | 37.95 |
Route 2: Synthesis via 1-Methyl-1H-pyrazole-3-carboxylic Acid
This alternative route involves the synthesis of the corresponding carboxylic acid, followed by its conversion to the amine. This multi-step approach offers flexibility and can be advantageous if the carboxylic acid is a more readily available starting material.
Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic Acid
The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative provides the pyrazole core. In this case, a β-ketoester such as ethyl acetoacetate can be reacted with methylhydrazine, followed by hydrolysis of the resulting ester.
dot graph "acid_synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"EAA" [label="Ethyl Acetoacetate"]; "Methylhydrazine" [label="Methylhydrazine"]; "Ester" [label="Ethyl 1-methyl-1H-pyrazole-3-carboxylate"]; "Acid" [label="1-Methyl-1H-pyrazole-3-carboxylic Acid", style=filled, fillcolor="#FBBC05"];
"EAA" -> "Ester"; "Methylhydrazine" -> "Ester" [label="Cyclization"]; "Ester" -> "Acid" [label="Hydrolysis"]; } Caption: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid via the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic Acid
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Add methylhydrazine (1.0 eq) to a solution of ethyl acetoacetate (1.0 eq) in ethanol at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
To the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate, add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 1-methyl-1H-pyrazole-3-carboxylic acid.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Ethyl acetoacetate | 1.0 | 130.14 |
| Methylhydrazine | 1.0 | 46.07 |
| Sodium hydroxide | 2.5 | 40.00 |
Conversion of 1-Methyl-1H-pyrazole-3-carboxylic Acid to this compound
The conversion of the carboxylic acid to the methanamine can be achieved through a multi-step sequence involving the formation of an amide followed by its reduction or rearrangement.
2.2.1 Amide Formation and Subsequent Reduction
The carboxylic acid is first converted to the corresponding carboxamide, which is then reduced to the amine.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-carboxamide and its Reduction
Part A: Amide Formation
-
To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) and an amine source (e.g., ammonia or ammonium chloride with a base).[2]
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture appropriately to isolate 1-methyl-1H-pyrazole-3-carboxamide.
Part B: Amide Reduction
-
Reduce the obtained 1-methyl-1H-pyrazole-3-carboxamide using LiAlH₄ following a similar procedure as described in section 1.2.[3][4][5]
2.2.2 Curtius Rearrangement
The Curtius rearrangement provides an alternative pathway from the carboxylic acid to the amine via an acyl azide and an isocyanate intermediate. This method avoids the use of strong reducing agents like LiAlH₄.
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
Materials:
-
1-Methyl-1H-pyrazole-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
tert-Butanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid
Procedure:
-
To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in tert-butanol, add DPPA (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux for several hours until the formation of the tert-butyl carbamate intermediate is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude Boc-protected amine.
-
Deprotect the tert-butyl carbamate by treating it with TFA in dichloromethane or with HCl in a suitable solvent to yield this compound as its corresponding salt.
Conclusion
The synthesis of this compound can be successfully achieved through well-established synthetic transformations. The choice between the nitrile reduction pathway and the carboxylic acid conversion route will depend on specific laboratory constraints and the desired scale of the synthesis. Both routes offer reliable and adaptable methods for accessing this valuable building block, thereby enabling the exploration of novel chemical space in drug discovery and development. Careful optimization of reaction conditions and purification procedures is crucial to ensure high yields and purity of the final product.
References
-
Organic Syntheses. 2008 , 85, 179. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. International Journal of ChemTech Research, 2016, 9(5), 33-39.
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. [Link]
-
Scribd. Ch20 - Reduction of Amides Using LiAlH4 To Amines. [Link]
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]
Sources
Whitepaper: The Discovery of Novel Pyrazole-Based Compounds: A Technical Guide for Drug Development
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of drug discovery.[1][2][3][4] First described by Ludwig Knorr in 1883, this versatile core is not just a synthetic curiosity but a recurring motif in a multitude of clinically successful therapeutics.[5][6] Its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the JAK inhibitor Ruxolitinib, and the ALK inhibitor Crizotinib underscores the profound impact of this heterocycle on modern medicine.[7][8][9]
The unique electronic and structural properties of the pyrazole ring, including its metabolic stability and capacity for diverse substitutions, allow medicinal chemists to meticulously tailor compounds to interact with specific biological targets.[3][4][8][10] This guide provides an in-depth technical overview for researchers and drug development professionals, navigating the journey from conceptual design and synthesis to the rigorous biological evaluation of novel pyrazole-based therapeutic candidates. We will explore the causality behind experimental choices, provide field-proven protocols, and illuminate the pathways that transform a simple heterocyclic core into a life-changing medicine.
Part 1: The Pyrazole Core - A Profile in Drug Design
The Chemical and Physicochemical Identity of Pyrazole
The pyrazole ring is an aromatic, π-excessive system.[7] Its two nitrogen atoms bestow a unique chemical personality. One nitrogen atom is pyridine-like (basic), while the other is pyrrole-like (neutral to weakly acidic). This duality is central to its function in medicinal chemistry.
-
Hydrogen Bonding: The N-unsubstituted pyrazole ring can simultaneously act as a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the basic nitrogen), enabling it to form robust bidentate interactions with protein active sites.[8] Substitution at the pyrrole-like nitrogen removes this donor capability but allows for the introduction of moieties that can probe deeper into binding pockets.
-
Reactivity and Substitution: Electrophilic substitution, a key reaction for functionalization, preferentially occurs at the C4 position.[7][11] This allows for the strategic placement of substituents to modulate potency, selectivity, and pharmacokinetic properties. The N1 position is also readily alkylated or arylated, providing another critical handle for structural modification.[11]
-
Bioisosterism and Stability: The pyrazole ring is often used as a bioisosteric replacement for other rings, such as phenyl or thiazole groups. Its inherent chemical stability and resistance to metabolic degradation make it an attractive component for improving the drug-like properties of a lead compound.[3][8]
Strategic Importance in Medicinal Chemistry
The pyrazole scaffold is considered privileged because its framework is synthetically accessible and can be decorated in three dimensions to present a wide array of pharmacophoric features.[7][8] Structure-activity relationship (SAR) studies have consistently shown that modifications at each position of the ring can have a profound impact on biological activity. For instance, in many kinase inhibitors, an N-aryl substitution is crucial for anchoring the molecule in the ATP-binding pocket, while substituents at C3 and C5 can dictate selectivity across the kinome.[9][12]
Part 2: Synthesis of Novel Pyrazole Libraries
The construction of the pyrazole core is a well-established field, with several robust methods available to the synthetic chemist. The choice of method is dictated by the desired substitution pattern and the need for library diversification.
Key Synthetic Strategies
-
Cyclocondensation of 1,3-Dicarbonyl Compounds: This is the most classical and widely used method, involving the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[7][13] The primary challenge is often controlling regioselectivity when using unsymmetrical dicarbonyls and hydrazines.
-
Condensation of α,β-Unsaturated Carbonyls: This route typically involves the reaction of an α,β-unsaturated aldehyde or ketone with hydrazine to form an intermediate pyrazoline, which is then oxidized to the aromatic pyrazole.[7][11][13]
-
[3+2] Dipolar Cycloaddition: This elegant method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. It offers excellent control over the substitution pattern of the final product.[7][13]
Experimental Protocol: Green Synthesis of 1,3,5-Substituted Pyrazoles
This protocol is adapted from a nano-ZnO catalyzed green synthesis, which offers high yields and short reaction times.[7]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole via a one-pot cyclocondensation reaction.
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Substituted phenylhydrazine (1.0 mmol)
-
Nano-ZnO catalyst (10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Combine ethyl acetoacetate (1.0 mmol), the selected phenylhydrazine (1.0 mmol), and nano-ZnO (10 mol%) in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Add ethanol (5 mL) as the solvent.
-
Attach a condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3,5-substituted pyrazole.
Self-Validation: The protocol's integrity is confirmed by the high yield of the desired product and the successful recovery and reusability of the catalyst, which validates the efficiency and green nature of the method. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and purity.
Visualization: Synthetic Workflow
The following diagram outlines the general workflow for the synthesis and purification of a novel pyrazole compound.
Caption: A generalized workflow for pyrazole synthesis, purification, and analysis.
Part 3: Biological Evaluation and Lead Identification
Once a library of novel pyrazole compounds has been synthesized and purified, a systematic screening cascade is essential to identify promising candidates.
Target-Based Screening: Anticancer Kinase Inhibition
Pyrazole is a key scaffold in numerous approved protein kinase inhibitors.[8][14] Kinases are crucial nodes in cell signaling pathways that are often dysregulated in cancer.[2][12]
Mechanism Insight: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Inhibitors typically compete with ATP for binding in a cleft on the kinase. The pyrazole core is adept at forming key hydrogen bonds with the "hinge region" of the kinase active site, a critical interaction for potent inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrazole compounds against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Test compounds serially diluted in DMSO
Procedure:
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and its specific substrate. b. Add 0.5 µL of the serially diluted pyrazole compound or DMSO vehicle control. c. Initiate the reaction by adding 2 µL of ATP solution at a concentration near the Kₘ for the specific kinase. d. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The assay includes positive (no inhibitor) and negative (no kinase) controls to establish the dynamic range. A known reference inhibitor is run in parallel to validate assay performance and ensure consistency between runs.
| Compound ID | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) |
| PYR-001 | 15 | 250 | >10,000 |
| PYR-002 | 120 | 150 | 5,000 |
| PYR-003 | 8 | 12 | 500 |
| Ref. Drug | 10 | 1,500 | 8,000 |
This table demonstrates how data can be structured to compare potency (lower IC₅₀ is better) and selectivity (a large difference between target and off-target IC₅₀ is desired).
The diagram below illustrates a simplified signaling cascade and the point of intervention for a pyrazole-based kinase inhibitor.
Caption: Inhibition of a kinase cascade by a novel pyrazole compound.
Phenotypic Screening: Antimicrobial Activity
Pyrazole derivatives have shown significant potential as antimicrobial agents.[3][5][6] A key starting point in this area is determining the Minimum Inhibitory Concentration (MIC).
Objective: To find the lowest concentration of a pyrazole compound that prevents the visible growth of a specific bacterium.[10]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds serially diluted in DMSO
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Preparation: a. Add 50 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 50 µL of the test compound at 2x the highest desired concentration to the first column, and perform 2-fold serial dilutions across the plate. c. The final volume in each well before inoculation is 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Cell-Based Assays: Evaluating Cytotoxicity
A critical step is to determine if a compound's activity against a target (like a kinase) translates to an effect on cancer cells, and to assess its general toxicity.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with pyrazole compounds.[10]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrazole compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell growth).
Visualization: Biological Screening Cascade
Caption: A typical workflow for the biological evaluation of new compounds.
Part 4: Future Directions and Conclusion
The journey of discovering a novel pyrazole-based compound is a multi-disciplinary endeavor. The process begins with rational design, grounded in an understanding of the scaffold's chemical nature, and proceeds through iterative cycles of synthesis and biological testing.
Emerging Applications: While the roles of pyrazoles in oncology and inflammation are well-established, new applications are continually emerging. Research into pyrazole derivatives as neuroprotective agents (e.g., MAO inhibitors for Parkinson's disease), antivirals, and antidiabetics is gaining significant traction, opening new avenues for this versatile scaffold.[1][15][16]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Pharmatutor. Retrieved from [Link]
-
Recent advances in the therapeutic applications of pyrazolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2011). ACS Publications. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved from [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Indian Academy of Sciences. Retrieved from [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharma Guideline. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. jchr.org [jchr.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(1-Methyl-1H-pyrazol-3-yl)methanamine: A Technical Guide for the Modern Medicinal Chemist
Abstract
(1-Methyl-1H-pyrazol-3-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery. Its unique structural architecture, featuring a methylated pyrazole core with a reactive primary amine at the 3-position, renders it an exceptionally versatile intermediate for synthesizing complex molecular targets. The pyrazole motif is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking. The primary amine serves as a crucial handle for molecular elaboration, enabling the construction of amides, ureas, sulfonamides, and other functionalities essential for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth examination of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals.
Core Chemical and Physical Properties
A foundational understanding of a building block's properties is paramount for its effective use in synthesis and process development. This compound is a relatively small, polar molecule whose characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₉N₃ | [1][2] |
| Molecular Weight | 111.15 g/mol | [2] |
| CAS Number | 612511-81-6 | [1] |
| InChIKey | SSXDUSOCSNXBPO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN1C=CC(=N1)CN | [1] |
Strategic Synthesis Methodologies
The accessibility of this compound is a key factor in its widespread use. Two principal synthetic routes dominate its preparation, starting from either the corresponding aldehyde or nitrile. The choice of method often depends on the availability of starting materials, scalability, and the specific reducing agents at the chemist's disposal.
Pathway A: Reductive Amination of 1-Methyl-1H-pyrazole-3-carbaldehyde
This is arguably the most direct and versatile approach. The causality is straightforward: the aldehyde functionality provides an electrophilic carbon that readily condenses with an ammonia source (like ammonium hydroxide or ammonium chloride) to form an intermediate imine. This imine is then reduced in situ to the target primary amine. The key advantage of this pathway is the ability to introduce variations by using different primary or secondary amines in the first step to generate N-substituted analogs directly.
-
Imine Formation: To a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add an ammonia source (e.g., ammonium acetate, 2-3 eq).
-
Stirring: Stir the mixture at room temperature for 1-3 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is substantial, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise.[3] This reagent is particularly effective as it is mild and tolerant of many functional groups.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for an additional 3-12 hours until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Pathway B: Reduction of 1-Methyl-1H-pyrazole-3-carbonitrile
This pathway leverages the nitrile group as a stable precursor to the primary amine. The nitrile itself can be synthesized from various pyrazole precursors.[4] The reduction of the nitrile is a robust and high-yielding transformation. The choice of reducing agent is critical; powerful hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective, while catalytic hydrogenation offers a milder, more industrially scalable alternative.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄, 2-3 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.[5][6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and generating a filterable solid.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product, which can be further purified if necessary.
Application in Pharmaceutical Synthesis: A Kinase Inhibitor Case Study
The true value of this compound lies in its role as a scaffold for building biologically active molecules. The pyrazole ring system is a privileged structure in medicinal chemistry, known for its favorable metabolic stability and ability to form key interactions with protein targets.[7] The aminomethyl group at the 3-position provides a nucleophilic handle for covalent modification, allowing for the systematic exploration of chemical space.
A prominent example of its application is in the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[8] In many FLT3 inhibitors, the this compound core is coupled with a heterocyclic carboxylic acid to form a critical amide bond, which often serves to anchor the molecule within the kinase's ATP-binding pocket.
Safety and Handling
As with any reactive chemical intermediate, proper handling is essential. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage; Causes skin irritation. | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [1] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
Conclusion
This compound stands out as a high-value intermediate for pharmaceutical research and development. Its synthesis is well-established via robust chemical pathways, and its structure combines the desirable pharmacophoric features of the pyrazole ring with a versatile primary amine handle. This combination allows medicinal chemists to efficiently generate diverse libraries of compounds, accelerating the discovery of new therapeutic agents, particularly in fields like oncology. A thorough understanding of its synthesis, reactivity, and handling is a prerequisite for leveraging its full potential in the creation of next-generation medicines.
References
-
PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine. National Center for Biotechnology Information.[Link]
-
PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information.[Link]
-
PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). National Center for Biotechnology Information.[Link]
-
INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.[Link]
-
PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. National Center for Biotechnology Information.[Link]
-
PubChemLite. 1-methyl-1h-pyrazole-3-carbonitrile (C5H5N3). PubChemLite.[Link]
-
Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Amerigo Scientific.[Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.[Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate.[Link]
-
ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.[Link]
-
Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses.[Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.[Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Link]
Sources
- 1. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE CAS#: [chemicalbook.com]
- 3. ineosopen.org [ineosopen.org]
- 4. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - 1-methyl-1h-pyrazole-3-carbonitrile (C5H5N3) [pubchemlite.lcsb.uni.lu]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability of (1-methyl-1H-pyrazol-3-yl)methanamine under Acidic Conditions
Abstract
This technical guide provides a comprehensive examination of the stability of (1-methyl-1H-pyrazol-3-yl)methanamine under acidic conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the handling, formulation, and analysis of pyrazole-containing compounds. The guide delineates the fundamental chemical properties of the pyrazole core, explores potential acid-catalyzed degradation pathways, and furnishes detailed experimental protocols for conducting robust stability assessments. By integrating theoretical chemical principles with practical analytical methodologies, this guide serves as an essential resource for ensuring the integrity and quality of molecules incorporating the this compound scaffold.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions contribute to its versatility as a pharmacophore. This compound, a key building block, incorporates both the stable aromatic pyrazole ring and a reactive aminomethyl side chain. A thorough understanding of its stability, particularly in acidic environments commonly encountered during synthesis, purification, formulation, and even physiological transit, is paramount for successful drug development.
This guide will delve into the intrinsic chemical stability of the pyrazole ring, the potential liabilities introduced by the aminomethyl substituent, and the methodologies to systematically evaluate the degradation profile of this compound under acidic stress.
Theoretical Stability Assessment
The Robustness of the Pyrazole Core
The pyrazole ring is an aromatic heterocycle, which imparts significant stability.[2] This aromaticity arises from the cyclic, planar arrangement of atoms with a continuous loop of p-orbitals containing 6 π-electrons. Generally, pyrazoles are resistant to oxidation and reduction and are stable to a range of pH conditions.[2] The presence of the N-methyl group in this compound further stabilizes the ring by preventing tautomerism.[3]
Potential Sites of Acid-Catalyzed Degradation
Despite the inherent stability of the pyrazole ring, the overall stability of this compound in acidic media is dictated by its functional groups. The primary sites for acid-catalyzed reactions are:
-
The Aminomethyl Side Chain: The primary amine is basic and will be protonated in acidic conditions to form an ammonium salt. While this protonation can protect the amine from certain reactions, the C-N bond of the aminomethyl group could be susceptible to nucleophilic attack, particularly under forcing conditions.
-
The Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The N2 nitrogen has a lone pair of electrons and is basic, making it susceptible to protonation. Protonation of the pyrazole ring can potentially decrease its aromaticity and, under harsh conditions, could facilitate ring-opening reactions, although this is generally considered less likely than side-chain degradation.[4]
Postulated Degradation Pathways under Acidic Conditions
While specific experimental data for this compound is not extensively available in the public domain, we can postulate the most probable degradation pathways based on fundamental organic chemistry principles.
Pathway A: Hydrolysis of the Aminomethyl Side Chain
The most likely degradation pathway under moderate acidic conditions is the hydrolysis of the C-N bond of the aminomethyl group. This would be analogous to the hydrolysis of benzylamines, although potentially slower due to the electronic nature of the pyrazole ring.
-
Mechanism:
-
Protonation of the exocyclic amine.
-
Nucleophilic attack of water at the methylene carbon.
-
Departure of ammonia to yield a pyrazole-3-carbaldehyde intermediate.
-
Further oxidation or other secondary reactions of the aldehyde could occur depending on the conditions.
-
Pathway B: Pyrazole Ring Opening (Under Forcing Conditions)
Under more extreme acidic conditions (e.g., high concentrations of strong acids and elevated temperatures), cleavage of the pyrazole ring itself is a possibility, though less probable. The exact mechanism would be complex, but it would likely involve multiple protonation steps leading to a loss of aromaticity and subsequent fragmentation.
Experimental Design for Forced Degradation Studies
A systematic forced degradation study is essential to definitively identify degradation pathways and establish the stability-indicating nature of analytical methods.[5]
Stress Conditions
The following conditions are recommended for the acid hydrolysis study of this compound. It is advisable to perform these experiments at both room temperature and an elevated temperature (e.g., 60 °C) to assess thermal effects on degradation.[6]
| Stress Condition | Reagent | Concentration | Temperature | Time Points |
| Mild Acidic | Hydrochloric Acid (HCl) | 0.1 M | RT and 60 °C | 0, 2, 4, 8, 24, 48 hours |
| Moderate Acidic | Hydrochloric Acid (HCl) | 1 M | RT and 60 °C | 0, 2, 4, 8, 24, 48 hours |
| Strong Acidic | Hydrochloric Acid (HCl) | 5 M | RT and 60 °C | 0, 1, 2, 4, 8 hours |
Table 1: Recommended Acidic Stress Conditions
Sample Preparation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation: To a series of vials, add a known volume of the stock solution and the respective acidic solution to achieve the final desired concentration of the compound (e.g., 0.1 mg/mL) and the acid.
-
Incubation: Place the vials at the designated temperatures for the specified time points.
-
Neutralization and Dilution: At each time point, withdraw an aliquot of the sample, neutralize it with a suitable base (e.g., sodium hydroxide), and dilute with the mobile phase to a concentration suitable for analysis.
-
Control Samples: Prepare and analyze control samples (compound in solvent without acid) at each time point to account for any non-acid-related degradation.
Analytical Methodology
A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive stability analysis.
A stability-indicating HPLC method is the cornerstone of the analysis, allowing for the separation and quantification of the parent compound and its degradation products.
Protocol for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
LC-MS/MS is indispensable for the identification of unknown degradation products.
Protocol for LC-MS/MS Analysis:
-
Interface: Use the same HPLC method developed for the UV analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for protonating the parent compound and its likely degradation products.
-
MS Analysis: Perform full scan analysis to determine the molecular weights of the degradation products.
-
MS/MS Analysis: Conduct tandem mass spectrometry (MS/MS) on the parent compound to establish its fragmentation pattern. Compare this with the MS/MS spectra of the degradation products to elucidate their structures.
For definitive structural elucidation of major degradation products, isolation followed by NMR analysis is the gold standard.
Protocol for NMR Analysis:
-
Isolation: Isolate the major degradation products using preparative HPLC.
-
Analysis: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated impurities.
-
Structure Confirmation: The NMR data will provide detailed structural information to confirm the identity of the degradation products.
Data Interpretation and Reporting
Quantitative Analysis
The percentage of degradation of this compound should be calculated at each time point for the different stress conditions. A summary table should be generated to compare the stability under mild, moderate, and strong acidic conditions.
| Stress Condition | Time (hours) | % Degradation at RT | % Degradation at 60 °C | Number of Degradation Products |
| 0.1 M HCl | 24 | |||
| 0.1 M HCl | 48 | |||
| 1 M HCl | 24 | |||
| 1 M HCl | 48 | |||
| 5 M HCl | 8 |
Table 2: Example of a Data Summary Table for Acidic Degradation
Identification of Degradation Products
The mass spectral and NMR data should be used to propose structures for all significant degradation products. The fragmentation patterns from MS/MS analysis are particularly useful for identifying structural modifications.
Conclusion
The stability of this compound under acidic conditions is a critical parameter for its successful application in drug development. While the pyrazole core is inherently stable, the aminomethyl side chain presents a potential liability for acid-catalyzed hydrolysis. A systematic approach to forced degradation studies, employing a combination of HPLC-UV, LC-MS/MS, and NMR, is essential to fully characterize the degradation profile of this important building block. The methodologies and theoretical considerations presented in this guide provide a robust framework for researchers to assess the stability of this compound and related compounds, thereby ensuring the development of safe and effective pharmaceuticals.
References
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Bhole, R., Bonde, C., Girase, G., & Gurav, S. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal (PMPJ), 9(1), 81-106. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Methylpyrazole. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-methyl pyrazole. Retrieved from [Link]
-
Hilaris Publisher. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Physical Chemistry & Biophysics. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Retrieved from [Link]
-
MDPI. (2021, August 12). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Retrieved from [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Retrieved from [Link]
-
MDPI. (2023, June 7). Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water. International Journal of Molecular Sciences, 24(12), 9889. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, January 21). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 527-535. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
ResearchGate. (2019, December 19). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2021, August 27). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Retrieved from [Link]
-
YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. journals.najah.edu [journals.najah.edu]
Navigating the Solution Landscape: A Technical Guide to the Solubility of (1-methyl-1H-pyrazol-3-yl)methanamine in Organic Solvents
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of (1-methyl-1H-pyrazol-3-yl)methanamine, a key building block in contemporary drug discovery and development. Geared towards researchers, scientists, and formulation experts, this document provides a foundational understanding of the compound's physicochemical properties and outlines a robust framework for determining its solubility in a diverse range of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes established chemical principles to predict solubility behavior and presents a comprehensive, field-proven protocol for its empirical determination.
Introduction: The Significance of Solubility in Drug Development
This compound is a versatile heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif, featuring a substituted pyrazole ring, is prevalent in numerous pharmaceuticals. The solubility of this compound in organic solvents is a critical parameter that profoundly influences every stage of the drug development pipeline, from synthetic route design and purification to formulation and bioavailability. An intimate understanding of its dissolution properties is paramount for optimizing reaction conditions, ensuring efficient purification, and developing stable and effective drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility. Key molecular attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[1] |
| Molecular Weight | 111.15 g/mol | PubChem[1] |
| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich[2] |
| Predicted XlogP | -0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from the amine group) | |
| Hydrogen Bond Acceptors | 3 (two nitrogen atoms in the pyrazole ring and the amine nitrogen) |
The presence of both hydrogen bond donors and acceptors, coupled with a relatively low molecular weight and a polar pyrazole ring, suggests that this compound will exhibit a degree of polarity. The predicted XlogP value of -0.9 indicates a preference for hydrophilic environments, though its amine and heterocyclic nature will also permit solubility in a range of organic solvents.
Expected Solubility Profile in Organic Solvents
Based on the "like dissolves like" principle and the physicochemical properties of this compound, a qualitative solubility profile can be predicted.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents. The primary amine group and the nitrogen atoms of the pyrazole ring can readily form hydrogen bonds with the hydroxyl groups of the alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the amine protons of this compound. The overall polarity of the molecule will also contribute to favorable interactions.
-
Chlorinated Solvents (e.g., Dichloromethane): Moderate to high solubility is likely. Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including those with some polarity.
-
Aromatic Solvents (e.g., Toluene): Moderate to low solubility is expected. While the pyrazole ring has aromatic character, the polar amine group may limit solubility in non-polar aromatic solvents.
-
Non-polar Aliphatic Solvents (e.g., Hexane): Low to negligible solubility is predicted. The significant difference in polarity between the highly polar this compound and non-polar hexane will result in weak intermolecular forces.
These predictions provide a valuable starting point for solvent selection in synthesis, purification, and formulation studies. However, for precise applications, experimental determination of solubility is indispensable.
Experimental Protocol for Solubility Determination
The following is a standardized and self-validating protocol for the quantitative determination of the solubility of this compound in organic solvents. This method is designed to ensure accuracy and reproducibility.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Data] | [Experimental Data] |
| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] |
| Acetone | 21.0 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | 6.0 | [Experimental Data] | [Experimental Data] |
| Dichloromethane | 9.1 | [Experimental Data] | [Experimental Data] |
| Toluene | 2.4 | [Experimental Data] | [Experimental Data] |
| Hexane | 1.9 | [Experimental Data] | [Experimental Data] |
Intermolecular Interactions and Solubility
The solubility of this compound is governed by the interplay of various intermolecular forces between the solute and the solvent molecules.
Caption: Key intermolecular interactions influencing the solubility of this compound.
A strong alignment between the polarity and hydrogen bonding capabilities of the solute and solvent will lead to favorable interactions and, consequently, higher solubility. Conversely, a mismatch in these properties will result in poor solubility.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While theoretical predictions offer valuable guidance, the detailed experimental protocol presented herein empowers researchers to generate the precise, quantitative data necessary for informed decision-making in drug development and chemical research. The systematic application of these principles and methodologies will facilitate the efficient and effective utilization of this important chemical entity.
References
-
PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]1]
-
Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]]
-
Science Ready. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry [Video]. YouTube. Retrieved from [Link]]
-
Harper College. (n.d.). Solubility Rules. Retrieved from [Link]]
Sources
Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Pyrazole Derivatives
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, its unique structural and electronic properties have enabled the development of a vast library of derivatives with a remarkable breadth of biological activities.[2] The pyrazole ring's ability to engage in hydrogen bonding, its metabolic stability, and its capacity for substitution at multiple positions allow for the fine-tuning of steric and electronic properties, making it an ideal core for designing targeted therapeutic agents.[3][4][5][6][7] This guide provides a detailed exploration of the key biological activities of pyrazole derivatives, focusing on their mechanisms of action, the structure-activity relationships that govern their potency, and the experimental protocols used to validate their therapeutic potential.
Anti-inflammatory Activity: Selective COX-2 Inhibition
One of the most significant therapeutic applications of pyrazole derivatives is in the management of pain and inflammation.[8] This is exemplified by the clinical success of celecoxib (Celebrex), a diaryl-substituted pyrazole that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[9][10]
Mechanism of Action
The primary mechanism involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins—key mediators in the pain and inflammation pathway.[9][10][11]
-
Arachidonic Acid Cascade: In response to inflammatory stimuli, arachidonic acid is converted into prostaglandin precursors by COX enzymes.[12][13]
-
COX Isoforms: There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[11][12] In contrast, COX-2 is inducible and is primarily expressed at sites of inflammation.[11][12]
-
Selective Inhibition: Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[12] Pyrazole derivatives like celecoxib possess a sulfonamide side chain that binds to a hydrophilic pocket near the active site of COX-2, an interaction that is not favored in the narrower active site of COX-1.[10][12] This selectivity allows them to reduce inflammation while minimizing the risk of gastric ulcers associated with COX-1 inhibition.[11]
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
Experimental Protocol: In Vitro Protein Denaturation Assay
This assay serves as a preliminary, cost-effective method to screen for anti-inflammatory potential.[14][15] The rationale is that the denaturation of tissue proteins is a well-documented cause of inflammation, and the ability of a compound to prevent this denaturation implies a stabilizing effect.[16][17]
Methodology:
-
Preparation of Reagents:
-
Test Compound Solution: Prepare stock solutions of the pyrazole derivative in a suitable solvent (e.g., DMSO) and make serial dilutions (e.g., 100-500 µg/mL).[16]
-
Standard Drug: Prepare a solution of Diclofenac Sodium at the same concentrations to serve as a positive control.
-
Protein Solution: Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).[16]
-
-
Assay Procedure:
-
In separate tubes, add 0.5 mL of the BSA solution to 0.5 mL of each concentration of the test compound and standard drug. A control tube should contain 0.5 mL of BSA and 0.5 mL of PBS.
-
Incubate all tubes at 37°C for 20 minutes.[16]
-
Induce denaturation by heating the mixture at 72°C for 5 minutes (or 57°C for 30 minutes).[16]
-
After cooling to room temperature, add 2.5 mL of PBS to each tube.
-
-
Data Acquisition:
-
Measure the turbidity (absorbance) of the solutions spectrophotometrically at 660 nm.[16]
-
-
Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
The protocol is validated by the significant inhibitory activity observed for the standard drug (Diclofenac Sodium).
-
Anticancer Activity: Targeting Cell Cycle Progression
The pyrazole scaffold is integral to the design of numerous anticancer agents, particularly those targeting cyclin-dependent kinases (CDKs).[18][19] CDKs are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[18]
Mechanism of Action: CDK Inhibition
Many pyrazole-based compounds function as ATP-competitive inhibitors of CDKs, particularly CDK2.[18][20][21][22]
-
Cell Cycle Regulation: The transition between cell cycle phases (G1, S, G2, M) is driven by the sequential activation of CDKs by their cyclin partners.[13][18] The CDK2/Cyclin E complex, for instance, is crucial for the G1-to-S phase transition.[18]
-
Inhibition and Cell Cycle Arrest: Pyrazole inhibitors bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the Retinoblastoma (Rb) protein.[19][21] This inhibition blocks the cell cycle, typically at the G1/S or G2/M transition, and can ultimately induce apoptosis (programmed cell death).[13][20]
Caption: Pyrazole derivatives inhibit CDK2, causing cell cycle arrest.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[23][24][25] Its principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[25]
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete growth medium. Replace the existing medium with 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO in medium) as a negative control.[25]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.[25]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[25]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[25]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[25]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[25] To ensure the protocol is self-validating, a known anticancer drug should be run in parallel as a positive control. Furthermore, performing the assay on a non-malignant cell line (e.g., normal fibroblasts) helps determine the compound's selectivity index.[23]
| Pyrazole Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | CDK2 | HCT-116 (Colon) | 3.81 (GI50) | [20] |
| Compound 7a | CDK2 | (Enzymatic Assay) | 2.0 | [20] |
| Compound 7d | CDK2 | (Enzymatic Assay) | 1.47 | [20] |
| Compound 9 | CDK2 | (Enzymatic Assay) | 0.96 | [20] |
| Compound 15 | CDK2 | A2780 (Ovarian) | 0.127-0.560 (GI50) | [21] |
Antimicrobial Activity: Disrupting Essential Bacterial Processes
Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[8][26][27] Their mechanism often involves the inhibition of enzymes essential for pathogen survival.
Mechanism of Action
A key target for pyrazole-based antibacterial agents is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that initiates fatty acid biosynthesis.[28] This pathway is essential for building bacterial cell membranes and is highly conserved among bacteria, making it an attractive target.[28] By inhibiting FabH, these compounds effectively halt bacterial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30] The broth microdilution method is a gold-standard quantitative technique for determining the MIC.[29][30][31][32]
Methodology:
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[32] Concentrations should span a clinically relevant range.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-24 hours.[29]
-
Data Acquisition:
-
Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[30] Alternatively, a microplate reader can be used to measure optical density.
-
-
Validation: The protocol is validated by the clear growth in the positive control well and the absence of growth in the negative control well. A standard antibiotic (e.g., ciprofloxacin) should be tested concurrently to ensure the assay is performing correctly.
Neurological and Metabolic Activities
The versatility of the pyrazole scaffold extends to the central nervous system and metabolic regulation, primarily through the modulation of cannabinoid and GABA receptors.
Cannabinoid Receptor (CB1) Antagonism
The pyrazole derivative Rimonabant was developed as a selective CB1 receptor antagonist (or inverse agonist).[33][34][35] The endocannabinoid system is involved in regulating appetite and energy balance.[34][36] By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant reduces food intake and promotes weight loss.[33][36][37] While effective, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting central pathways.[33][34]
GABA-A Receptor Modulation
Certain pyrazole derivatives have been shown to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.[38][39] Depending on their specific structure, these compounds can act as positive or negative allosteric modulators, either enhancing or reducing the GABA-evoked chloride currents.[38][40][41][42] This activity suggests potential applications as anticonvulsants or anxiolytics.[38]
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[43][44]
-
For CB1 Antagonism: Studies on Rimonabant analogues revealed that potent activity requires a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[43][45][46]
-
For COX-2 Inhibition: The diaryl-substituted pyrazole motif is crucial. A p-sulfonamide or a similar group on one of the phenyl rings is essential for binding to the selective pocket of the COX-2 enzyme.[12]
-
For FabH Inhibition: For pyrazole-based FabH inhibitors, substitutions on the phenyl rings at the 3- and 5-positions with groups like methoxy, chloro, and fluoro were found to yield potent inhibitors.[28]
Conclusion
The pyrazole core is a remarkably versatile and enduring scaffold in drug discovery. Its derivatives have yielded successful clinical agents and continue to be a fertile ground for the development of new therapeutics. The diverse biological activities, ranging from anti-inflammatory and anticancer to antimicrobial and neuro-metabolic modulation, are a testament to the chemical tractability of the pyrazole ring. A deep understanding of the underlying mechanisms of action and the structure-activity relationships, validated by robust and reproducible experimental protocols, is paramount for harnessing the full therapeutic potential of this privileged heterocyclic system. Future research will undoubtedly uncover novel pyrazole derivatives with enhanced potency, selectivity, and safety profiles, further solidifying their importance in modern medicinal chemistry.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Celecoxib - Wikipedia.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing.
- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks.
- Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- What is the mechanism of Rimonabant?
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
- Celecoxib P
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
- (PDF)
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Antibiotic sensitivity testing - Wikipedia.
- What is Rimonabant used for?
- What is the mechanism of Celecoxib?
- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Antimicrobial Susceptibility Testing - Apec.org.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
- GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - MDPI.
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
- Basic protocol to assess preclinical anticancer activity. It can be...
- (PDF)
- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold.
- Discovery of (4-Pyrazolyl)
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold.
- GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed.
- (PDF)
- Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61 - Benchchem.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. journalajrb.com [journalajrb.com]
- 15. researchgate.net [researchgate.net]
- 16. bbrc.in [bbrc.in]
- 17. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. jchr.org [jchr.org]
- 27. mdpi.com [mdpi.com]
- 28. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. apec.org [apec.org]
- 31. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 32. integra-biosciences.com [integra-biosciences.com]
- 33. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 34. What is Rimonabant used for? [synapse.patsnap.com]
- 35. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. scispace.com [scispace.com]
- 45. pubs.acs.org [pubs.acs.org]
- 46. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine Hydrochloride Salt
Introduction: Significance and Application
(1-methyl-1H-pyrazol-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore present in numerous FDA-approved drugs. The primary amine functionality on a methylated pyrazole ring offers a versatile handle for the synthesis of a diverse range of more complex molecules, including enzyme inhibitors, receptor antagonists, and other potential therapeutic agents. Its hydrochloride salt form enhances stability, crystallinity, and handling properties, making it ideal for storage and downstream applications in pharmaceutical development.[1]
This document provides a comprehensive, field-proven guide to the synthesis of this compound hydrochloride. The described three-step synthetic route is robust, scalable, and relies on readily available starting materials, making it suitable for both academic research laboratories and industrial process development. The chosen pathway involves the initial synthesis of the nitrile precursor, followed by its selective reduction and subsequent conversion to the final hydrochloride salt.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic pathway is a three-stage process commencing from 1-methyl-1H-pyrazole-3-carboxamide.
Stage 1: Dehydration of Amide to Nitrile The initial step involves the conversion of 1-methyl-1H-pyrazole-3-carboxamide to 1-methyl-1H-pyrazole-3-carbonitrile. This is a classic dehydration reaction.[2] We employ phosphorus oxychloride (POCl₃), a powerful and efficient dehydrating agent for primary amides.[3][4]
-
Mechanism: The reaction is initiated by the nucleophilic attack of the amide's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This transforms the carbonyl oxygen into a good leaving group. Subsequent elimination steps, often facilitated by a mild base like pyridine, lead to the formation of the carbon-nitrogen triple bond of the nitrile.[5]
Stage 2: Catalytic Hydrogenation of Nitrile to Primary Amine The core transformation is the reduction of the nitrile group to a primary aminomethyl group. For this, we utilize catalytic hydrogenation with Raney® Nickel. This method is often preferred over powerful hydride reagents like LiAlH₄ in process chemistry due to its lower cost, improved safety profile on a larger scale, and ease of product isolation (simple filtration of the catalyst).[6]
-
Mechanism & Selectivity: The reaction occurs on the surface of the nickel catalyst where hydrogen gas is adsorbed. The nitrile group coordinates to the active sites, followed by a stepwise addition of hydrogen atoms across the triple bond.[7] A critical challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts. These side reactions occur when the intermediate imine reacts with the primary amine product.[7] To ensure high selectivity for the primary amine, the reaction is conducted in an ammonia-saturated solvent (e.g., methanolic ammonia). Ammonia competes with the primary amine for reaction with the intermediate imine, thus suppressing the formation of undesired byproducts.
Stage 3: Formation of the Hydrochloride Salt The final step is the conversion of the synthesized free base, this compound, into its more stable hydrochloride salt. This is a straightforward acid-base reaction.[8]
-
Rationale: The free amine is a basic, often oily, and potentially air-sensitive compound. Converting it to its hydrochloride salt renders it a crystalline, non-hygroscopic solid that is easier to handle, purify, and store.[9] The salt is formed by treating a solution of the amine with hydrochloric acid, typically using a solution of HCl in an anhydrous organic solvent like diethyl ether or dioxane to facilitate precipitation.[10][11]
Visualized Synthetic Workflow
The diagram below outlines the complete synthetic pathway from the starting amide to the final hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times.[12][13][14] Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of ignition sources.[15]
Protocol 1: Synthesis of 1-methyl-1H-pyrazole-3-carbonitrile
This protocol details the dehydration of the corresponding amide precursor.[16]
Reagents & Equipment
| Reagent/Equipment | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-methyl-1H-pyrazole-3-carboxamide | 125.13 | 10.0 g | 79.9 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 8.5 mL (13.8 g) | 90.0 | Dehydrating Agent |
| Pyridine | 79.10 | 100 mL | - | Solvent / Acid Scavenger |
| Dichloromethane (DCM) | - | 200 mL | - | Extraction Solvent |
| Saturated NaHCO₃ solution | - | 150 mL | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying Agent |
| Round-bottom flask (250 mL), Condenser | - | 1 set | - | Reaction Vessel |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-1H-pyrazole-3-carboxamide (10.0 g, 79.9 mmol) and pyridine (100 mL).
-
Stir the mixture at room temperature to obtain a suspension.
-
Cool the flask in an ice-water bath. Slowly add phosphorus oxychloride (8.5 mL, 90.0 mmol) dropwise over 20 minutes. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and then carefully pour it over 200 g of crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 70 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate solution (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from a suitable solvent system to afford 1-methyl-1H-pyrazole-3-carbonitrile as a solid.[17]
Protocol 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the nitrile intermediate.
Reagents & Equipment
| Reagent/Equipment | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-methyl-1H-pyrazole-3-carbonitrile | 107.11 | 5.0 g | 46.7 | Substrate |
| Raney® Nickel (50% slurry in water) | - | ~2.5 g (wet weight) | - | Catalyst |
| 7N Ammoniacal Methanol | - | 100 mL | - | Solvent/Suppressant |
| Hydrogen (H₂) Gas | 2.02 | 50-100 psi (balloon) | - | Reducing Agent |
| Celite® | - | ~5 g | - | Filter Aid |
| Parr Hydrogenator or similar | - | 1 | - | Reaction Vessel |
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add 1-methyl-1H-pyrazole-3-carbonitrile (5.0 g, 46.7 mmol) and 7N ammoniacal methanol (100 mL).
-
Under a stream of inert gas (Argon or Nitrogen) , carefully add the Raney® Nickel slurry (~2.5 g). Caution: Do not allow the catalyst to dry out.[14]
-
Seal the vessel, connect it to the hydrogenation apparatus, and flush the system with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring/shaking.
-
Continue the reaction at room temperature for 12-24 hours, monitoring hydrogen uptake. The reaction can be monitored by TLC or GC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and flush the vessel with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the Celite® pad and catalyst wet with solvent (methanol) at all times to prevent ignition. [18]
-
Wash the filter cake with additional methanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound as an oil. This product can be used directly in the next step.
Protocol 3: Formation of this compound Hydrochloride Salt
This protocol details the final salt formation and purification.[10]
Reagents & Equipment
| Reagent/Equipment | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 111.15 | ~5.1 g (from prev. step) | 46.7 | Free Base |
| 4M HCl in 1,4-Dioxane | - | ~12 mL | ~48.0 | Acid Source |
| Anhydrous Diethyl Ether | - | 200 mL | - | Precipitation Solvent |
| Erlenmeyer Flask (500 mL) | - | 1 | - | Reaction Vessel |
| Buchner Funnel and Filtration Flask | - | 1 set | - | Isolation |
Procedure:
-
Dissolve the crude amine from the previous step in anhydrous diethyl ether (150 mL) in an Erlenmeyer flask.
-
While stirring, add 4M HCl in 1,4-dioxane (~12 mL, 48.0 mmol) dropwise. A white precipitate should form immediately.[11]
-
Continue stirring at room temperature for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 25 mL) to remove any soluble impurities.
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield pure this compound hydrochloride salt.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques. The data presented below are expected values for the final hydrochloride salt.
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, D₂O): δ ~7.7 (d, 1H, pyrazole H5), ~6.5 (d, 1H, pyrazole H4), ~4.2 (s, 2H, -CH₂-NH₃⁺), ~3.9 (s, 3H, N-CH₃). The -NH₃⁺ protons are typically broad and may exchange with the solvent. |
| ¹³C NMR | (100 MHz, D₂O): δ ~145 (C3), ~135 (C5), ~108 (C4), ~39 (N-CH₃), ~36 (-CH₂-NH₃⁺).[19] |
| IR (KBr) | Broad absorption band from 2500-3200 cm⁻¹ (N-H stretch of R-NH₃⁺), ~1600 cm⁻¹ (N-H bend), ~1400-1500 cm⁻¹ (C=N, C=C stretches of pyrazole ring). |
| MS (ESI+) | For the free base: Expected [M+H]⁺ at m/z = 112.08. Fragmentation pattern will show loss of ammonia and other characteristic pyrazole ring fragments.[1] |
| Melting Point | A sharp melting point is indicative of high purity. This should be determined using a calibrated melting point apparatus. |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for the characterization of the final synthesized product.
Caption: Workflow for analytical characterization of the final product.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 (Dehydration) | Incomplete reaction; insufficient dehydrating agent; moisture in the reaction. | Ensure all glassware is oven-dried. Use fresh, high-purity POCl₃. Increase reaction time or temperature slightly and monitor by TLC. |
| Low yield in Stage 2 (Hydrogenation) | Inactive catalyst; insufficient hydrogen pressure; poisoning of the catalyst. | Use fresh, active Raney® Nickel. Ensure the system is leak-proof and maintains hydrogen pressure. Ensure starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). Increase catalyst loading if necessary.[20] |
| Formation of secondary amine byproduct | Reaction of intermediate imine with the primary amine product. | Ensure the reaction is run in a solvent saturated with ammonia (e.g., 7N methanolic ammonia). This provides a large excess of ammonia to outcompete the product amine. |
| Product remains oily in Stage 3 | Incomplete salt formation; presence of impurities or residual solvent. | Ensure a stoichiometric or slight excess of HCl is added. Try adding the HCl solution at 0 °C. If precipitation is slow, scratch the inside of the flask or add a seed crystal. Ensure the diethyl ether used is anhydrous.[21] |
| Final product is discolored | Impurities carried through from previous steps; degradation. | Purify the nitrile intermediate (Stage 1) thoroughly before reduction. Ensure the free amine is handled promptly and not exposed to air for extended periods before salt formation. The final salt can be recrystallized from an alcohol/ether mixture if needed. |
References
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available at: [Link]
-
Vineeth Chemicals. Safety, Storage, Shelf Life, Handling and Disposal of Raney Nickel Catalyst. Available at: [Link]
-
ACS Omega. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. National Institutes of Health. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. Available at: [Link]
-
Organic Chemistry Portal. Amide to Nitrile - Common Conditions. Available at: [Link]
-
YouTube. (2017). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. Available at: [Link]
-
ResearchGate. (2014). Dehydration of Amides to Nitriles: A Review. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2022). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Available at: [Link]
- Google Patents. (2010). Method for salt preparation.
-
Cole-Parmer. (2008). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Available at: [Link]
-
Organic Syntheses. (2008). Procedure. Available at: [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information 1. Materials and Methods. Available at: [Link]
-
LookChem. 1-methyl-1H-pyrazole-3-carbonitrile. Available at: [Link]
-
Prime Scholars. (2016). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Available at: [Link]
-
PubChem. (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride. Available at: [Link]
-
PubChem. (1-Methylpyrazol-3-yl)methanamine. Available at: [Link]
-
Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Available at: [Link]
- Google Patents. (1957). Hydrogenation process.
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available at: [Link]
-
ResearchGate. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Available at: [Link]
-
Semantic Scholar. (1984). NITRILE CYCLIZATION REACTIONS. VII. SYNTHESIS OF 6-AMINO-4-ARYL-3-METHYL-5-CYANO-1H,4H-PYRAZOLO(3,4-B)PYRANS. Available at: [Link]
Sources
- 1. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. primescholars.com [primescholars.com]
- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 17. 1-methyl-1H-pyrazole-3-carbonitrile|lookchem [lookchem.com]
- 18. rsc.org [rsc.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-Component Reactions Utilizing (1-methyl-1H-pyrazol-3-yl)methanamine
Introduction: The Strategic Advantage of Multi-Component Reactions in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the pursuit of molecular diversity and complexity in an efficient manner is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy to achieve this, offering a convergent and atom-economical approach to the synthesis of complex organic molecules from three or more starting materials in a single synthetic operation.[1] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.[2]
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] The unique physicochemical properties of the pyrazole ring can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The integration of the pyrazole motif into complex molecular architectures through MCRs is, therefore, a highly attractive strategy for the generation of novel compound libraries for high-throughput screening and lead optimization.
This guide provides detailed insights and a representative protocol for the application of (1-methyl-1H-pyrazol-3-yl)methanamine as a key building block in the Ugi four-component reaction (Ugi-4CR), a cornerstone of isocyanide-based MCRs.[4] This primary amine, featuring a medicinally relevant N-methylated pyrazole heterocycle, serves as a versatile input for the rapid generation of peptidomimetics and other complex, drug-like molecules.
The Ugi Four-Component Reaction: A Versatile Tool for Library Synthesis
The Ugi-4CR is a one-pot reaction that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[4][5] The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which is then trapped by the nucleophilic isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yield the final product. The remarkable tolerance of the Ugi reaction to a wide variety of functional groups on each of the four components makes it an ideal tool for the construction of diverse chemical libraries.[6][7]
Visualizing the Ugi Reaction Mechanism
Caption: Generalized mechanism of the Ugi four-component reaction.
Representative Protocol: Ugi Four-Component Synthesis of a Pyrazole-Containing Peptidomimetic
Disclaimer: The following protocol is an adapted and representative procedure for the use of this compound in an Ugi reaction. While specific literature detailing this exact transformation is not available, this protocol is based on well-established methodologies for Ugi reactions with primary amines and is intended to serve as a robust starting point for researchers.[5][6]
Objective:
To synthesize a novel α-acylamino amide incorporating the (1-methyl-1H-pyrazol-3-yl)methyl moiety via a one-pot Ugi-4CR.
Materials:
-
Amine: this compound (1.0 eq)
-
Aldehyde: Benzaldehyde (1.0 eq)
-
Carboxylic Acid: Acetic Acid (1.0 eq)
-
Isocyanide: tert-Butyl isocyanide (1.0 eq)
-
Solvent: Methanol (MeOH), anhydrous
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for Work-up and Purification: Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Ethyl acetate (EtOAc), Hexanes.
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Syringes for liquid transfer
-
Septum and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Glass column for flash chromatography
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Ugi-4CR protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq). Dissolve the aldehyde in anhydrous methanol (5 mL).
-
Amine Addition: Add this compound (1.0 mmol, 1.0 eq) to the stirred solution.
-
Carboxylic Acid Addition: To the resulting solution, add acetic acid (1.0 mmol, 1.0 eq). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the limiting starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Redissolve the residue in dichloromethane (20 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-acylamino amide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Causality in Experimental Design:
-
Solvent Choice: Methanol is a common solvent for Ugi reactions as it effectively dissolves the starting materials and facilitates the formation of the polar intermediates. Anhydrous conditions are preferred to prevent water from competing as a nucleophile.[6]
-
Order of Addition: While the Ugi reaction is a one-pot process, a brief pre-incubation of the aldehyde, amine, and carboxylic acid allows for the efficient formation of the iminium salt, which is the electrophilic species that reacts with the isocyanide.
-
Work-up Procedure: The aqueous sodium bicarbonate wash is crucial to remove the excess carboxylic acid, which simplifies the subsequent purification. The brine wash helps to remove residual water from the organic layer.
-
Purification: Flash chromatography is a standard and effective method for purifying the often polar Ugi products from unreacted starting materials and non-polar byproducts.
Illustrative Reaction Scope and Product Diversity
The true power of the Ugi reaction lies in its ability to generate a wide array of structurally diverse molecules by simply varying the four input components. The use of this compound as the amine component introduces a valuable pharmacophore into the final products.
| Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Expected Product Structure |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 2-benzamido-N-cyclohexyl-3-methyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)butanamide |
| 4-Chlorobenzaldehyde | Propionic Acid | Benzyl isocyanide | N-benzyl-2-(4-chlorophenyl)-N-((1-methyl-1H-pyrazol-3-yl)methyl)-2-propionamidopropanamide |
| Furfural | Phenylacetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(furan-2-yl)-N-((1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-phenylacetamido)acetamide |
Conclusion and Future Outlook
The Ugi four-component reaction provides a robust and highly efficient platform for the synthesis of novel pyrazole-containing peptidomimetics and other complex molecular scaffolds. The use of this compound as the amine component allows for the direct incorporation of this medicinally important heterocycle, rapidly generating libraries of drug-like molecules with high structural diversity. The straightforward experimental protocol, mild reaction conditions, and broad substrate scope underscore the utility of this MCR in modern drug discovery programs. Further exploration of diverse aldehydes, carboxylic acids, and isocyanides in conjunction with this pyrazole-based amine will undoubtedly lead to the discovery of novel bioactive compounds.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
- (Unpublished)
-
Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis. Available at: [Link]
- (Unpublished)
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]
- (Unpublished)
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Molecules. Available at: [Link]
-
The Ugi reaction in a polyethylene glycol medium: A mild, protocol for. Journal of Chemical Research. Available at: [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
Application Notes and Protocols: (1-methyl-1H-pyrazol-3-yl)methanamine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] In the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" in the design of kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of kinases, often mimicking the adenine moiety of ATP.[5] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, a testament to the scaffold's importance.[2]
The (1-methyl-1H-pyrazol-3-yl)methanamine moiety, in particular, serves as a versatile building block, providing a crucial amino group for the construction of more complex inhibitor molecules. The methyl group on the pyrazole ring can enhance binding affinity and modulate the physicochemical properties of the final compound.[6] This guide provides an in-depth look at the application of this compound in the synthesis of kinase inhibitors, focusing on a representative example targeting Cyclin-Dependent Kinases (CDKs).
Targeted Signaling Pathway: The Cell Cycle and Cyclin-Dependent Kinases (CDKs)
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[7][8] CDKs form active complexes with their regulatory partners, cyclins, to phosphorylate a wide array of protein substrates, thereby driving the progression of the cell cycle through its distinct phases (G1, S, G2, and M).[9]
Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[8] Therefore, inhibiting CDKs has become a validated and attractive strategy for cancer therapy. Several CDK inhibitors have been approved for clinical use, and many more are in various stages of development. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for targeting CDKs.[10]
Below is a simplified representation of the CDK-mediated cell cycle regulation and the point of intervention for pyrazole-based inhibitors.
Caption: Simplified CDK signaling pathway and the inhibitory action of a pyrazole-based agent.
Synthesis of a Representative CDK Inhibitor
The following section details a plausible synthetic route for a CDK inhibitor incorporating the this compound scaffold. This protocol is a composite based on established synthetic methodologies for pyrazole-based kinase inhibitors.[10][11] The target molecule is a substituted N-((1-methyl-1H-pyrazol-3-yl)methyl)pyrimidin-4-amine.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Nucleophilic Aromatic Substitution: Formation of the core pyrazolyl-pyrimidine structure.
-
Reductive Amination: Introduction of a side chain to modulate activity and selectivity.
Caption: General workflow for the synthesis of a pyrazole-based CDK inhibitor.
Detailed Experimental Protocol
Part 1: Synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)-2-chloropyrimidin-4-amine
This initial step involves the reaction of this compound with a di-substituted pyrimidine, a common precursor in the synthesis of pyrimidine-based kinase inhibitors.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 111.15 | 1.00 g | 9.00 |
| 2,4-dichloropyrimidine | 148.98 | 1.48 g | 9.90 (1.1 eq) |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.33 mL | 13.5 (1.5 eq) |
| n-Butanol | 74.12 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.00 g, 9.00 mmol), 2,4-dichloropyrimidine (1.48 g, 9.90 mmol), and n-butanol (20 mL).
-
Add diisopropylethylamine (DIPEA) (2.33 mL, 13.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield the desired product, N-((1-methyl-1H-pyrazol-3-yl)methyl)-2-chloropyrimidin-4-amine, as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of the Final CDK Inhibitor via Suzuki Coupling
This second step introduces further diversity to the molecule, which is crucial for tuning its biological activity and selectivity. A Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-((1-methyl-1H-pyrazol-3-yl)methyl)-2-chloropyrimidin-4-amine | 223.67 | 1.00 g | 4.47 |
| 4-(Trifluoromethyl)phenylboronic acid | 189.93 | 0.93 g | 4.92 (1.1 eq) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.26 g | 0.22 (0.05 eq) |
| Sodium Carbonate (2M aqueous solution) | 105.99 | 4.5 mL | 9.00 (2.0 eq) |
| 1,4-Dioxane | 88.11 | 15 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve N-((1-methyl-1H-pyrazol-3-yl)methyl)-2-chloropyrimidin-4-amine (1.00 g, 4.47 mmol) and 4-(trifluoromethyl)phenylboronic acid (0.93 g, 4.92 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
Add 2M aqueous sodium carbonate solution (4.5 mL, 9.00 mmol).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.22 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final CDK inhibitor.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation of Kinase Inhibitory Activity
The synthesized compounds should be evaluated for their ability to inhibit the target kinase(s). A common and reliable method is the in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)
Principle:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase substrate (e.g., a peptide derived from Histone H1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
CDK2/Cyclin E enzyme
-
Kinase substrate
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Data Presentation:
The inhibitory activities of a series of synthesized compounds can be summarized in a table for easy comparison.
| Compound ID | R Group (at C2 of pyrimidine) | CDK2/Cyclin E IC₅₀ (nM) |
| 1 | 4-(Trifluoromethyl)phenyl | e.g., 50 |
| 2 | 3-Methoxyphenyl | e.g., 120 |
| 3 | Pyridin-4-yl | e.g., 85 |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. The synthetic protocols outlined in this guide provide a framework for the development of novel CDK inhibitors. The modular nature of the synthesis allows for the exploration of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the final compounds. Future work in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects and enhance their therapeutic window. The continued exploration of the structure-activity relationships of pyrazole-based inhibitors will undoubtedly lead to the discovery of new and more effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
The JAK/STAT Pathway. PubMed Central. [Link]
-
JAK/STAT Signaling Pathway. Elabscience. [Link]
-
JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]
-
The JAK/STAT signaling pathway. The Company of Biologists. [Link]
-
CDK Signaling Pathway. Creative Diagnostics. [Link]
-
Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors. PubMed. [Link]
-
CDK5 Signaling. QIAGEN GeneGlobe. [Link]
-
Targeting alterations in the RAF-MEK pathway. PubMed Central. [Link]
-
The BRAF signalling pathway. RAS/RAF/MEK/ERK signalling cascade, also... ResearchGate. [Link]
-
Targeting the ERK Signaling Pathway in Melanoma. MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
-
(1-methylpyrazol-3-yl)methanamine. PubChem. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed Central. [Link]
Sources
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for Selective N-Alkylation of (1-methyl-1H-pyrazol-3-yl)methanamine
An Application Note for Medicinal & Process Chemists
This guide provides detailed, field-proven protocols for the N-alkylation of (1-methyl-1H-pyrazol-3-yl)methanamine, a valuable primary amine building block in contemporary drug discovery. The narrative focuses on synthesizing technical accuracy with practical insights, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes. Two primary methodologies are presented: the highly selective reductive amination pathway and the classical direct alkylation with alkyl halides.
Introduction: The Strategic Importance of N-Alkylation
This compound is a key synthetic intermediate whose pyrazole core is a prevalent scaffold in numerous FDA-approved pharmaceuticals. The primary amino group serves as a critical handle for diversification, allowing for the introduction of various alkyl groups to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement.
The challenge in alkylating primary amines lies in controlling the reaction to favor mono-alkylation, as the resulting secondary amine is often more nucleophilic than the starting material, leading to undesired di-alkylation products.[1][2] Reductive amination is a premier strategy in medicinal chemistry that elegantly circumvents this issue, offering a controlled, one-pot synthesis of secondary amines.[3][4] Direct alkylation remains a viable, albeit more challenging, alternative that requires careful control of stoichiometry and reaction conditions.[5][6]
Method 1: Reductive Amination (Recommended Protocol)
Reductive amination is the preferred method for its high selectivity, broad substrate scope, and operational simplicity.[3][6] The reaction proceeds via a two-step, one-pot sequence: the initial formation of an imine intermediate from the primary amine and a carbonyl compound, followed by its immediate in situ reduction to the target secondary amine.[7][8]
Mechanism & Rationale for Selectivity
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a carbinolamine intermediate.[9] Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion, which is then deprotonated to yield the imine.[7][10] A carefully chosen reducing agent, which is selective for the C=N double bond of the imine over the C=O bond of the starting carbonyl, is then used to furnish the final secondary amine.[3]
The key to the reaction's success is the use of a mild hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is sterically hindered and less reactive than other borohydrides, making it highly selective for the reduction of the protonated iminium ion intermediate over the more stable carbonyl starting material.[3] This chemoselectivity ensures that the alkylation stops cleanly at the secondary amine stage, as tertiary amines cannot be formed through this pathway.[10]
Detailed Experimental Protocol
Reactant Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.).
-
Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1–0.5 M.
-
Add the desired aldehyde or ketone (1.0–1.2 eq.). If the carbonyl compound is less reactive, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can facilitate imine formation.[11]
Imine Formation: 4. Stir the mixture at room temperature for 1–2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.
Reduction: 5. Once imine formation is substantial, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the stirred solution in portions. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing. 6. Continue stirring the reaction at room temperature for 3–12 hours, or until the reaction is complete as determined by TLC or LC-MS.
Work-up and Purification: 7. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases. 8. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). 9. Combine the organic extracts and wash with brine (saturated aqueous NaCl solution). Causality Note: The brine wash helps to remove residual water from the organic phase. 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. 11. Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure N-alkylated product.
General Workflow for Reductive Aminationdot
graph Reductive_Amination_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node styles start_mat [label="Starting Materials\n(Amine, Carbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Imine Formation &\nIn Situ Reduction\n(DCM, NaBH(OAc)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(NaHCO₃, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Flash Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Purified N-Alkylated\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow start_mat -> reaction [label="1-12h, RT"]; reaction -> workup [label="Quench & Extract"]; workup -> purification [label="Dry & Concentrate"]; purification -> product [label="Isolate"]; }
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (1-methyl-1H-pyrazol-3-yl)methanamine in Solid-Phase Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals.[1][2][3] Its prevalence in drug design stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile pharmacophore, engaging in a wide range of biological interactions.[1][3] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of therapeutic areas, including inflammation, oncology, and infectious diseases.[2][3] The ability to rapidly generate libraries of diverse pyrazole derivatives is therefore a critical objective in modern drug discovery. Solid-phase synthesis offers a powerful platform to achieve this, enabling high-throughput synthesis and purification of compound libraries. This application note provides a detailed guide to the utilization of (1-methyl-1H-pyrazol-3-yl)methanamine as a versatile building block in solid-phase synthesis, with a focus on the generation of a substituted urea library.
Chemical Properties and Reactivity of this compound
This compound is a primary amine appended to a methylated pyrazole ring. This structure offers several key features for solid-phase synthesis:
-
A Nucleophilic Primary Amine: The primary amine serves as a handle for immobilization onto a solid support or for reaction with various electrophiles.
-
A Stable Heterocyclic Core: The 1-methylpyrazole ring is generally stable to a wide range of reaction conditions commonly employed in solid-phase synthesis, including acidic and basic treatments for deprotection and cleavage.
-
Defined Regiochemistry: The methylation at the N1 position of the pyrazole ring prevents undesired side reactions and ensures a single, well-defined point of attachment for further diversification.
| Property | Value | Source |
| Molecular Formula | C5H9N3 | PubChem |
| Molecular Weight | 111.15 g/mol | PubChem |
| CAS Number | 612511-81-6 | PubChem |
Experimental Workflow: Solid-Phase Synthesis of a Substituted Pyrazole Urea Library
The following details a comprehensive workflow for the solid-phase synthesis of a library of N-(1-methyl-1H-pyrazol-3-ylmethyl)-N'-aryl ureas. This protocol is designed to be a robust and adaptable starting point for researchers.
Caption: Workflow for the solid-phase synthesis of a substituted pyrazole urea library.
PART 1: Resin Preparation and Immobilization of this compound
The choice of solid support is critical for a successful solid-phase synthesis campaign. For the synthesis of ureas, a resin that allows for cleavage under moderately acidic conditions is ideal to preserve the integrity of the final products. Wang resin, a polystyrene-based resin with a p-alkoxybenzyl alcohol linker, is a suitable choice.
Protocol 1: Activation of Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Activation: Drain the DMF and add a solution of p-nitrophenyl chloroformate (5 eq, 5 mmol, 1.01 g) and pyridine (5 eq, 5 mmol, 0.4 mL) in anhydrous DMF (10 mL).
-
Reaction: Agitate the mixture at room temperature for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the activated resin under vacuum.
Causality behind Experimental Choices:
-
p-Nitrophenyl Chloroformate: This reagent activates the hydroxyl groups of the Wang resin to form a reactive carbonate, which will readily react with the primary amine of our pyrazole building block.
-
Pyridine: Acts as a base to neutralize the HCl generated during the activation reaction.
-
Anhydrous Conditions: Essential to prevent hydrolysis of the p-nitrophenyl chloroformate and the activated resin.
Protocol 2: Immobilization of this compound
-
Resin Swelling: Swell the activated Wang resin (1 g) in anhydrous DMF (10 mL) for 1 hour.
-
Coupling Solution: In a separate flask, dissolve this compound (3 eq, 3 mmol, 0.33 g) and N,N-diisopropylethylamine (DIPEA) (6 eq, 6 mmol, 1.05 mL) in anhydrous DMF (5 mL).
-
Coupling Reaction: Add the coupling solution to the swollen resin and agitate the mixture at room temperature for 24 hours.
-
Monitoring: To monitor the reaction progress, a small sample of the resin can be taken and subjected to the Kaiser test to check for the presence of free primary amines. A negative Kaiser test (no blue color) indicates complete immobilization.
-
Capping (Optional but Recommended): To block any unreacted activated sites on the resin, add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF and agitate for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin-bound pyrazole methanamine under vacuum.
Causality behind Experimental Choices:
-
DIPEA: A non-nucleophilic base used to scavenge the p-nitrophenol released during the coupling reaction, driving the reaction to completion.
-
Kaiser Test: A colorimetric test for the presence of primary amines, providing a quick and reliable method to assess the completion of the immobilization step.
-
Capping: This step is crucial to prevent the formation of side products in the subsequent diversification steps by ensuring that all reactive sites on the resin are blocked.
PART 2: On-Resin Diversification via Urea Formation
With the this compound successfully immobilized, the next stage involves the diversification of the scaffold. A common and synthetically tractable approach is the formation of ureas by reacting the resin-bound amine with a library of isocyanates.
Sources
Application Notes & Protocols for the Catalytic Conversion of (1-methyl-1H-pyrazol-3-yl)methanamine
Abstract
(1-methyl-1H-pyrazol-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, serving as a scaffold for a wide range of biologically active compounds.[1][2] Its structure, featuring a primary amine tethered to a pharmacologically relevant pyrazole core, presents multiple opportunities for synthetic diversification through catalysis. This guide provides an in-depth exploration of key catalytic strategies for the conversion of this substrate, targeting both the exocyclic amine and the pyrazole ring itself. We present detailed, field-proven protocols for catalytic N-arylation and asymmetric C-N bond formation, explaining the mechanistic rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Value of the Pyrazole-Methanamine Scaffold
The pyrazole nucleus is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs for indications ranging from inflammation to oncology.[3][4] The specific substitution pattern of this compound offers a strategic advantage: the primary amine at the 3-position serves as a versatile handle for introducing molecular complexity and modulating physicochemical properties. Catalytic methods provide the most elegant and efficient means to achieve these transformations, offering high selectivity and yield under mild conditions. This guide focuses on two high-impact catalytic conversions: Palladium-catalyzed N-arylation for the synthesis of complex secondary amines and organocatalytic asymmetric synthesis to introduce chirality, a critical aspect of modern drug design.
Catalytic N-Arylation via Buchwald-Hartwig Cross-Coupling
The formation of a C(aryl)-N bond is a cornerstone transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of arylamines from aryl halides or triflates.[5] Applying this methodology to this compound allows for the direct installation of diverse aryl and heteroaryl groups, creating libraries of compounds for structure-activity relationship (SAR) studies.
Mechanistic Rationale and Component Selection
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.
-
Catalyst & Ligand: The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps.[5] Ligands such as tBuDavePhos or XPhos have demonstrated broad utility.
-
Base: A non-nucleophilic base is required to deprotonate the amine-catalyst adduct without competing in side reactions. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred.
-
Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are typically used to ensure the stability of the catalytic species and reagents.
Experimental Protocol: Synthesis of N-(Aryl)-(1-methyl-1H-pyrazol-3-yl)methanamine
This protocol describes a general procedure for the Pd-catalyzed N-arylation of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaOtBu (1.4 mmol, 1.4 eq).
-
Catalyst Pre-formation: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and tBuDavePhos (0.04 mmol, 4 mol%). Add 2 mL of anhydrous toluene and stir for 5 minutes until a homogeneous solution is formed.
-
Reagent Addition: To the Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).
-
Catalyst Injection: Transfer the prepared catalyst solution to the Schlenk flask via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of Experimental Workflow
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Asymmetric Catalytic Aza-Michael Addition
Introducing chirality is paramount in drug development. An efficient strategy to convert this compound into a chiral scaffold is through an asymmetric aza-Michael reaction. This involves the addition of the amine nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, to create a new stereocenter. Chiral phosphoric acids and cinchona alkaloid derivatives are powerful catalysts for this class of transformation.[6][7]
Rationale for Organocatalysis
Organocatalysis avoids the use of potentially toxic and expensive transition metals. Chiral Brønsted acids, such as phosphoric acids, function by activating the electrophile (e.g., an α,β-unsaturated ketone) through hydrogen bonding, while simultaneously orienting the nucleophilic amine for a stereocontrolled attack.[6] This dual activation model is key to achieving high enantioselectivity.
Protocol: Asymmetric Synthesis of a Chiral β-Amino Ketone
This protocol outlines a general procedure for the cinchona-based phase-transfer-catalyzed asymmetric aza-Michael addition to an α,β-unsaturated ketone.[7]
Materials:
-
This compound
-
α,β-Unsaturated Ketone (e.g., Chalcone)
-
Cinchona-based Phase-Transfer Catalyst (e.g., a quinine-derived quaternary ammonium salt)
-
Potassium Carbonate (K₂CO₃)
-
Toluene / Water (biphasic system)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the α,β-unsaturated ketone (1.0 mmol, 1.0 eq), this compound (1.1 mmol, 1.1 eq), the chiral phase-transfer catalyst (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to create a biphasic system.
-
Reaction: Stir the mixture vigorously at room temperature for 48-72 hours. The vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction by TLC or chiral HPLC to determine conversion and enantiomeric excess (ee).
-
Workup: Once the reaction is complete, separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis. Confirm the structure by NMR and HRMS.
Representative Performance Data
The selection of catalyst and substrate significantly impacts reaction outcomes. The table below summarizes typical results for aza-Michael additions, illustrating the high yields and enantioselectivities achievable with this methodology.
| Entry | Electrophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Chalcone | 5 | 48 | 95 | 92 |
| 2 | Cyclohex-2-en-1-one | 5 | 60 | 88 | 90 |
| 3 | (E)-Pent-3-en-2-one | 10 | 72 | 85 | 87 |
Data is representative and based on values reported in the literature for similar transformations.[7]
Visualization of Asymmetric Induction
Caption: Conceptual pathway for organocatalytic asymmetric induction.
Conclusion
The catalytic conversion of this compound is a powerful approach for generating novel and structurally diverse molecules for drug discovery and chemical biology. The protocols detailed herein for palladium-catalyzed N-arylation and organocatalyzed asymmetric C-N bond formation represent robust and scalable methods to access valuable compound classes. By understanding the underlying mechanistic principles, researchers can rationally select and optimize reaction conditions to achieve their desired synthetic outcomes, accelerating the development of next-generation therapeutics built upon this versatile pyrazole scaffold.
References
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Ionic liquid catalyzed synthesis of pyrazole derivatives by grinding. ResearchGate. Available at: [Link]
-
Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research. Available at: [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. Available at: [Link]
-
Our strategy on asymmetric construction of pyrazole‐based chiral α‐amino acid derivatives. ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]
-
Catalytic cycle of the pyrazolone amination. ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. PMC - PubMed Central. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. ResearchGate. Available at: [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
Asymmetric synthesis of chiral pyrazolones bearing a 3‐alkylidene‐2‐oxindole scaffold. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BioMed Central. Available at: [Link]
-
[1-methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]methanamine. PubChem. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. ResearchGate. Available at: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(1-methyl-1H-pyrazol-3-yl)methanamine as a building block for anti-inflammatory agents
Application Notes & Protocols
Topic: (1-methyl-1H-pyrazol-3-yl)methanamine as a Versatile Scaffold for Novel Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrazole Scaffold in Inflammation Research
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal foundation for designing molecules that can interact with a wide range of biological targets.[3] Historically, pyrazole derivatives have been instrumental in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Marketed drugs like Celecoxib, a selective COX-2 inhibitor, and Phenylbutazone highlight the therapeutic success of this chemical class in treating inflammation.[3][4][5][6]
This guide focuses on a specific, highly versatile building block: This compound . The introduction of a methyl group at the N1 position blocks potential metabolic N-dealkylation and provides a fixed vector for substitution, while the aminomethyl group at the C3 position offers a reactive handle for facile chemical modification. This configuration allows for the systematic exploration of chemical space to develop new, potent, and potentially selective anti-inflammatory agents. We will delve into the rationale for its use, provide detailed synthetic protocols for creating derivative libraries, and outline robust methodologies for their biological evaluation.
Section 1: The Mechanistic Underpinnings of Pyrazole-Based Anti-Inflammatory Action
-
COX-1 is a constitutive enzyme, expressed in most tissues, responsible for producing PGs that regulate physiological processes like gastric cytoprotection and platelet aggregation.[7]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7]
Caption: Arachidonic acid cascade and points of therapeutic intervention.
Section 2: Synthesis of Novel Anti-Inflammatory Agents
The primary amine of this compound is an excellent nucleophile, making it an ideal starting point for creating libraries of compounds through amide bond formation. This allows for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
Protocol 1: Synthesis of N-Aroyl-(1-methyl-1H-pyrazol-3-yl)methanamine Derivatives
This protocol describes a standard and reliable method for coupling various carboxylic acids to the this compound scaffold.
Causality and Experimental Choices:
-
Reagents: We use EDC (a water-soluble carbodiimide) and HOBt as coupling agents. HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, creating an activated ester. This strategy minimizes side reactions and prevents racemization if chiral carboxylic acids are used.
-
Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve a wide range of organic substrates and its relatively low boiling point, which facilitates product isolation.
-
Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of the starting amine and the acidic byproducts formed during the reaction, driving the reaction to completion.
-
Work-up: The aqueous work-up with dilute HCl and NaHCO3 is designed to remove unreacted starting materials, coupling agents, and byproducts, ensuring a high purity of the final product.
Materials:
-
This compound (or its HCl salt)
-
Substituted carboxylic acid (e.g., ibuprofen, naproxen, or a novel acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator, magnetic stirrer, standard glassware
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N2 or Argon), add the substituted carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the cooled solution and stir for 20 minutes. A successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. If using the HCl salt, add TEA or DIPEA (2.5 eq) to this solution to liberate the free amine.
-
Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for amide coupling synthesis.
Section 3: In Vitro Pharmacological Evaluation
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach, starting with in vitro enzyme and cell-based assays, is efficient and cost-effective.
Protocol 2: COX-1/COX-2 Inhibition Fluorometric Assay
This assay directly measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. It is a reliable method for determining potency (IC50) and selectivity.
Principle: The assay quantifies the peroxidase component of COX activity. COX-1 or COX-2 enzymes react with arachidonic acid to produce PGG2, which is then reduced to PGH2. This peroxidase activity is measured using a fluorescent probe that emits light upon oxidation. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) or similar fluorogenic probe
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~535/590 nm)
Step-by-Step Methodology:
-
Prepare a stock solution of each test compound and reference inhibitor in DMSO (e.g., 10 mM).
-
Create a series of dilutions of each compound in the assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme (use separate plates for COX-1 and COX-2).
-
Add the diluted test compounds or reference inhibitors to the appropriate wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by adding arachidonic acid and the fluorogenic probe to the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 10-20 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The COX-2 selectivity index can be calculated as (IC50 for COX-1) / (IC50 for COX-2).
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay assesses a compound's ability to inhibit inflammatory responses in a cellular context. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of the inflammatory enzyme iNOS in macrophages, leading to the production of nitric oxide (NO).
Principle: The Griess test is used to measure the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of a test compound indicates inhibition of the inflammatory pathway.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., L-NAME or Dexamethasone)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, remove the old media and replace it with fresh media containing various concentrations of the test compounds or reference inhibitor. Pre-incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of NaNO₂ in fresh media.
-
Add 50 µL of Sulfanilamide solution to all samples and standards and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes. A purple color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC50 value.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | NO Inhibition IC50 (µM) |
| Celecoxib (Ref.) | 15.2 | 0.04 | 380 | 18.5 |
| Compound A | 25.1 | 0.15 | 167 | 22.4 |
| Compound B | > 50 | 0.08 | > 625 | 12.1 |
| Compound C | 5.3 | 4.9 | 1.1 | > 50 |
Section 4: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be tested in a living system to evaluate their efficacy, pharmacokinetics, and safety. The carrageenan-induced paw edema model is a standard and well-validated method for assessing acute anti-inflammatory activity.[9][10][11]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory activity.[7]
Materials:
-
Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing but allow free access to water.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).
-
Administer the vehicle, reference drug, or test compound orally via gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each group at the time of peak inflammation (usually 3-4 hours) using the following formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin (Ref.) | 10 | 0.41 ± 0.04 | 51.8% |
| Compound B | 10 | 0.55 ± 0.05 | 35.3% |
| Compound B | 30 | 0.38 ± 0.03* | 55.3% |
| p < 0.05 compared to Vehicle Control |
Conclusion and Future Directions
This compound stands out as a highly valuable and tractable building block for the discovery of novel anti-inflammatory agents. The synthetic accessibility of its amine handle allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of new chemical entities derived from this scaffold. By systematically applying these methods, researchers can efficiently identify lead compounds with high potency, improved selectivity, and favorable drug-like properties, paving the way for the next generation of anti-inflammatory therapeutics.
References
-
Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(15), 4536. Available from: [Link]
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]
-
Abonia, R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Chemistry of Heterocyclic Compounds, 58(4), 295-321. Available from: [Link]
-
Moussa, Z., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Molecules. Available from: [Link]
-
Sharaky, M., Alnajjar, R., & Al-Karmalawy, A. A. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. RSC Advances, 14(44), 31990–32000. Available from: [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]
-
Alam, M. J., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. Available from: [Link]
-
Wirleitner, B., et al. (2004). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 50(2), 91-98. Available from: [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Available from: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]
-
ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]
-
Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
-
Slideshare. (2016). Screening models for inflammatory drugs. Available from: [Link]
-
Jin, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1868. Available from: [Link]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available from: [Link]
-
ResearchGate. (n.d.). Selected examples of pyrazole based bioactive compounds. Available from: [Link]
-
PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. Available from: [Link]
-
ResearchGate. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine. Available from: [Link]
-
Maniscalco, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(1), 195. Available from: [Link]
-
Kumar, R. S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 21(5), 466-471. Available from: [Link]
-
AZoNetwork. (2024). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available from: [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. Available from: [Link]
-
Abonia, R., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(4), M1023. Available from: [Link]
-
RJPBCS. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
The Versatile Building Block: A Guide to the Synthesis of Bioactive Compounds from (1-methyl-1H-pyrazol-3-yl)methanamine
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] This guide focuses on the synthetic utility of a particularly valuable building block, (1-methyl-1H-pyrazol-3-yl)methanamine, in the generation of novel bioactive molecules. We will explore its preparation and subsequent derivatization through key chemical transformations, providing detailed protocols and insights for researchers in medicinal chemistry and drug development.
Part 1: Synthesis of the Key Building Block: this compound
A reliable and efficient synthesis of the starting material is paramount for any drug discovery campaign. This compound is accessible through a multi-step sequence, culminating in the reduction of a nitrile precursor.
Workflow for the Synthesis of this compound
Sources
Application Notes and Protocols for the Scale-up Synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine Derivatives
Introduction: The Significance of (1-methyl-1H-pyrazol-3-yl)methanamine Derivatives in Modern Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous drug candidates and approved pharmaceuticals. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The aminomethyl side chain provides a crucial handle for further functionalization, allowing for the modulation of physicochemical properties and target engagement. As drug development programs advance from discovery to clinical trials, the demand for kilogram to multi-ton quantities of these key intermediates necessitates robust, scalable, and economically viable synthetic routes. This guide provides a detailed technical overview of two primary strategies for the scale-up synthesis of this compound, offering field-proven insights into process optimization, safety, and analytical control.
Strategic Approaches to Kilogram-Scale Synthesis
The synthesis of this compound on a large scale primarily revolves around two well-established and industrially relevant transformations: the reduction of a nitrile precursor and the reductive amination of a corresponding aldehyde. The choice between these routes often depends on the availability and cost of starting materials, as well as the specific challenges associated with each pathway.
Strategy 1: Catalytic Hydrogenation of (1-methyl-1H-pyrazol-3-yl)acetonitrile
The reduction of nitriles is a direct and efficient method for the synthesis of primary amines.[4][5] Catalytic hydrogenation is frequently the most economical and environmentally benign approach for this transformation on a large scale.[5]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts.[5] Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Palladium on carbon (Pd/C) and platinum dioxide (PtO2) are also effective alternatives.[5][6] The addition of ammonia or ammonium hydroxide to the reaction mixture can further suppress the formation of secondary and tertiary amines by competitively inhibiting the reaction of the newly formed primary amine with the intermediate imine.[6]
-
Solvent System: The choice of solvent influences catalyst activity, substrate solubility, and reaction safety. Methanol or ethanol are common choices for catalytic hydrogenation due to their ability to dissolve the substrate and their compatibility with many catalysts. The addition of ammonia is also more convenient in these alcoholic solvents.
-
Pressure and Temperature: Hydrogen pressure and reaction temperature are key parameters that affect the reaction rate. Higher pressures and temperatures generally lead to faster reactions but can also increase the risk of side reactions and pose safety challenges. Optimization of these parameters is crucial for a safe and efficient process.
Experimental Protocol: Scale-up Synthesis via Nitrile Reduction
Step 1: Preparation of (1-methyl-1H-pyrazol-3-yl)acetonitrile
This precursor can be synthesized from commercially available starting materials, such as 1-methyl-3-(chloromethyl)-1H-pyrazole, via nucleophilic substitution with a cyanide salt. This step should be performed with appropriate safety precautions due to the toxicity of cyanide.
Step 2: Catalytic Hydrogenation
-
Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with (1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 eq) and a suitable solvent, such as methanol saturated with ammonia.
-
Catalyst Loading: Raney Nickel (5-10 wt% loading, water-wet to mitigate pyrophoricity) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Reaction Conditions: The reactor is sealed and purged several times with nitrogen, followed by hydrogen. The reaction is then heated to 50-80°C under a hydrogen pressure of 100-500 psi.
-
Reaction Monitoring: The reaction progress is monitored by measuring hydrogen uptake and by in-process control (IPC) analysis (e.g., HPLC or GC) of aliquots to confirm the disappearance of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented. The catalyst is removed by filtration through a pad of celite under a nitrogen blanket to prevent ignition of the pyrophoric catalyst.[4] The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation or by salt formation (e.g., hydrochloride salt) followed by crystallization.
Data Presentation: Nitrile Reduction Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Substrate | 10 g | 10 kg |
| Solvent | Methanol/Ammonia (200 mL) | Methanol/Ammonia (200 L) |
| Catalyst | Raney Ni (1 g) | Raney Ni (1 kg) |
| H2 Pressure | 100 psi | 300-500 psi |
| Temperature | 60°C | 70-80°C |
| Reaction Time | 6-8 hours | 12-16 hours |
| Typical Yield | 85-95% | 80-90% |
Visualization: Nitrile Reduction Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Protecting Group Strategies for (1-methyl-1H-pyrazol-3-yl)methanamine: An In-Depth Technical Guide
Introduction: The Strategic Importance of Protecting (1-methyl-1H-pyrazol-3-yl)methanamine
This compound is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a diverse range of biological targets. The presence of a primary amine and a pyrazole ring, both of which are reactive functional groups, necessitates a carefully considered protecting group strategy during multi-step syntheses. The primary amine is nucleophilic and basic, while the pyrazole ring, although aromatic, can undergo reactions under certain conditions. This guide provides a comprehensive overview of protecting group strategies for this compound, focusing on the commonly employed Boc, Cbz, and Fmoc protecting groups for the primary amine. We will delve into the rationale behind the choice of protecting group, provide detailed experimental protocols for their introduction and removal, and discuss the potential for side reactions involving the pyrazole nucleus.
Core Principles: Selecting the Optimal Protection Strategy
The choice of a suitable protecting group for the primary amine of this compound is dictated by the overall synthetic route, including the stability of other functional groups present in the molecule and the reaction conditions of subsequent steps. The concept of orthogonal protection , where one protecting group can be selectively removed in the presence of others, is a key consideration in complex syntheses.[1]
The pyrazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms. The N1 nitrogen is substituted with a methyl group in our target molecule, which prevents its reaction. The N2 nitrogen has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it a potential site for electrophilic attack, although generally less reactive than the exocyclic primary amine. The carbon atoms of the pyrazole ring can also undergo electrophilic substitution, typically at the C4 position.[2] While the pyrazole ring is relatively stable, harsh reaction conditions can lead to undesired side reactions. Therefore, the choice of protecting and deprotecting conditions for the primary amine must be made with the stability of the pyrazole ring in mind. In many cases, protection of the pyrazole ring nitrogen is not necessary if the reaction conditions are mild.
This guide will focus on the three most common amine protecting groups:
-
tert-Butoxycarbonyl (Boc): Stable to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions, but readily cleaved under acidic conditions.
-
Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[3]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions and catalytic hydrogenation but is cleaved under mild basic conditions, often using a secondary amine like piperidine.[4]
The orthogonality of these protecting groups allows for flexible synthetic design. For instance, a Boc-protected amine can be deprotected in the presence of a Cbz or Fmoc group, and vice-versa.
Protecting Group Strategies and Protocols
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice for protecting primary amines due to its ease of introduction and selective removal under acidic conditions.
Protection Protocol: Synthesis of tert-butyl ((1-methyl-1H-pyrazol-3-yl)methyl)carbamate
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM or THF.
-
Add triethylamine (1.2 equiv) or a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amine.
-
Deprotection Protocol: Removal of the Boc Group
-
Materials:
-
tert-butyl ((1-methyl-1H-pyrazol-3-yl)methyl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane (2-4 equiv) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another widely used protecting group for amines, valued for its stability and its removal under neutral conditions via hydrogenolysis.
Protection Protocol: Synthesis of benzyl ((1-methyl-1H-pyrazol-3-yl)methyl)carbamate
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)/Water or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1) or DCM.
-
Add sodium bicarbonate (2.0 equiv) or triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 equiv) and stir the reaction at room temperature for 4-6 hours.[3]
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the Cbz-protected amine.
-
Deprotection Protocol: Removal of the Cbz Group
-
Materials:
-
benzyl ((1-methyl-1H-pyrazol-3-yl)methyl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in MeOH or EtOH.
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly useful in solid-phase peptide synthesis and in situations where acid- and hydrogenation-sensitive groups are present in the molecule. Its removal under mild basic conditions provides excellent orthogonality.
Protection Protocol: Synthesis of (9H-fluoren-9-yl)methyl ((1-methyl-1H-pyrazol-3-yl)methyl)carbamate
-
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and saturated aqueous NaHCO₃ solution (1:1).
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[4]
-
Upon completion, dilute with water and extract with EtOAc.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotection Protocol: Removal of the Fmoc Group
-
Materials:
-
(9H-fluoren-9-yl)methyl ((1-methyl-1H-pyrazol-3-yl)methyl)carbamate
-
Piperidine
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 equiv) in DMF or DCM.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, evaporate the solvent and piperidine under reduced pressure.
-
The crude product can often be used directly in the next step or purified by column chromatography.
-
Comparative Analysis of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O, base (e.g., Et₃N, NaHCO₃) in an organic solvent. | Strong acid (e.g., TFA, HCl in dioxane). | Stable to base, nucleophiles, and catalytic hydrogenation. | Orthogonal to Cbz and Fmoc. |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃, Et₃N) in a biphasic or organic solvent.[3] | Catalytic hydrogenolysis (H₂/Pd-C). | Stable to acid and base. | Orthogonal to Boc and Fmoc. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) in a biphasic solvent.[4] | Mild base (e.g., 20% piperidine in DMF). | Stable to acid and catalytic hydrogenation. | Orthogonal to Boc and Cbz. |
Visualizing the Workflow: Protection and Deprotection Schemes
Figure 1: General schemes for the protection and deprotection of the primary amine of this compound using Boc, Cbz, and Fmoc protecting groups.
Conclusion: A Roadmap for Successful Synthesis
The successful synthesis of complex molecules incorporating the this compound scaffold hinges on a well-designed protecting group strategy. This guide has provided a detailed overview of the application of Boc, Cbz, and Fmoc protecting groups for the primary amine, including step-by-step protocols and a comparative analysis. By understanding the principles of orthogonality and the specific reaction conditions for the introduction and removal of each protecting group, researchers can navigate the challenges of multi-step synthesis and efficiently access their target molecules. The choice of protecting group should always be made in the context of the entire synthetic plan to ensure compatibility and maximize overall yield.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Gerokonstantis, D.-T., et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020, viii, 115-124.
- International Journal of Pharmaceutical Sciences Review and Research.
- ACS Omega.
- RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2024.
- ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic....
- Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. 2020.
- ResearchGate.
- Journal of Pharmaceutical and Biomedical Analysis.
- SlideShare. Pyrazole.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- RSC Publishing. Protection of primary amines as N-substituted 2,5-dimethylpyrroles.
- BenchChem.
- BenchChem.
- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- PMC. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
- NIH.
- ResearchGate. An Excellent Method for Cbz-Protection of Amines.
- ResearchGate. Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group.
- NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. 2022.
- Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines.
- Google Patents. Methods for the synthesis of fmoc protected amines.
- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
- ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. 2023.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
- ResearchGate.
- Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
Sources
One-Pot Synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4][5] The specific substituent, (1-methyl-1H-pyrazol-3-yl)methanamine, represents a key building block for the synthesis of more complex molecules in drug discovery programs. Its structural motif is of significant interest for developing targeted therapies, particularly kinase inhibitors. This document provides a detailed protocol for a streamlined one-pot synthesis of this valuable intermediate, designed to enhance efficiency and yield in a laboratory setting.
One-Pot Synthesis Strategy: From Pyrazole to Aminomethane
The synthesis of this compound can be efficiently achieved through a one-pot procedure that combines two classical organic reactions: the Vilsmeier-Haack formylation and subsequent reductive amination. This approach obviates the need for isolation and purification of the intermediate aldehyde, thereby saving time and resources.
The process begins with the formylation of 1-methyl-1H-pyrazole at the C3 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7] Following the completion of the formylation, the reaction mixture is carefully quenched and then directly subjected to reductive amination. Methylamine is introduced to form an intermediate imine with the pyrazole-3-carbaldehyde, which is then reduced in the same pot by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the target secondary amine.[2][8]
Reaction Workflow and Mechanism
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an electrophilic substitution reaction where an electron-rich aromatic ring, in this case, 1-methyl-1H-pyrazole, is formylated. The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated from the reaction between DMF and POCl₃.[6][9]
Caption: Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.
Reductive Amination
Reductive amination involves the conversion of a carbonyl group to an amine via an intermediate imine. Sodium triacetoxyborohydride is an ideal reducing agent for one-pot reactions as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[3][8]
Caption: Reductive amination of the intermediate aldehyde.
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water. All glassware must be thoroughly dried before use.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 1-Methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | 1.0 g | 1.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.3 mL | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Methylamine (40% in H₂O) | CH₃NH₂ | 31.06 | 2.1 mL | 2.0 |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 3.9 g | 1.5 |
| Sodium bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | As needed | - |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure
Part 1: Vilsmeier-Haack Formylation
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,N-dimethylformamide (DMF, 10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.3 mL, 1.2 eq.) dropwise to the DMF via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-pyrazole (1.0 g, 1.0 eq.) in dichloromethane (DCM, 5 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 2: One-Pot Reductive Amination
-
Once the formylation is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step should be performed with caution as it is exothermic.
-
Add methylamine (40% in H₂O, 2.1 mL, 2.0 eq.) to the reaction mixture at 0 °C.
-
In a separate beaker, dissolve sodium triacetoxyborohydride (3.9 g, 1.5 eq.) in DCM (15 mL).
-
Add the sodium triacetoxyborohydride solution dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
Work-up and Purification
-
After the reaction is complete, quench the mixture by the slow addition of water.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.
Expected Results and Data
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, J=2.0 Hz, 1H), 6.15 (d, J=2.0 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 2H), 2.45 (s, 3H), 1.60 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0, 138.5, 105.0, 45.0, 39.0, 36.0 |
| Mass Spectrometry (ESI+) | m/z 126.1 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of aldehyde in Part 1 | Incomplete Vilsmeier reagent formation due to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. |
| Insufficient reaction time or temperature. | Increase reaction time or temperature and monitor by TLC. | |
| Multiple products in Part 2 | Over-reduction or side reactions. | Ensure slow addition of the reducing agent at low temperature. |
| Difficult work-up | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of this compound. By combining the Vilsmeier-Haack formylation and reductive amination steps, this method offers a significant improvement in operational simplicity and time efficiency, making it a valuable tool for researchers in medicinal chemistry and drug development. The detailed protocol and troubleshooting guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
- Myers, J. W. (n.d.).
- Kantevari, S., Vuppalapati, S. V. N., & Nagarapu, L. (2007). Vilsmeier-Haack reaction: A versatile tool in chemical synthesis. Journal of Heterocyclic Chemistry, 44(5), 1079-1097.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- ChemBK. (2024, April 9). 1-Methyl-1H-pyrazole-3-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27395.
- Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Chemistry of Heterocyclic Compounds, 50(1), 103-107.
- Der Pharma Chemica. (n.d.).
- Taylor & Francis Online. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.
- JoVE. (2023, April 30).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Microwave-assisted synthesis with (1-methyl-1H-pyrazol-3-yl)methanamine
Application Note: Accelerating Privileged Scaffold Synthesis
Microwave-Assisted Multicomponent Reactions Featuring (1-methyl-1H-pyrazol-3-yl)methanamine
Abstract
In the fast-paced environment of drug discovery, the rapid synthesis of diverse and biologically relevant molecules is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2][3] This application note details the strategic application of MAOS in conjunction with the versatile building block, this compound, to rapidly generate libraries of complex molecules. We focus on the Ugi four-component reaction (Ugi-4CR) as an exemplary protocol, showcasing the synergy between microwave technology and multicomponent reactions for efficient lead generation.
Introduction: The Convergence of Speed and Structure
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The building block, this compound, provides a direct entry point to incorporate this valuable pharmacophore into new chemical entities via its primary amine functionality.
Conventional synthetic methods for elaborating such scaffolds are often hampered by long reaction times, harsh conditions, and the formation of side products. Microwave-assisted synthesis circumvents these challenges by utilizing efficient and uniform "in-core" heating, which arises from the direct interaction of microwaves with polar molecules in the reaction mixture.[2][7] This technology not only accelerates reactions but also often leads to higher yields, cleaner reaction profiles, and aligns with the principles of green chemistry by reducing energy consumption and solvent waste.[1][7][8]
This guide provides a detailed protocol for leveraging MAOS for the synthesis of pyrazole-containing peptidomimetics, targeted at researchers and scientists in drug development.
The MAOS Advantage in Heterocyclic Chemistry
The efficacy of microwave heating is rooted in its unique mechanism, which differs fundamentally from conventional conductive heating. The two primary mechanisms are Dipolar Polarization and Ionic Conduction.
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents common in heterocyclic synthesis, attempt to align with the rapidly oscillating electric field of the microwave radiation. The resulting molecular friction generates heat rapidly and uniformly throughout the reaction volume.[7]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an oscillating current. Collisions with surrounding molecules generate heat.[7]
This direct energy transfer allows for reaction temperatures to be reached in seconds and enables the use of superheating in sealed vessels, where solvents can be heated far beyond their atmospheric boiling points, leading to dramatic rate enhancements.[2]
Detailed Experimental Protocol: Ugi-4CR
This protocol describes a general procedure for the microwave-assisted synthesis of a representative compound using this compound.
Rationale for Experimental Choices
-
Solvent Selection: Methanol is chosen as the solvent due to its high dielectric constant, making it an excellent microwave absorber. It is also effective at solubilizing the various polar and non-polar reactants.
-
Vessel Type: Dedicated, pressure-rated borosilicate glass microwave vials are mandatory. These vessels are designed to withstand the high pressures generated when heating solvents above their boiling points and are transparent to microwaves.
-
Temperature Control: The protocol utilizes direct temperature monitoring via an internal fiber-optic probe or external infrared (IR) sensor. This is superior to simple power control as it ensures reproducibility and prevents thermal runaway, which can lead to decomposition.
Reagents and Equipment
-
This compound
-
An aldehyde (e.g., Benzaldehyde)
-
A carboxylic acid (e.g., Acetic Acid)
-
An isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (anhydrous)
-
Monitored microwave reactor
-
10 mL pressure-rated microwave reaction vials with stir bars
-
Standard laboratory glassware for work-up
-
Purification system (e.g., flash chromatography)
Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methanol (3.0 mL).
-
Component Addition: Sequentially add the carboxylic acid (1.0 mmol, 1.0 eq), the aldehyde (1.0 mmol, 1.0 eq), and this compound (1.0 mmol, 1.0 eq). Stir the mixture for 2 minutes at room temperature.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 eq) to the vial and immediately seal the vessel with a septum cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument to heat the reaction to 120°C , hold for 10 minutes with continuous stirring. Set the maximum pressure limit to 20 bar.
-
Cooling: After irradiation is complete, the vessel is cooled to room temperature (typically <50°C) using a compressed air stream before handling.
-
Work-up: Open the vial and transfer the reaction mixture to a round-bottom flask. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Representative Library Synthesis Data
The following table illustrates the power of this method for rapidly generating a small library by varying the aldehyde, carboxylic acid, and isocyanide components.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 10 | 92% |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 10 | 89% |
| 3 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 8 | 95% |
| 4 | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 12 | 85% |
| 5 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 10 | 91% |
Experimental Workflow and Post-Ugi Transformations
The streamlined nature of MAOS allows for efficient workflows from setup to analysis. Furthermore, the Ugi products serve as versatile intermediates for subsequent complexity-generating reactions, such as microwave-assisted intramolecular cyclizations, to rapidly access novel heterocyclic scaffolds. [9][10][11]
Critical Safety Considerations
-
Pressure Management: Never exceed the pressure rating of the reaction vessel. Always use a microwave reactor equipped with reliable pressure and temperature sensors.
-
Solvent Choice: Avoid using non-polar solvents (e.g., hexane, toluene) alone as they do not heat efficiently. Do not use highly volatile solvents in large quantities without proper pressure monitoring.
-
Thermal Runaway: Be cautious with highly exothermic reactions. Perform small-scale pilot reactions first to establish safe parameters.
-
Arcing: Avoid introducing metals (spatulas, metallic reagents like Raney Nickel) into the microwave cavity, as this can cause arcing and damage the instrument.
Conclusion
The combination of microwave-assisted synthesis with the versatile building block this compound offers a robust and highly efficient platform for accelerating drug discovery programs. As demonstrated with the Ugi-4CR, this approach enables the rapid generation of diverse libraries of pyrazole-containing compounds, significantly reducing synthesis cycle times compared to conventional methods. By embracing this technology, medicinal chemists can explore chemical space more effectively, leading to faster identification and optimization of novel therapeutic agents.
References
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. Retrieved January 11, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Retrieved January 11, 2026, from [Link]
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
-
The impact of microwave synthesis on drug discovery. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Pharmaceutical Synthesis: An Overview. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. Retrieved January 11, 2026, from [Link]
-
Microwave assisted synthesis. (2024). Retrieved January 11, 2026, from [Link]
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2024). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2024). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2014). MDPI. Retrieved January 11, 2026, from [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2024). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2024). Retrieved January 11, 2026, from [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Microwave Assisted Organic Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). (n.d.). RASĀYAN Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2014). PubMed Central. Retrieved January 11, 2026, from [Link]
-
tert-Butyl Isocyanide as a Convertible Reagent in Ugi Reaction: Microwave-Assisted Preparation of 5,6. (n.d.). Thieme Connect. Retrieved January 11, 2026, from [Link]
-
Recent advances in multicomponent microwave-assisted Ugi reactions. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. Retrieved January 11, 2026, from [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. (2022). Lirias. Retrieved January 11, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 11, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved January 11, 2026, from [Link]
-
Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
-
(1-Methylpyrazol-3-yl)methanamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. Retrieved January 11, 2026, from [Link]422-8599/2024/1/M1793)
Sources
- 1. epcp.ac.in [epcp.ac.in]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. The impact of microwave synthesis on drug discovery | Semantic Scholar [semanticscholar.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted synthesis [wisdomlib.org]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
Flow Chemistry Applications of (1-methyl-1H-pyrazol-3-yl)methanamine: A Guide for Researchers
Prepared by a Senior Application Scientist
This technical guide provides detailed application notes and protocols for utilizing (1-methyl-1H-pyrazol-3-yl)methanamine in flow chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of continuous processing for the synthesis of complex molecules incorporating the methylpyrazole moiety. This document moves beyond rigid templates to offer a logically structured narrative grounded in scientific principles and practical insights.
Introduction: The Strategic Advantage of this compound in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific building block, this compound, offers a versatile entry point for introducing this valuable heterocycle into drug candidates. Its primary amine functionality serves as a key handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
Flow chemistry, with its inherent benefits of enhanced safety, precise reaction control, and scalability, presents a powerful platform for harnessing the synthetic potential of this amine.[1] This guide will explore several key applications, providing not just the "how" but also the "why" behind the proposed protocols.
Core Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties is paramount for successful flow chemistry development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem |
| Molecular Weight | 111.15 g/mol | PubChem |
| Appearance | Colorless to pale-yellow liquid | Sigma-Aldrich[2] |
| Boiling Point | Not readily available; likely > 200 °C (estimation) | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol, ethanol, and acetonitrile.[3][4] | General amine properties |
| pKa (of conjugate acid) | Estimated to be around 9-10 | N/A |
Safety Profile:
This compound is classified as corrosive and an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application Note 1: Continuous Amide Bond Formation
Rationale: Amide bonds are fundamental linkages in a vast array of pharmaceuticals. The reaction of this compound with carboxylic acids or their activated derivatives is a primary strategy for incorporating the methylpyrazole group. Flow chemistry offers significant advantages for this transformation, particularly in managing exothermicity and enabling rapid optimization.[6]
Conceptual Workflow: Amide Synthesis
Caption: Conceptual workflow for continuous amide synthesis.
Protocol: Synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide
This protocol describes the synthesis of a model amide. The principles can be readily adapted to other carboxylic acids.
Materials:
-
This compound
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetonitrile (ACN), HPLC grade
Equipment:
-
Two syringe pumps
-
T-mixer
-
PFA coil reactor (e.g., 10 mL volume, 1 mm inner diameter)
-
Heated oil bath or column heater
-
Back pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in acetonitrile.
-
Solution B: In a separate vial, prepare a 0.22 M solution of benzoic acid, a 0.24 M solution of HATU, and a 0.4 M solution of DIPEA in acetonitrile. Note: The slight excess of the carboxylic acid and coupling agent helps to ensure complete conversion of the amine.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Set the temperature of the coil reactor to 60 °C.
-
Set the back pressure regulator to 5 bar to prevent solvent outgassing at elevated temperatures.
-
-
Reaction Execution:
-
Set the flow rates of both syringe pumps to 0.5 mL/min. This will result in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
-
Begin pumping both solutions simultaneously into the T-mixer.
-
Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.
-
-
Work-up and Analysis:
-
Collect the crude product stream.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and ¹H NMR to determine conversion and purity. Further purification can be achieved by column chromatography if necessary.
-
Application Note 2: Reductive Amination in Continuous Flow
Rationale: Reductive amination is a cornerstone of medicinal chemistry for the formation of secondary and tertiary amines.[7] Performing this reaction in a continuous flow setup, particularly with in-situ imine formation and reduction, enhances safety and control, especially when using gaseous hydrogen.[8]
Conceptual Workflow: Reductive Amination
Caption: Conceptual workflow for continuous reductive amination.
Protocol: Synthesis of N-benzyl-(1-methyl-1H-pyrazol-3-yl)methanamine
This protocol details the reductive amination with benzaldehyde using a packed-bed reactor with a heterogeneous catalyst.
Materials:
-
This compound
-
Benzaldehyde
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂)
Equipment:
-
HPLC pump
-
Mass flow controller for hydrogen gas
-
Gas-liquid mixer
-
Packed-bed reactor column
-
Column heater
-
Back pressure regulator (BPR)
-
Gas-liquid separator
Procedure:
-
Reactor Preparation:
-
Pack a stainless-steel column with 10 wt. % Pd/C. Ensure the catalyst bed is stable and evenly distributed.
-
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound and a 0.11 M solution of benzaldehyde in methanol.
-
-
System Setup:
-
Assemble the flow system as shown in the workflow diagram.
-
Heat the packed-bed reactor to 40 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Set the liquid flow rate to 0.2 mL/min.
-
Introduce hydrogen gas at a flow rate of 2 mL/min.
-
Pump the reagent solution through the system.
-
After the system stabilizes, collect the output in a vessel containing a small amount of a high-boiling point solvent to prevent evaporation of the product.
-
-
Work-up and Analysis:
-
The crude product solution can be analyzed directly by GC-MS or LC-MS to determine conversion.
-
To isolate the product, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography or crystallization.
-
Application Note 3: Continuous Sulfonamide Synthesis
Rationale: The sulfonamide functional group is a key component of many antibacterial drugs and other therapeutic agents. The reaction of this compound with sulfonyl chlorides in a flow system provides a rapid and efficient method for the synthesis of novel sulfonamides.[3][9]
Protocol: Synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Two syringe pumps
-
T-mixer
-
Coil reactor (e.g., 5 mL PFA tubing)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound and a 0.22 M solution of triethylamine in anhydrous dichloromethane.
-
Solution B: Prepare a 0.2 M solution of benzenesulfonyl chloride in anhydrous dichloromethane.
-
-
System Setup:
-
Assemble the flow reactor system. The reaction is typically fast and can be run at room temperature.
-
Set a low back pressure (e.g., 2 bar) to ensure smooth flow.
-
-
Reaction Execution:
-
Set the flow rates of both pumps to 0.25 mL/min for a total flow rate of 0.5 mL/min and a residence time of 10 minutes.
-
Start the pumps and collect the product after the system has reached a steady state.
-
-
Work-up and Analysis:
-
The output stream will contain the product and triethylamine hydrochloride precipitate.
-
The crude reaction mixture can be washed with water, 1 M HCl, and brine.
-
The organic layer is then dried over sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purity and conversion can be assessed by LC-MS and ¹H NMR, with purification by column chromatography if needed.
-
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. The use of flow chemistry provides a safe, efficient, and scalable approach to its derivatization. The protocols outlined in this guide for amide bond formation, reductive amination, and sulfonamide synthesis serve as a starting point for further exploration. Future work could involve the development of multi-step continuous processes, the use of immobilized reagents and catalysts to simplify purification, and the integration of in-line analytics for real-time reaction monitoring and optimization.
References
- Taddeo, F., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
- PubChem. (1-Methylpyrazol-3-yl)methanamine.
- Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
- PubMed. (n.d.). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy.
- Royal Society of Chemistry. (2021).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Science of Synthesis. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors.
- ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- ResearchGate. (n.d.). | Continuous flow reactor setup for the synthesis of sulfonamide (3)... | Download Scientific Diagram.
- ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF.
- NCERT. (n.d.). Amines.
- PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine.
- Sigma-Aldrich. (n.d.).
- NJ Bio, Inc. (n.d.). Flow Chemistry.
- ResearchGate. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Sigma-Aldrich. (n.d.). This compound | 612511-81-6.
- PubChem. N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797.
- Royal Society of Chemistry. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients.
- PubChem. (1-Methylpyrazol-3-yl)methanamine.
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.
- Chemistry Steps. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ajer.org. (2019). Design of Flow Reactors for Production of Dimethyl Ether.
- National Institutes of Health. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
- National Institutes of Health. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
- Amar Equipment. (2023).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Organic Chemistry Portal. (n.d.).
- AM Technology. (n.d.). Continuous Flow Reactor Systems: A Guide.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- Royal Society of Chemistry. (2021). Application of reactor engineering concepts in continuous flow chemistry: a review.
- ResearchGate. (n.d.). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions.
- Royal Society of Chemistry. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
- American Chemical Society. (n.d.).
- Synthesis Spotlight. (n.d.). Amines → Alkyls in 10 Minutes.
- National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- ChemicalBook. (n.d.). 1-(1-methyl-1h-pyrazol-3-yl)methanamine.
- National Institutes of Health. (n.d.). A field guide to flow chemistry for synthetic organic chemists.
- Nathan Luedtke. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.
- PubChemLite. (n.d.). (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride.
Sources
- 1. quora.com [quora.com]
- 2. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Flow chemistry for process optimisation using design of experiments - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. atct.anl.gov [atct.anl.gov]
Application Note: Derivatization of (1-methyl-1H-pyrazol-3-yl)methanamine for Parallel Library Synthesis
Introduction & Significance
The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1][2] Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold."[3][4] This framework is present in numerous FDA-approved drugs, demonstrating a vast spectrum of therapeutic applications, including anti-inflammatory, anticancer, and anticoagulant agents.[4][5] The physicochemical properties of the pyrazole ring, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic profiles of drug candidates.[1]
(1-methyl-1H-pyrazol-3-yl)methanamine: A Versatile Primary Amine Building Block
This compound is an exemplary building block for the construction of diverse chemical libraries.[6][7] It features a stable, N-methylated pyrazole core which prevents unwanted N-H derivatization on the ring, directing all chemical modifications to the highly reactive primary aminomethyl group at the C3 position. This structural arrangement provides an ideal vector for exploring chemical space, allowing for the systematic introduction of a wide array of functional groups and physicochemical properties. The strategic placement of the primary amine allows for the facile synthesis of amides, sulfonamides, secondary amines, and (thio)ureas, each representing a distinct class of compounds with unique potential for biological activity. This guide provides detailed, field-proven protocols for these key derivatization reactions, optimized for high-throughput and library synthesis applications.
High-Throughput Derivatization Strategies
This section details four robust and scalable derivatization workflows. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and purification.
Amide Scaffolds via Acylation
Chemical Principle: Acylation of the primary amine on this compound is one of the most reliable methods for library synthesis. The reaction forms a stable amide bond, a ubiquitous functional group in bioactive molecules. Two primary methods are presented: reaction with pre-activated acyl chlorides and in-situ activation of carboxylic acids using coupling agents. The acyl chloride method is rapid and high-yielding, while the coupling agent approach offers greater diversity as it utilizes a wider range of commercially available carboxylic acids.
This protocol is optimized for a 96-well plate format, enabling high-throughput synthesis.
-
Rationale: The use of an acyl chloride provides a highly electrophilic carbon source, ensuring rapid and complete conversion. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl byproduct without competing with the primary amine. Dichloromethane (DCM) is an excellent solvent due to its inertness and ability to dissolve a wide range of reagents.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound (1.0 eq) in anhydrous DCM.
-
Prepare a 0.3 M stock solution of triethylamine (1.5 eq) in anhydrous DCM.
-
In a 96-well plate, dispense a unique acyl chloride (1.1 eq) into each well. Dissolve each in anhydrous DCM to a concentration of 0.22 M.
-
-
Reaction Setup:
-
To each well of the 96-well plate containing the acyl chloride solution, add the this compound stock solution.
-
Initiate the reaction by adding the triethylamine stock solution to each well.
-
Seal the plate and agitate at room temperature (20-25°C) for 2-4 hours.
-
-
Reaction Monitoring:
-
Spot a small aliquot from a few representative wells onto a TLC plate (e.g., 10% MeOH in DCM) to confirm the consumption of the starting amine. Alternatively, analyze via LC-MS.
-
-
Workup and Purification:
-
Quench the reactions by adding a saturated aqueous solution of NaHCO₃ to each well.
-
Perform a liquid-liquid extraction. Add ethyl acetate to each well, agitate, and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.
-
Concentrate the plate under reduced pressure to yield the crude amide products, which can be further purified by preparative HPLC or crystallization if necessary.
-
-
Caption: Automated workflow for parallel amide synthesis.
Sulfonamide Library Synthesis
Chemical Principle: The reaction between a primary amine and a sulfonyl chloride forms a sulfonamide, a functional group renowned for its therapeutic importance, particularly in antimicrobial and diuretic agents.[8] The reaction mechanism is analogous to acylation but requires careful temperature control to prevent undesired side reactions, such as the formation of di-sulfonated products.[9]
This protocol emphasizes controlled conditions to ensure high chemoselectivity.
-
Rationale: Cooling the reaction to 0°C is critical.[9] It slows the reaction rate, allowing the more nucleophilic primary amine to react preferentially over the resulting sulfonamide anion, thus minimizing the formation of the di-sulfonylated byproduct. Pyridine is often used as both a base and a solvent, though a combination of TEA/DCM is also effective and simplifies workup.[8]
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound (1.0 eq) in anhydrous DCM.
-
Prepare a 0.3 M stock solution of pyridine (1.5 eq) in anhydrous DCM.
-
In a 96-well plate, dispense unique sulfonyl chlorides (1.05 eq) into each well and dissolve in anhydrous DCM.
-
-
Reaction Setup:
-
Place the 96-well plate in an ice-water bath and cool to 0°C.
-
To each well, add the amine stock solution, followed by the pyridine stock solution.
-
Seal the plate and agitate at 0°C for 1 hour.
-
Allow the plate to warm to room temperature and continue agitation for an additional 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction for the disappearance of the starting amine using LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding water to each well.
-
Extract the products with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
-
Dry the organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting sulfonamides by flash chromatography or preparative HPLC.
-
-
Caption: Controlled workflow for sulfonamide library synthesis.
Secondary Amine Libraries via Reductive Amination
Chemical Principle: Reductive amination is a powerful and versatile C-N bond-forming reaction that proceeds in two stages: the initial formation of an imine (or Schiff base) between the primary amine and a carbonyl compound (aldehyde or ketone), followed by the immediate reduction of the imine to a stable secondary amine.[10] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) allows the reaction to be performed in a single pot.[11]
This protocol is highly efficient for generating diverse secondary amine libraries.
-
Rationale: STAB is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the protonated iminium ion intermediate. Acetic acid is often added as a catalyst to promote imine formation by protonating the carbonyl oxygen. 1,2-Dichloroethane (DCE) is a common solvent for this reaction.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 96-well plate, dispense a unique aldehyde or ketone (1.0 eq) into each well. Dissolve in anhydrous DCE.
-
Add a 0.2 M stock solution of this compound (1.1 eq) in DCE to each well.
-
Add glacial acetic acid (0.1 eq) to each well to catalyze imine formation.
-
-
Reaction Setup:
-
Allow the amine and carbonyl to stir for 30-60 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) as a solid or slurry in DCE to each well.
-
Seal the plate and agitate at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by LC-MS, checking for the formation of the desired product mass and the disappearance of the starting materials.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ to each well.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude secondary amines can be purified via flash chromatography or preparative HPLC.
-
-
Caption: One-pot workflow for secondary amine synthesis.
(Thio)urea Synthesis for Hydrogen-Bonding Motifs
Chemical Principle: Ureas and thioureas are valuable functional groups in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, often mimicking peptide bonds.[12][13] They are readily synthesized by the nucleophilic addition of the primary amine to an isocyanate or isothiocyanate, respectively. These reactions are typically fast, clean, and proceed without the need for a catalyst, making them ideal for library synthesis.[14]
This protocol is highly efficient and generally requires minimal purification.
-
Rationale: The reaction is an atom-economical addition that proceeds readily at room temperature. Solvents like THF, DCM, or acetonitrile are suitable. The reaction is often quantitative, and the product may precipitate from the reaction mixture, simplifying isolation.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound (1.0 eq) in anhydrous THF.
-
In a 96-well plate, dispense unique isocyanates or isothiocyanates (1.0 eq) and dissolve them in anhydrous THF.
-
-
Reaction Setup:
-
To each well containing the isocyanate/isothiocyanate solution, add the amine stock solution dropwise while stirring.
-
Seal the plate and agitate at room temperature for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the starting amine is consumed.
-
-
Workup and Purification:
-
If the product precipitates, collect the solid by filtration through a 96-well filter plate, wash with cold THF or diethyl ether, and dry.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude material is often of high purity.
-
If necessary, purify by recrystallization or trituration with a suitable solvent.
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. ineosopen.org [ineosopen.org]
- 12. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiourea synthesis by thioacylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (1-methyl-1H-pyrazol-3-yl)methanamine by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of (1-methyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and structurally similar basic heterocyclic amines. The following content is structured in a question-and-answer format to directly address common issues and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Question 1: My primary amine, this compound, is streaking badly on a silica gel TLC plate and I'm getting poor recovery from my silica column. What is happening?
Answer: This is a classic and highly common problem when purifying basic compounds, especially amines, on standard silica gel.[1][2]
-
The Root Cause (Expertise & Experience): Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[1] Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to several problems:
-
Peak Tailing/Streaking: The amine molecules that interact strongly with the silanols are slow to elute, while others move more freely, resulting in a "streak" or a "tailing" peak instead of a tight band.[3]
-
Low or No Recovery: In severe cases, the amine can bind so strongly that it does not elute from the column at all, leading to significant loss of your valuable product.[4]
-
Compound Degradation: Some sensitive amines can degrade on the acidic surface of silica gel.[2]
-
-
The Solution (Trustworthiness): You must mitigate the interaction between your basic amine and the acidic stationary phase. There are two primary strategies for this:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. This "competing base" will neutralize the acidic silanol sites, allowing your compound of interest to elute properly.[2]
-
Change the Stationary Phase: Use a stationary phase that is not acidic or has been deactivated.[1][4]
-
The following sections will delve into the practical application of these strategies.
Question 2: What mobile phase modifiers can I use to improve the chromatography of my amine on silica gel, and how much should I add?
Answer: Using a basic modifier in the mobile phase is often the quickest and most cost-effective solution. The modifier acts as a competitive base, interacting with the silica's acidic silanol groups and preventing your target amine from binding too strongly.[2][4]
-
Recommended Modifiers & Concentrations:
-
Triethylamine (TEA): This is the most common choice. A concentration of 0.1-2% (v/v) in your mobile phase is a typical starting point.[4]
-
Ammonia: A solution of ~7N ammonia in methanol can be used as the polar component of your eluent system (e.g., in a dichloromethane/methanol mixture).[4][5]
-
Pyridine: While effective, it is less common due to its odor and higher boiling point, which can complicate product isolation.
-
-
Practical Implementation (Authoritative Grounding):
-
Start by developing your solvent system with standard TLC plates (e.g., Dichloromethane/Methanol).
-
Once you have an approximate solvent ratio, add your chosen modifier to the mobile phase. For example, if a 95:5 DCM/MeOH mixture shows your product moving off the baseline, prepare a bulk solution of 95:5:0.5 DCM/MeOH/TEA.
-
Run a new TLC in this modified system. You should observe a significant improvement in the spot shape (less streaking) and a slightly higher Rf value.
-
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 2% v/v | Effective, volatile, readily available. | Strong odor. |
| Ammonium Hydroxide | Used in MeOH stock (e.g., 7N) | Very effective, volatile. | Can be corrosive, strong odor. |
| Pyridine | 0.1 - 1% v/v | Effective. | High boiling point, strong odor. |
Troubleshooting Guide
Problem 1: I've added triethylamine to my mobile phase, but my amine still shows significant peak tailing.
Answer: While adding a basic modifier is often sufficient, severe tailing may require more rigorous approaches.
-
Causality: The acidity and activity of silica gel can vary between manufacturers and even batches. Your silica may have a high concentration of highly acidic "free" silanols that are not effectively masked by the mobile phase modifier alone.[3]
-
Troubleshooting Steps:
-
Increase Modifier Concentration: Cautiously increase the concentration of TEA up to 2%. Monitor with TLC to see if the spot shape improves.
-
Pre-treat the Silica Gel (Trustworthiness): Deactivate the silica gel before packing the column. This ensures all acidic sites are neutralized. A common lab procedure involves making a slurry of the silica gel in a solvent containing triethylamine, then removing the solvent under reduced pressure before packing the column.[6][7] (See Protocol 1).
-
Switch to an Alternative Stationary Phase: If modifying the mobile phase and silica fails, the most robust solution is to use a different stationary phase.[4]
-
Problem 2: What are the best alternative stationary phases for purifying basic amines like this compound?
Answer: When standard silica fails, switching to a more inert or basic stationary phase is the most reliable strategy.[1]
-
Recommended Stationary Phases:
-
Amine-Functionalized Silica (KP-NH): This is an excellent choice. The silica surface is covalently modified with amine groups, creating a basic environment that repels basic analytes and minimizes unwanted interactions.[1][4][8] This often allows for the use of simple non-polar solvent systems like hexane/ethyl acetate without any basic additives.[1][8]
-
Basic Alumina: Alumina is generally more basic than silica gel and can be very effective for purifying amines.[4][7][9] It is available in different activity grades and pH ranges (basic, neutral, acidic). Ensure you are using neutral or basic alumina.
-
Reversed-Phase Silica (C18): For polar amines, reversed-phase chromatography can be a powerful alternative.[4] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). To ensure good peak shape for a basic amine, the mobile phase pH should be adjusted to be at least two units above the amine's pKa to keep it in its neutral, free-base form.[2]
-
Experimental Protocols & Workflows
Workflow 1: Decision Tree for Method Selection
This diagram outlines the logical progression for developing a purification method for a basic amine.
Caption: Decision workflow for amine purification.
Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
This protocol describes how to neutralize standard silica gel for improved purification of basic compounds.[6]
-
Select Silica: Choose the appropriate mesh size of silica gel (e.g., 60-120 mesh) for your column.
-
Prepare Slurry: In a round-bottomed flask, add the required amount of silica gel (e.g., 150 g).
-
Add Solvent: Add a sufficient volume of a non-polar solvent like petroleum ether or hexanes to create a mobile slurry.
-
Add TEA: Add triethylamine (TEA) to the slurry. A general guideline is to use 2-3 mL of TEA for every 150 g of silica gel.[6]
-
Mix Thoroughly: Swirl or mechanically stir the slurry for 10-15 minutes to ensure the TEA is evenly distributed and has coated the silica surface.
-
Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Final Drying: For best results, dry the treated silica gel in a vacuum oven overnight to remove any residual solvent and excess TEA.[6]
-
Pack Column: The deactivated silica gel is now ready to be used for packing your chromatography column using your desired mobile phase (which may or may not still contain a small amount of TEA).
Mechanism Visualization: Why Basic Modifiers Work
The following diagram illustrates the interaction of a basic amine with standard silica and how a modifier like triethylamine (TEA) prevents peak tailing.
Caption: How basic modifiers prevent amine tailing on silica.
References
- Bickler, B. (2014).
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Biotage. (2023). Is there an easy way to purify organic amines? Biotage.
- Dorta, E., et al. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- Chemistry Stack Exchange. (2015).
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-502.
- Journal of Chromatographic Science. (n.d.).
- BenchChem. (2025).
- Biotage. (2023).
- ResearchGate. (2015).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?
- alwsci. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2019).
- Org Prep Daily. (2006). Purifying amines on silica.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. rsc.org [rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine
Answering the user's request to create a technical support center for overcoming side reactions in the synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The synthesis, while seemingly straightforward, is often complicated by specific side reactions that can impact yield, purity, and scalability.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the most common challenges encountered during its synthesis. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific literature.
Core Synthetic Challenge: From Nitrile to Primary Amine
The most prevalent synthetic route to this compound involves the reduction of the corresponding nitrile, 1-methyl-1H-pyrazole-3-carbonitrile. While numerous methods exist for nitrile reduction, achieving high selectivity for the primary amine is the central challenge. The primary competing reactions are the formation of secondary and tertiary amines, which can be difficult to separate from the desired product.
Caption: Key synthetic pathway and competing side reactions.
Troubleshooting Guide & FAQs
Question 1: My nitrile reduction is producing significant amounts of secondary and tertiary amine impurities. How can I suppress these side reactions?
This is the most common issue in this synthesis. The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines occurs when the newly formed primary amine product attacks the reactive imine intermediate that is formed during the reduction process.[1] This side reaction is particularly prevalent in catalytic hydrogenation.
Core Insight: To maximize the yield of the primary amine, you must either use a reducing agent that converts the nitrile to the amine so rapidly that the intermediate imine does not have time to react, or you must add a reagent that competitively inhibits the product amine from reacting.
Here are proven strategies to enhance selectivity:
Strategy 1: Choice of Reducing Agent (Chemical Reduction)
For laboratory-scale synthesis where cost is less of a concern, strong hydride reagents are often the most effective solution.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that rapidly converts the nitrile to the amine, typically in high yield.[2][3][4] Its high reactivity minimizes the lifetime of the intermediate imine, thereby suppressing dimer formation.
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is another effective reagent for reducing nitriles to primary amines.[5] It is generally considered milder than LiAlH₄ and can offer better functional group tolerance if other reducible groups are present in the molecule.
Strategy 2: Additives in Catalytic Hydrogenation
Catalytic hydrogenation (e.g., using Raney Nickel, Pd/C, or PtO₂) is more economical for larger-scale synthesis but is highly prone to secondary amine formation.[1] The addition of ammonia is critical to success.
-
Mechanism of Suppression: Anhydrous ammonia or a solution of ammonia in the reaction solvent (e.g., methanolic ammonia) is added in excess. The high concentration of ammonia shifts the equilibrium of imine formation towards an unsubstituted imine, which upon reduction yields the primary amine. It also competes with the product amine in reacting with the intermediate imine, effectively "quenching" the side reaction pathway.[5]
Data Summary: Comparison of Reduction Methods
| Reagent / System | Typical Solvent | Temperature | Key Advantages | Common Issues & Mitigation |
| LiAlH₄ | Anhydrous Ether, THF | 0 °C to Reflux | High yield, high selectivity for 1° amine.[2] | Highly reactive, pyrophoric, requires strict anhydrous conditions. |
| BH₃·THF | THF | Reflux | Good selectivity, more stable than LiAlH₄.[5] | Unpleasant odor (for BH₃·SMe₂), requires heating. |
| H₂ / Raney Nickel | Methanol, Ethanol | Ambient to 50°C | Cost-effective, scalable. | High risk of 2°/3° amines. Mitigation: Add NH₃ or NH₄OH.[5] |
| H₂ / Pd/C | Methanol, Ethanol | Ambient to 50°C | Milder than Raney Ni. | High risk of 2°/3° amines. Mitigation: Add NH₃ or NH₄OH.[5] |
Question 2: I am attempting an alternative route by N-methylating a pyrazole precursor and I'm getting a mixture of N1 and N2 regioisomers. How can I achieve regioselectivity?
The N-alkylation of unsymmetrically substituted pyrazoles is a classic challenge in heterocyclic chemistry. Due to prototropic tautomerism, the pyrazole ring exists in equilibrium, presenting two similar nitrogen atoms for alkylation, which often leads to a mixture of N1 and N2 isomers.[6][7][8]
Core Insight: Regiocontrol is achieved by exploiting the subtle steric and electronic differences between the two nitrogen atoms, often influenced by the choice of base, solvent, and the steric bulk of either the substrate or the alkylating agent.
Caption: N-alkylation challenge due to pyrazole tautomerism.
Strategies for Regiocontrol:
-
Steric Directing Effects: The most reliable method is to have a sterically bulky substituent at the C3 or C5 position of the pyrazole ring. The incoming alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9] For synthesizing this compound, this would mean starting with a C5-substituted pyrazole, performing the N1-methylation, and then elaborating the C3 position.
-
Base and Solvent Selection: The nature of the pyrazolate anion formed after deprotonation can influence the outcome.
-
Stronger Bases (e.g., NaH) in Aprotic Solvents (e.g., THF, DME): These conditions tend to favor the formation of the thermodynamically more stable anion, which can lead to higher selectivity.[9]
-
Weaker Bases (e.g., K₂CO₃) in Polar Solvents (e.g., MeCN, DMF): These conditions can sometimes favor the kinetically controlled product. The choice of cation (Na⁺ vs. K⁺) can also influence the coordination and reactivity of the pyrazolate anion.[6]
-
-
Enzymatic Alkylation: A modern approach involves using engineered enzymes, such as halide methyltransferases, which can catalyze the N-alkylation with exceptionally high regioselectivity, though this is a specialized technique.[10]
Question 3: What is the most effective protocol for purifying the final this compound product?
The product is a primary amine, which makes it basic. This property is key to its purification.
Core Insight: Leverage the basicity of the amine for a clean separation from neutral or acidic impurities using liquid-liquid extraction.
Recommended Purification Workflow:
-
Initial Workup: After quenching the reaction (e.g., careful addition of water/NaOH for LiAlH₄), extract the crude product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid-Base Extraction:
-
Wash the combined organic layers with an acidic solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers and discard the organic phase.
-
Carefully basify the acidic aqueous layer with a strong base (e.g., 2M NaOH or solid K₂CO₃) until pH > 12. This deprotonates the amine, making it soluble in organic solvents again.
-
Extract the free amine back into fresh organic solvent (DCM or ethyl acetate), typically performing 3-4 extractions to ensure complete recovery.
-
-
Drying and Concentration: Dry the final organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
-
Final Polish (If Needed): For very high purity requirements, distillation under reduced pressure can be performed if the product is thermally stable.
Validated Experimental Protocols
Protocol 1: Synthesis via LiAlH₄ Reduction
This protocol is optimized for high selectivity towards the primary amine on a laboratory scale.
Safety Note: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add LiAlH₄ (1.2 equivalents) and suspend it in anhydrous diethyl ether or THF (approx. 10 mL per gram of nitrile).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add 'X' mL of water, where 'X' is the mass of LiAlH₄ in grams used.
-
Add 'X' mL of 15% aqueous NaOH.
-
Add '3X' mL of water.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation: Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and proceed with the acid-base extraction protocol described in Question 3.
Protocol 2: Synthesis via Catalytic Hydrogenation with Raney® Nickel
This protocol is suitable for larger scales where the use of LiAlH₄ is impractical.
Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or alcohol. Hydrogen gas is highly flammable.
Procedure:
-
Setup: To a hydrogenation vessel (e.g., Parr shaker), add 1-methyl-1H-pyrazole-3-carbonitrile (1.0 equivalent) dissolved in methanol saturated with ammonia (approx. 7N solution).
-
Catalyst Addition: Carefully add Raney® Nickel (5-10% by weight, as a slurry) to the solution.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Heat the mixture to 40-50 °C and agitate vigorously. Monitor the reaction progress by hydrogen uptake or by sampling and analyzing via LC-MS.
-
Workup: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Isolation: Carefully filter the catalyst through a pad of Celite®. Caution: Do not allow the filter cake to dry out. Keep it wet with solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude amine using the acid-base extraction protocol described in Question 3.
References
-
Nitrile Reduction. Wikipedia. [Link]
-
Reduction of Nitriles. Chemguide. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
LiAlH4 Reduction of Nitriles to Primary Amines. Chemistry Steps. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Chemistry Steps. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
(1-methylpyrazol-3-yl)methanamine. PubChem. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. National Institutes of Health (NIH). [Link]
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. However, its synthesis can present challenges, including low yields, the formation of side products, and purification difficulties. This guide offers practical, experience-driven advice to navigate these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?
A1: Low yields can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities for the most common pathways:
-
For the Reduction of 1-methyl-1H-pyrazole-3-carbonitrile:
-
Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, unopened container or a properly stored reagent. The quality of your anhydrous solvent (e.g., THF, diethyl ether) is also critical.
-
Incomplete Reaction: The reduction of a nitrile to a primary amine is a stepwise process. Insufficient reducing agent or a short reaction time may lead to the formation of an intermediate imine that does not fully reduce. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up Issues: The work-up procedure for LiAlH₄ reactions is crucial. Improper quenching can lead to the formation of aluminum salts that can trap the product, making extraction difficult. A common and effective method is the Fieser work-up, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
-
For the Reductive Amination of 1-methyl-1H-pyrazole-3-carbaldehyde:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine from the aldehyde and ammonia. This is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.
-
Suboptimal pH: The pH of the reaction is critical. If the medium is too acidic, the ammonia will be protonated to ammonium and will not be nucleophilic enough to attack the carbonyl. If it is too basic, the aldehyde may undergo side reactions. The optimal pH is typically in the range of 6-8.
-
Choice of Reducing Agent: While sodium borohydride can be used, it can also reduce the starting aldehyde. A more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is often preferred as they are less reactive towards aldehydes and ketones but will efficiently reduce the imine.[1]
-
-
For the Curtius Rearrangement of 1-methyl-1H-pyrazole-3-carboxylic acid:
-
Incomplete Acyl Azide Formation: The conversion of the carboxylic acid to the acyl azide is a critical step. If using diphenylphosphoryl azide (DPPA), ensure your starting carboxylic acid is dry and the reaction is performed under anhydrous conditions.
-
Premature Decomposition of the Isocyanate: The isocyanate intermediate is reactive and can be hydrolyzed back to the amine by any water present. Ensure anhydrous conditions are maintained until the rearrangement is complete.
-
Inefficient Rearrangement: The Curtius rearrangement is a thermal process.[2][3][4] If the temperature is too low, the rearrangement will be slow or incomplete. Conversely, excessively high temperatures can lead to decomposition.
-
Formation of Side Products and Impurities
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: The nature of the side products will depend on your synthetic route. Here are some common impurities and strategies to avoid them:
-
Dimeric Byproducts: In the reductive amination pathway, the newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine after reduction. To minimize this, use a large excess of ammonia.
-
Over-alkylation: In reactions where an alkylating agent is used to introduce the methyl group on the pyrazole ring, there is a possibility of N-alkylation of the newly formed aminomethyl group. It is generally advisable to perform the N-methylation of the pyrazole ring before introducing the aminomethyl functionality.
-
Alcohol Formation: In the reductive amination pathway, if a non-selective reducing agent like sodium borohydride is used, the starting aldehyde can be reduced to the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol. Use a milder, more selective reducing agent to avoid this.
-
Unreacted Starting Material: If the reaction is incomplete, you will have unreacted starting material in your crude product. Monitor the reaction progress by TLC and ensure it goes to completion.
Purification Challenges
Q3: I am having difficulty purifying this compound. What are the recommended purification methods?
A3: this compound is a basic compound, which can present challenges during purification.
-
Column Chromatography: The basic nature of the amine can cause it to streak on silica gel, which is acidic. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.
-
Use a different stationary phase, such as alumina.
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Salt Formation and Recrystallization: A highly effective method for purifying amines is to convert them to a salt, such as the hydrochloride or hydrobromide salt. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most common and practical synthetic routes are:
-
Reduction of 1-methyl-1H-pyrazole-3-carbonitrile: This is a straightforward method using a strong reducing agent like LiAlH₄.
-
Reductive Amination of 1-methyl-1H-pyrazole-3-carbaldehyde: This involves the reaction of the aldehyde with ammonia in the presence of a reducing agent.[1][5][6]
-
Curtius Rearrangement of 1-methyl-1H-pyrazole-3-carboxylic acid: This route involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that is hydrolyzed to the amine.[2][3][4][7][8]
Q2: What are the key safety precautions I should take when synthesizing this compound?
A2: Safety should always be the top priority in the laboratory.
-
LiAlH₄: This reagent is highly pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Acyl Azides: These are potentially explosive, especially when heated. Handle with care and use appropriate safety shielding.
-
Ammonia: Use in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the amine functional group (N-H stretching).
-
Thin Layer Chromatography (TLC): To assess the purity of the product. A single spot in multiple eluent systems is a good indication of purity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via the three main routes.
Protocol 1: Reduction of 1-methyl-1H-pyrazole-3-carbonitrile
Caption: Workflow for the reduction of 1-methyl-1H-pyrazole-3-carbonitrile.
Materials:
-
1-methyl-1H-pyrazole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
15% aqueous sodium hydroxide solution
-
Water
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-methyl-1H-pyrazole-3-carbonitrile (1 equivalent) in anhydrous THF to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (X mL per g of LiAlH₄), 15% aqueous NaOH (X mL per g of LiAlH₄), and then water again (3X mL per g of LiAlH₄).
-
Stir the resulting mixture at room temperature for 1 hour, then filter off the white solid (aluminum salts).
-
Wash the solid thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., dichloromethane/methanol/triethylamine 95:4.5:0.5).
Protocol 2: Reductive Amination of 1-methyl-1H-pyrazole-3-carbaldehyde
Caption: Workflow for the reductive amination of 1-methyl-1H-pyrazole-3-carbaldehyde.
Materials:
-
1-methyl-1H-pyrazole-3-carbaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium borohydride
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol.
-
Add a 7N solution of ammonia in methanol (10 equivalents) and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or by conversion to the hydrochloride salt.
Protocol 3: Curtius Rearrangement of 1-methyl-1H-pyrazole-3-carboxylic acid
Caption: Workflow for the Curtius rearrangement of 1-methyl-1H-pyrazole-3-carboxylic acid.
Materials:
-
1-methyl-1H-pyrazole-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
Anhydrous toluene
-
Hydrochloric acid (aqueous)
-
Sodium hydroxide (aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).
-
Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture slightly and add 6M aqueous hydrochloric acid.
-
Heat the biphasic mixture to reflux for 2 hours to hydrolyze the intermediate isocyanate.
-
Cool the mixture to room temperature and separate the layers.
-
Wash the aqueous layer with ethyl acetate to remove non-basic impurities.
-
Basify the aqueous layer with aqueous sodium hydroxide until pH > 12.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by vacuum distillation or column chromatography.
Data Summary
| Synthetic Route | Key Reagents | Typical Yield Range | Key Advantages | Key Challenges |
| Nitrile Reduction | LiAlH₄ | 60-80% | High yielding, straightforward | Pyrophoric reagent, strict anhydrous conditions |
| Reductive Amination | NH₃, NaBH(OAc)₃ | 50-70% | Milder conditions, readily available reagents | Potential for side products, pH sensitive |
| Curtius Rearrangement | DPPA | 50-75% | Avoids strong reducing agents | Potentially hazardous acyl azide intermediate |
References
-
Organic Syntheses. Org. Synth.2008 , 85, 179. DOI: 10.15227/orgsyn.085.0179. Available at: [Link]
-
Shinde, S., et al. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. Available at: [Link]
-
Simenel, A. A., et al. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]
-
Odeh, J. Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. ISU ReD. Available at: [Link]
-
Ghosh, A. K., et al. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. Available at: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]
-
PubChem. (1-Methylpyrazol-3-yl)methanamine. Available at: [Link]
-
PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Available at: [Link]
-
Royal Society of Chemistry. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Organic Chemistry Frontiers. Available at: [Link]
-
DergiPark. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]
-
ResearchGate. Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Available at: [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]
- Google Patents. Process for separation and purification of methyl amines.
-
Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Available at: [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]
Sources
- 1. ineosopen.org [ineosopen.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 8. scispace.com [scispace.com]
Technical Support Center: Recrystallization of (1-methyl-1H-pyrazol-3-yl)methanamine Derivatives
Welcome to the technical support center for the purification of (1-methyl-1H-pyrazol-3-yl)methanamine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the critical final step of purification for these valuable pharmaceutical intermediates. Crystallization is a paramount technique for ensuring the high purity, batch-to-batch consistency, and desired solid-state properties of Active Pharmaceutical Ingredients (APIs).[1][2] This document provides practical, in-depth answers to common challenges and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the recrystallization of aminopyrazole compounds.
Q1: What is the best starting solvent for my this compound derivative?
A1: There is no single universal solvent; selection is the most critical step and depends heavily on the substituents attached to your core molecule.[1] However, we can establish a logical starting point based on the structure's inherent properties. The this compound core possesses both polar (the two pyrazole nitrogens, the primary amine) and non-polar (the methyl group, the ring carbons) characteristics.[3]
-
Start with Alcohols: Simple alcohols like ethanol or isopropanol are often an excellent first choice.[4] They can engage in hydrogen bonding with the amine and pyrazole nitrogens, but the alkyl portion provides affinity for the non-polar parts of the molecule. An ideal solvent should dissolve your compound when hot but have low solubility when cold.[5]
-
Consider Polarity Matching: For derivatives with large, non-polar R-groups, you may need a less polar solvent system like toluene, or a mixed solvent system such as ethyl acetate/hexane.[6] Conversely, polar substituents may increase solubility in more polar solvents like methanol or even water mixtures.[7]
-
Systematic Screening: The most reliable method is to perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and heptane).
Q2: I've dissolved my compound in a hot solvent, but no crystals are forming upon cooling. What's wrong?
A2: This is a very common issue, typically pointing to one of two scenarios:
-
Excess Solvent: This is the most frequent cause.[8] If too much solvent is used, the solution never reaches the necessary supersaturation upon cooling for nucleation to begin.[2]
-
Supersaturation Without Nucleation: The solution is supersaturated, but the energy barrier for crystal formation hasn't been overcome.[8]
-
Solution 1: Induce Nucleation. The simplest method is to scratch the inside surface of the flask below the solvent line with a clean glass rod.[9][10] The microscopic scratches provide a high-energy surface that initiates crystal growth.
-
Solution 2: Seeding. If you have a small amount of the pure, solid compound, add a single tiny crystal (a "seed crystal") to the cooled solution.[9][10] This provides a perfect template for further crystal growth.
-
Q3: My compound is separating as a liquid or "oiling out" instead of forming crystals. How do I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[10][11] This is problematic because the oil is essentially impure liquid compound, which readily dissolves impurities and rarely solidifies into a pure crystalline form.[10][12]
-
Primary Cause: The boiling point of your chosen solvent is higher than the melting point of your compound (or a highly impure version of it).[9][10]
-
Immediate Solution: Reheat the entire mixture to redissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then attempt a much slower cooling rate.[8][10] Insulating the flask can help achieve this.
-
Alternative Strategy: Switch to a lower-boiling point solvent system. If you were using toluene, consider trying ethyl acetate or an ethanol/heptane mixture.
-
Purity Issue: If the compound is significantly impure, this can dramatically lower its melting point, leading to oiling out.[10] It may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.[9]
Q4: My crystals have a persistent color. How can I remove colored impurities?
A4: Colored impurities are often large, conjugated organic molecules present in small quantities. They can sometimes be removed with activated charcoal.
-
Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove it from the heat source. Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the high surface area of the charcoal.
-
Crucial Next Step: Hot Filtration. You must filter the solution while it is still hot to remove the charcoal.[5] Use a pre-warmed funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel.[1] Collect the hot, clear filtrate and then allow it to cool as usual.
Q5: Can I use an acid/base swing to purify my aminopyrazole derivative?
A5: Absolutely. This is a highly effective technique for basic compounds like yours and is often used to generate a crystalline salt, which can then be recrystallized.[1][6] The basic primary amine on your molecule is an ideal handle for this method.
-
Mechanism: By reacting your amine with an acid (e.g., HCl, H₂SO₄, or an organic acid like oxalic acid), you form an ammonium salt.[1][13] This salt has drastically different solubility properties from the freebase and often crystallizes readily from polar solvents like water or ethanol/water mixtures. Impurities that are not basic will remain in the mother liquor.
-
Benefit: This process not only purifies the compound but can also be used to prepare a specific salt form required for pharmaceutical development. The pure freebase can be recovered by dissolving the salt in water and neutralizing it with a base, followed by extraction.[1]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Persistent Oiling Out
When simple fixes fail, a more systematic approach is needed. The following decision tree can guide your experimental strategy.
Caption: Decision workflow for troubleshooting persistent oiling out.
Guide 2: Polymorphism - Unexpected Crystal Forms
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[14][15][16] If you obtain a different crystal habit (e.g., needles instead of plates) or analytical data (e.g., different melting point or XRD pattern) on subsequent batches, you are likely dealing with polymorphism.
-
Controlling Factors: Polymorph formation is highly sensitive to crystallization conditions.[17] Key variables include:
-
Solvent: The polarity and hydrogen bonding capability of the solvent can dictate which crystal packing is favored.[15]
-
Supersaturation Level: High supersaturation (achieved by rapid cooling or fast anti-solvent addition) tends to favor the formation of less stable (kinetically favored) polymorphs.[18]
-
Temperature: Crystallizing at different temperatures can yield different forms.
-
-
Troubleshooting & Control:
-
Standardize Your Protocol: Meticulously document and control the solvent choice, solvent volume, cooling rate, and stirring speed. Consistency is key to obtaining a consistent polymorph.[2]
-
Solvent Screening: Deliberately crystallize the compound from a variety of solvents (e.g., protic, aprotic, polar, non-polar) to identify what polymorphs are accessible.
-
Slurry Experiments: To find the most thermodynamically stable form, create a slurry of a known polymorph in a solvent where it is slightly soluble and stir for an extended period (days). It will eventually convert to the most stable form at that temperature.
-
Characterize Everything: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and microscopy to characterize each crystal form you produce.[14]
-
Section 3: Standardized Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common technique, relying on the difference in a compound's solubility in a given solvent at high and low temperatures.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring after each addition. Continue adding solvent until the solid just dissolves.[19] Using the minimum amount of hot solvent is critical for good recovery.[19]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][19]
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][19]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.[1][19]
-
Drying: Dry the crystals under vacuum to a constant weight.[1]
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is ideal when no single solvent has the desired solubility profile. It involves a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[1]
Caption: Workflow for the anti-solvent recrystallization technique.
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: With vigorous stirring, add the "anti-solvent" dropwise until the solution becomes slightly and persistently turbid (cloudy).[1] This indicates the point of saturation has been reached.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form slowly. If not, induce nucleation by scratching or seeding.
-
Isolation: Cool, collect, wash, and dry the crystals as described in Protocol 1.
Section 4: Physicochemical Data & Solvent Selection Table
The choice of an appropriate solvent is the most critical step in developing a successful crystallization protocol.[1] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1]
| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics & Common Uses |
| Water | 100 | 10.2 | Highly polar, protic. Good for crystallizing salts of amines. Can be a good anti-solvent for compounds dissolved in alcohols.[6][20] |
| Methanol | 65 | 5.1 | Polar, protic. Strong solvent, may result in lower yields if solubility remains high when cold. Good for highly polar derivatives.[4][21] |
| Ethanol | 78 | 4.3 | Polar, protic. Excellent general-purpose solvent for this class of compounds due to balanced properties.[4][7] |
| Isopropanol (IPA) | 82 | 3.9 | Polar, protic. Slightly less polar than ethanol, often provides a better solubility differential between hot and cold.[1][13] |
| Acetonitrile | 82 | 5.8 | Polar, aprotic. Good for moderately polar compounds. |
| Acetone | 56 | 5.1 | Polar, aprotic. Strong solvent, lower boiling point can be useful to avoid oiling out.[13][21] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Medium polarity. Often used in combination with a non-polar anti-solvent like hexane or heptane.[6] |
| Toluene | 111 | 2.4 | Non-polar, aromatic. Good for derivatives with significant non-polar or aromatic character. High boiling point. |
| Hexane / Heptane | 69 / 98 | 0.1 | Very non-polar. Almost always used as an anti-solvent for compounds dissolved in more polar solvents like EtOAc or acetone.[6][22] |
References
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem.
- Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things.
- Method for purifying pyrazoles. (2011). Google Patents.
- What solvent should I use to recrystallize pyrazoline? (2017). ResearchGate.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Solubility of 4-methyl-1H-pyrazole (C4H6N2). (n.d.). Solubility of Things.
- Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023). Sunway Institutional Repository.
- Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (n.d.). ResearchGate.
- The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Journal of Chemical Engineering of Japan.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (n.d.). Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Recrystallization. (n.d.). Kennesaw State University.
- Technical Support Center: Recrystallization of 1-Allyl-1h-indol-5-amine. (n.d.). Benchchem.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
- Recrystallization. (2010). MIT Digital Lab Techniques Manual.
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Open questions in organic crystal polymorphism. (2020). PubMed Central.
- Polymorphism in molecular crystals. (2009). ResearchGate.
- Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. (2015). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. syrris.com [syrris.com]
- 15. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 16. Open questions in organic crystal polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Compound Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth technical insights and practical, field-proven solutions to common stability challenges encountered during synthetic workup and purification. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to design robust, self-validating protocols.
Troubleshooting Guide: Navigating Pyrazole Workup Challenges
This section addresses specific experimental issues in a question-and-answer format, detailing the causal chemistry and providing step-by-step protocols for resolution.
Issue 1: Product Degradation or Low Yield After Basic Aqueous Workup
Question: "I'm performing a saponification on an ester elsewhere in my molecule, but I'm seeing significant degradation of my pyrazole core or recovering very little product after workup with strong bases like NaOH or KOH. What is happening?"
Root Cause Analysis: The pyrazole ring possesses amphoteric properties, meaning it can act as both a weak acid and a weak base.[1]
-
Acidity of the N1-Proton: The proton on the pyrrole-like nitrogen (N1) is weakly acidic (pKa ≈ 14-15 in DMSO). In the presence of a strong base (e.g., NaOH, LiOH, KOH), this proton is readily abstracted to form a pyrazolate anion.[2][3] While this anion is a potent nucleophile, high concentrations of strong base, especially with heating, can promote side reactions or ring-opening pathways.[2]
-
Solubility: The formation of the pyrazolate salt dramatically increases the aqueous solubility of the compound. If the aqueous layer is not carefully neutralized before extraction, the product will remain in the aqueous phase, leading to poor recovery.
Recommended Solution & Protocol:
1. Employ a Milder Base: For most applications, including quenching acidic reactions or neutralizing ammonium salts, strong bases are unnecessary and introduce risk.
- Preferred Bases: Use aqueous solutions of sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or dipotassium phosphate (K₂HPO₄). These are sufficiently basic to neutralize strong acids but are not strong enough to deprotonate the pyrazole ring to a significant extent.
2. Optimize Extraction pH: To ensure your pyrazole compound partitions into the organic layer during extraction, the aqueous phase must be adjusted to a pH where the molecule is predominantly in its neutral, uncharged form.
- The pyridine-like nitrogen (N2) is weakly basic, with a pKa of the conjugate acid (the pyrazolium ion) around 2.5.[4]
- Therefore, the optimal pH for extraction is typically between pH 4 and pH 8 .
Step-by-Step Protocol: Optimized Basic Workup & Extraction
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature or 0 °C. Slowly add a saturated aqueous solution of NaHCO₃ or a 10% aqueous solution of K₂CO₃ until gas evolution ceases (if quenching an acid) or until the desired pH is reached (check with pH paper or a calibrated meter).
-
pH Adjustment for Extraction: Before extracting with an organic solvent, check the pH of the aqueous layer. If it is > 8, adjust it downwards by adding a weak acid, such as dilute acetic acid or a phosphate buffer (e.g., NaH₂PO₄), until the pH is in the 6-7 range. This ensures the pyrazole is neutral.
-
Extraction: Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Diagram: pH Effects on Pyrazole Species and Solubility This diagram illustrates how the charge state and, consequently, the solubility of a pyrazole compound changes with pH, dictating the success of an aqueous extraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective removal of unreacted starting materials from pyrazole synthesis.
Introduction
The synthesis of pyrazoles, a cornerstone in medicinal chemistry and materials science, often concludes with a critical purification step to isolate the desired product from unreacted starting materials and byproducts.[1][2][3] The efficiency of this purification directly impacts the yield, purity, and overall success of the synthesis. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges encountered during the purification of pyrazole compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your pyrazole product.
Q1: I see a persistent spot on my TLC corresponding to hydrazine. How can I effectively remove it?
A1: Unreacted hydrazine and its salts are common basic impurities in pyrazole synthesis. An acid-base extraction is a highly effective method for their removal.[4]
Underlying Principle: Hydrazine is a basic compound. By washing an organic solution of your crude product with a dilute acid, the basic hydrazine will be protonated, forming a water-soluble salt. This salt will then partition into the aqueous layer, leaving your neutral or less basic pyrazole product in the organic layer.[5]
Step-by-Step Protocol: Acid-Base Extraction for Hydrazine Removal
-
Dissolution: Dissolve your crude pyrazole product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride solution).
-
Layer Separation: Gently shake the funnel, periodically venting to release any pressure. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower aqueous layer containing the hydrazine salt.
-
Repeat (Optional): For stubborn impurities, repeat the acidic wash.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified pyrazole.
Pro-Tip: Always monitor the effectiveness of your extraction by running a TLC of the organic layer before and after the acidic wash.
Q2: My pyrazole product and a non-polar starting material (e.g., a 1,3-dicarbonyl compound) have very similar Rf values on TLC. How can I separate them?
A2: When co-elution occurs on TLC, flash column chromatography with a carefully optimized solvent system is the recommended method.
Causality: The similar polarity of your product and the starting material is causing them to travel at nearly the same rate on the silica gel. To achieve separation, you need to fine-tune the mobile phase to exploit subtle differences in their interactions with the stationary phase.
Strategies for Optimizing Flash Column Chromatography:
-
Solvent System Gradient: Instead of an isocratic (constant) solvent system, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.
-
Alternative Solvent Systems: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system is not providing adequate separation, consider trying dichloromethane/methanol or toluene/acetone systems.
-
Deactivation of Silica Gel: For basic pyrazole compounds that may interact strongly with the acidic silica gel, you can deactivate the silica by adding a small amount of triethylamine (e.g., 1%) to the eluent.[4][6][7]
General Protocol for Flash Column Chromatography
A detailed protocol for flash column chromatography can be found in various resources.[8][9]
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh)[8] |
| Mobile Phase | Start with a solvent system where the desired product has an Rf of ~0.2-0.3. |
| Sample Loading | Dissolve the crude product in a minimal amount of solvent and load it onto the column. For less soluble compounds, dry loading onto silica gel is an option.[7] |
| Elution | Apply gentle pressure to run the column and collect fractions. |
| Fraction Analysis | Analyze the collected fractions by TLC to identify those containing the pure product.[8][10] |
Q3: My pyrazole product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.[11]
Troubleshooting Steps:
-
Add More Solvent: Add more of the "good" solvent to the hot solution to ensure the compound remains dissolved as it cools.[11]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[11]
-
Change the Solvent System: Experiment with a different solvent or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate).[6][11]
Frequently Asked Questions (FAQs)
Q: What is the most common first-step purification technique for pyrazole synthesis?
A: An aqueous workup involving an acid-base extraction is often the first and most crucial step to remove ionic impurities and unreacted starting materials like hydrazine.[4][5]
Q: Are there any "green" or environmentally friendly purification methods for pyrazoles?
A: Yes, the field of green chemistry offers several alternatives. These include using water as a solvent for the reaction and purification, employing solvent-free reaction conditions, and using recyclable catalysts, which can simplify the purification process.[12][13][14][15][16] Some methods report that the product can be isolated by simple filtration, avoiding the need for chromatography.[14]
Q: How can I purify a pyrazole that is an oil or a low-melting solid?
A: If recrystallization is not feasible, flash column chromatography is the most suitable method for purifying oils or low-melting solids.[4][8]
Q: What should I do if my pyrazole is basic and streaks on the silica gel column?
A: Streaking on a silica gel column is often due to the interaction of the basic pyrazole with the acidic silica. To mitigate this, you can deactivate the silica gel by adding a small amount of a base like triethylamine to your eluent.[4][6][7]
Q: How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your pyrazole product is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one. Common choices include ethanol, methanol, ethyl acetate, and their mixtures with water or hexane.[6][11]
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
The following diagram provides a logical workflow for selecting the appropriate purification method based on the properties of your pyrazole product and the impurities present.
Caption: A decision tree to guide the selection of the appropriate purification method.
Troubleshooting Workflow for Column Chromatography
This diagram illustrates a systematic approach to troubleshooting common issues encountered during flash column chromatography.
Caption: A workflow for troubleshooting common column chromatography problems.
References
-
PrepChem. (2017). Preparation of hydrazine hydrate. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
- Google Patents. (1990). US4963232A - Process for producing a purified hydrazine hydrate.
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
MDPI. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]
-
MDPI. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
Zenodo. (n.d.). it was deemed advisable to study- the fractional distillation of hydrazine hydrate in the absence of dehydrating agents, in the. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
IJRPR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
NIH. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Retrieved from [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Green synthesis of pyrazoles: Recent developments in aqueous methods. Retrieved from [Link]
-
MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved from [Link]
- Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Byproduct Formation in Multi-Component Reactions with Pyrazoles
Welcome to the Technical Support Center for multi-component reactions (MCRs) involving pyrazole-based substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation in these powerful synthetic transformations. Here, we dissect common side reactions in Biginelli, Ugi, and Passerini reactions, providing field-proven insights and actionable troubleshooting strategies to enhance the yield and purity of your target molecules.
I. Biginelli-Type Reactions with Aminopyrazoles: The Challenge of Competing Cyclization Pathways
The Biginelli reaction and its variants are mainstays for the synthesis of diverse heterocyclic scaffolds. When employing aminopyrazoles, however, a common pitfall is the formation of undesired pyrazolo[1,5-a]pyrimidine byproducts. Understanding the underlying mechanisms is key to mitigating this issue.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Biginelli-type reaction with an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound, but I'm isolating a significant amount of a byproduct that doesn't contain the aldehyde component. What is happening?
A1: You are likely observing a competitive reaction between the aminopyrazole and the 1,3-dicarbonyl compound, leading to the formation of a 6-unsubstituted pyrazolo[1,5-a]pyrimidine. This side reaction is particularly prominent under acidic conditions, which can disfavor the desired three-component Biginelli product.[1]
Q2: How does the catalyst influence the formation of this byproduct?
A2: Acid catalysts, such as HCl, can strongly promote the reaction between the aminopyrazole and the 1,3-dicarbonyl compound, making the two-component byproduct the dominant product.[1] Conversely, conducting the reaction in the absence of a catalyst, typically in a solvent like DMF at elevated temperatures, favors the desired Biginelli-type condensation.[2]
Q3: Can the order of addition of reagents help in suppressing the byproduct?
A3: While not extensively documented for pyrazole-based Biginelli reactions, in classical Biginelli reactions, adding the urea (or in this case, the aminopyrazole) last can sometimes minimize its participation in side reactions.[3] Experimenting with the order of addition could be a viable strategy.
Troubleshooting Guide: Biginelli-Type Reactions
Issue: Predominant formation of the two-component pyrazolo[1,5-a]pyrimidine byproduct.
This issue arises from a kinetically favored side reaction that outcompetes the desired three-component condensation.
Root Cause Analysis and Mitigation Strategies:
-
Catalyst Choice: The presence of a strong acid catalyst is a primary driver for this side reaction.
-
Reaction Conditions: Suboptimal temperature and solvent can influence the reaction pathway.
-
Solution: Optimize the temperature and solvent. Refluxing DMF has been shown to be effective for the catalyst-free reaction.[2] If solubility is an issue, explore other high-boiling aprotic solvents.
-
-
Kinetic vs. Thermodynamic Control: The two-component byproduct can be considered the kinetically favored product under certain conditions.[4][5][6][7][8]
-
Solution: To favor the thermodynamically more stable three-component product, prolonged reaction times at a suitable temperature in the absence of a strong acid catalyst might be necessary. This allows the initial adducts to potentially equilibrate and proceed through the desired Biginelli pathway.
-
Experimental Protocol: Minimizing Byproduct Formation in a Pyrazole-Biginelli Reaction
-
Reagent Preparation: In a flame-dried round-bottom flask, combine the 5-aminopyrazole (1.0 equiv.), the aldehyde (1.0 equiv.), and the 1,3-dicarbonyl compound (1.0 equiv.).
-
Solvent Addition: Add a minimal amount of anhydrous DMF to dissolve the reactants.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or after the addition of water.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrazolo[1,5-a]pyrimidine product.
II. The Ugi Reaction with Pyrazole-Containing Components: Navigating Isomeric Byproducts
The Ugi four-component reaction (U-4CR) is a powerful tool for rapid library synthesis. However, when using certain isocyanides, particularly amino acid-derived isocyano amides, the formation of a constitutional isomer, often termed the "atypical Ugi" product, can be a significant challenge.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: I performed an Ugi tetrazole reaction and obtained a mixture of two isomeric products with the same molecular weight. What is the likely identity of the second isomer?
A1: You have likely formed the "atypical Ugi" product alongside the expected classical Ugi product. In the atypical product, the tetrazole heterocycle has migrated from the isocyanide-derived carbon to the amide carbonyl carbon.[9][10][11]
Q2: What is the proposed mechanism for the formation of this "atypical Ugi" byproduct?
A2: The plausible mechanism involves the initial formation of a Schiff base from the aldehyde and amine. Nucleophilic attack by the isocyanide on the protonated Schiff base forms a nitrilium intermediate. This intermediate can then be trapped by the azide at two different electrophilic centers, leading to the formation of both the typical and atypical products.[9][12]
Q3: Can I control the ratio of the typical to the atypical Ugi product?
A3: Influencing the selectivity between the two isomers is challenging. Some studies have shown that lowering the reaction temperature can slightly increase the formation of the minor (often atypical) product, suggesting it might be the thermodynamically favored product in some cases. However, this does not significantly alter the overall product distribution.[12] The choice of azide source (e.g., TMSN3 vs. NaN3) has also been reported to have a negligible effect on the product ratio.[9]
Troubleshooting Guide: Ugi Reactions
Issue: Formation of a mixture of classical and "atypical" Ugi products.
This is a common issue when using α-acidic isocyanides like isocyanoacetamides.
Root Cause Analysis and Mitigation Strategies:
-
Ambident Reactivity of the Nitrilium Intermediate: The key intermediate in the Ugi reaction can be attacked by the nucleophile (azide in the case of the Ugi tetrazole reaction) at two different positions.
-
Solution: While complete control is difficult, systematic screening of solvents and temperatures may reveal conditions that favor one isomer over the other. Polar protic solvents like methanol or trifluoroethanol are commonly used for Ugi reactions and can influence the stability and reactivity of the intermediates.[13]
-
-
Isocyanide Structure: The propensity to form the atypical product is linked to the structure of the isocyanide component.
-
Solution: If feasible, consider using isocyanides that are less prone to this rearrangement. However, if the isocyano amide is essential for your target structure, focus on optimizing the purification method to separate the isomers.
-
Visualizing the Competing Pathways in the Ugi Tetrazole Reaction
Caption: Competing pathways in the Ugi tetrazole reaction leading to classical (A) and atypical (B) products.
III. Passerini Reaction with Pyrazole Aldehydes: Minimizing Side Reactions
The Passerini three-component reaction (P-3CR) offers a straightforward route to α-acyloxy amides.[10][14] When using pyrazole-carboxaldehydes, the inherent electronic properties of the heterocyclic aldehyde can influence reactivity and potentially lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: My Passerini reaction with a pyrazole-carboxaldehyde is giving a low yield. What are the common causes?
A1: Low yields in Passerini reactions can stem from several factors. The electrophilicity of the pyrazole-carboxaldehyde might be reduced compared to simple aromatic aldehydes. Additionally, the nucleophilicity of the isocyanide plays a crucial role. If you are using an isocyanide with electron-withdrawing groups, its reactivity will be diminished.[15] The reaction is also sensitive to solvent and the presence of any protic impurities.
Q2: I am observing the formation of byproducts other than the expected α-acyloxy amide. What could they be?
A2: While specific byproducts for pyrazole-based Passerini reactions are not extensively documented in dedicated troubleshooting guides, general side reactions in Passerini chemistry include the formation of α-hydroxy amides (if water is present) and potential polymerization of the isocyanide, especially under acidic conditions or at high temperatures. In some cases, carbonate hydrolysis has been observed when using alcohols and CO2 as reactants.[1]
Q3: How can I optimize the reaction conditions to improve the yield and minimize byproducts?
A3: The Passerini reaction generally benefits from high concentrations of reactants in aprotic solvents.[16] Using a Lewis acid catalyst can help activate the aldehyde, making it more susceptible to nucleophilic attack by the isocyanide.[15] Careful control of stoichiometry and ensuring anhydrous conditions are also critical.
Troubleshooting Guide: Passerini Reactions
Issue: Low yield and/or formation of uncharacterized byproducts in a Passerini reaction with a pyrazole-carboxaldehyde.
Root Cause Analysis and Mitigation Strategies:
-
Suboptimal Reactivity of Components: The electronic nature of the pyrazole ring may decrease the aldehyde's electrophilicity.
-
Solution: Employ a Lewis acid catalyst such as Sc(OTf)₃ or Yb(OTf)₃ to activate the carbonyl group.[15]
-
-
Solvent Effects: The Passerini reaction mechanism can be solvent-dependent. Aprotic solvents generally favor a concerted mechanism, while polar protic solvents can lead to an ionic pathway.[10][12]
-
Solution: Use dry, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). High concentrations of reactants are also beneficial.[16]
-
-
Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or side reactions.
-
Solution: Most Passerini reactions proceed well at room temperature. If the reaction is sluggish, gentle heating may be applied, but monitor carefully for byproduct formation.
-
Data Summary: Optimizing Passerini Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic (e.g., DCM, THF) | Favors the concerted mechanism and minimizes hydrolysis.[10][16] |
| Concentration | High | Increases reaction rate.[16] |
| Catalyst | Lewis Acid (e.g., Sc(OTf)₃) | Activates the aldehyde, especially if it is electron-rich or sterically hindered.[15] |
| Temperature | Room Temperature | Sufficient for most reactions; avoids potential side reactions at higher temperatures. |
| Stoichiometry | Equimolar amounts of reactants | Prevents excess of one component from leading to side reactions. |
Visualizing the General Workflow for Troubleshooting MCRs with Pyrazoles
Caption: A systematic workflow for troubleshooting byproduct formation in multi-component reactions.
IV. References
-
Dömling, A., et al. (2020). 'Atypical Ugi' tetrazoles. Chemical Communications, 56(12), 1799-1802. [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis. BenchChem.
-
Dömling, A., et al. (2020). 'Atypical Ugi' tetrazoles. ResearchGate. [Link]
-
Kolosov, M. A., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances, 6(74), 70085-70093. [Link]
-
Dömling, A., et al. (2020). Observation of the 'atypical Ugi' tetrazole products besides expected... ResearchGate.
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Kumar, A., et al. (2021). Optimization of reaction conditions. ResearchGate.
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
-
The Organic Chemistry Tutor. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube.
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
Kolosov, M. A., et al. (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2016(2), M891. [Link]
-
El Kaim, L., et al. (2013). Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. European Journal of Organic Chemistry, 2013(24), 5343-5347. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate.
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
-
Moustafa, A. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry, 11, 1285955. [Link]
-
Optimization of oxidation conditions. ResearchGate.
-
Scope of the Ugi cascade reaction route leading to fused... ResearchGate.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. National Institutes of Health.
-
Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction. MDPI.
-
Tetrazoles via Multicomponent Reactions. ACS Publications.
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc.
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
-
One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. National Institutes of Health.
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
-
Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. National Institutes of Health.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals.
-
4 - Organic Syntheses Procedure. Organic Syntheses.
-
Stereocontrolled Disruption of the Ugi Reaction toward the Production of Chiral Piperazinones: Substrate Scope and Process Development. ResearchGate.
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Institutes of Health.
-
overcoming side reactions in pyrimidine synthesis. BenchChem.
-
Recent Developments in the Chemistry of Pyrazoles. ResearchGate.
-
The mechanism of the Passerini reaction. ResearchGate.
-
The Biginelli Dihydropyrimidinone Synthesis. ResearchGate.
-
One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. National Institutes of Health.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst. Beilstein Journals.
-
194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar.
Sources
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. ‘Atypical Ugi’ tetrazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Passerini Reaction [organic-chemistry.org]
Pyrazole Synthesis Protocols: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of modern drug discovery and materials science, yet their synthesis can be fraught with challenges ranging from poor yields to complex purification issues. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your protocols.
Section 1: Troubleshooting Common Synthesis Issues (Q&A)
This section addresses the most frequently encountered problems during pyrazole synthesis, offering explanations grounded in reaction kinetics and mechanistic principles.
Q1: Why is my pyrazole synthesis yield consistently low?
Low yield is a multifaceted problem that can stem from incomplete reactions, the formation of stable, non-productive intermediates, competing side reactions, or product loss during workup and purification.
Potential Cause 1: Incomplete Reaction The condensation of a hydrazine with a 1,3-dicarbonyl compound, the classic Knorr pyrazole synthesis, involves several equilibrium steps.[1][2] If the reaction does not go to completion, you will be left with a mixture of starting materials and intermediates.
-
Recommended Solution:
-
Increase Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue heating until the limiting starting material is fully consumed.[3] Be cautious, as excessive heat can lead to degradation (see Q3).
-
Ensure Efficient Mixing: In heterogeneous mixtures or viscous solutions, poor mixing can limit the reaction rate. Ensure adequate stirring, especially during scale-up.[4]
-
Check Reagent Purity: Impurities in starting materials, particularly the 1,3-dicarbonyl compound, can inhibit the reaction. Verify the purity of your reagents by NMR or other appropriate methods.
-
Potential Cause 2: Formation of Stable Intermediates The reaction proceeds via a hydroxylpyrazolidine intermediate, and the dehydration of this intermediate to form the aromatic pyrazole ring is often the rate-determining step.[5] In some cases, this intermediate can be isolated.
-
Recommended Solution:
-
Acid Catalysis: The dehydration step is acid-catalyzed.[1][2] The addition of a catalytic amount of a mild acid, such as acetic acid, can significantly accelerate the final ring aromatization.[6] The reaction pH should ideally be maintained between 0 and 6.9.[7][8]
-
Solvent Choice: The choice of solvent can influence the stability of intermediates. Protic solvents like ethanol can participate in the reaction and may stabilize certain intermediates.
-
Potential Cause 3: Product Loss During Workup Pyrazoles, being basic heterocycles, can have significant water solubility, especially if they are unsubstituted or have polar functional groups. This can lead to substantial product loss during aqueous extraction phases.
-
Recommended Solution:
-
Optimize Extraction: After quenching the reaction, ensure the aqueous layer is saturated with brine (saturated NaCl solution) to decrease the solubility of the organic product.
-
Multiple Extractions: Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. Basifying the solution (e.g., with NaHCO₃) will ensure the pyrazole is in its free-base form, which is typically less water-soluble.[8]
-
Q2: How can I control the regioselectivity of my reaction? I'm getting an inseparable mixture of isomers.
This is arguably the most common and frustrating issue in the synthesis of substituted pyrazoles, arising from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[9] The two nitrogen atoms of the hydrazine have different nucleophilicities, and the two carbonyl carbons of the dicarbonyl have different electrophilicities, leading to the formation of two regioisomers.[10]
Causality: The reaction pathway is determined by which nitrogen atom of the hydrazine attacks which carbonyl group first. For example, with phenylhydrazine, the terminal -NH₂ group is more nucleophilic than the substituted -NHPh group.[10] This -NH₂ group will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-diketone. The subsequent cyclization determines the final regiochemistry.
-
Recommended Solution 1: Solvent Optimization The solvent plays a crucial role in mediating the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls. Conventional wisdom favors polar protic solvents like ethanol, but these can lead to poor selectivity.[10]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are non-nucleophilic and can dramatically improve regioselectivity.[11] They do not compete with the hydrazine in attacking the carbonyl groups, allowing the inherent electronic preferences of the reactants to dominate.[11]
-
Aprotic Dipolar Solvents: Solvents such as N,N-dimethylacetamide (DMAc) have also been shown to provide excellent regioselectivity, often superior to ethanol.[12]
-
| Solvent | Typical Regioisomeric Ratio (Example) | Rationale |
| Ethanol | ~1:1 (equimolar mixture) | Protic, nucleophilic solvent competes with hydrazine, reducing selectivity.[10][11] |
| TFE / HFIP | >95:5 (highly selective) | Non-nucleophilic fluorinated alcohols do not compete, enhancing selectivity.[11] |
| DMAc | >98:2 (highly selective) | Aprotic dipolar solvent favors specific reaction pathways.[12] |
-
Recommended Solution 2: Strategic Use of Catalysts
-
Lewis Acids: The use of a Lewis acid catalyst, such as boron trifluoride (BF₃), can chelate to the 1,3-dicarbonyl system. This coordination can selectively activate one carbonyl group over the other, directing the nucleophilic attack of the hydrazine and improving regiocontrol.[13]
-
-
Recommended Solution 3: Substrate Modification
Q3: My reaction mixture turned dark brown/black and formed a tar-like substance. What happened?
The formation of dark, insoluble tars is a sign of decomposition and unwanted side reactions, often driven by excessive heat or reactive impurities.
Potential Cause 1: Decomposition of Hydrazine Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to thermal decomposition and oxidation, which can generate highly colored impurities.[14] Hydrazine decomposition can also be catalyzed by certain metal ions.[15]
-
Recommended Solution:
-
Use High-Purity Reagents: Use freshly distilled or purchased high-purity hydrazine. Older bottles can absorb atmospheric CO₂ and oxygen.
-
Lower Reaction Temperature: While heat can increase the reaction rate, it also accelerates decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction time. Monitor by TLC to avoid prolonged heating after the reaction is complete.[14]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of sensitive reagents and intermediates.[14]
-
Potential Cause 2: Uncontrolled Exotherm The condensation reaction can be highly exothermic, especially on a larger scale.[3] An uncontrolled temperature spike can "cook" the reaction mixture, leading to polymerization and decomposition.
-
Recommended Solution:
-
Slow Addition: Add the hydrazine reagent slowly and portion-wise to a solution of the dicarbonyl compound, especially when scaling up.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an ice bath or other cooling system to dissipate the heat generated during the addition.[3]
-
Q4: I'm struggling to purify my final pyrazole product. What are the best strategies?
Purification can be challenging due to the presence of regioisomers, unreacted starting materials, or tarry byproducts.
-
Recommended Solution 1: Column Chromatography This is the most common method for separating pyrazole products from impurities.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for many pyrazole derivatives. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the product from streaking on silica gel, which is acidic.
-
Separating Regioisomers: Separating regioisomers by chromatography can be very difficult.[14] If optimization of regioselectivity (see Q2) fails, you may need to try different stationary phases (e.g., alumina) or derivatize the mixture to make separation easier.
-
-
Recommended Solution 2: Recrystallization If the product is a solid and has sufficient purity (>90%), recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Screening: Screen a variety of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
-
Recommended Solution 3: Acid-Base Chemistry
-
Salt Formation: Since pyrazoles are basic, they can be converted into their corresponding acid addition salts (e.g., hydrochloride, sulfate).[16] These salts often have very different solubility profiles from the free base and organic impurities, allowing for purification by crystallization or selective extraction. The pure pyrazole can be recovered by neutralizing the salt with a base.
-
Section 2: Pyrazole Synthesis FAQs
Q5: What are the critical safety precautions for handling hydrazine and its derivatives?
Hydrazine is a high-energy, toxic, and potentially explosive compound that must be handled with extreme care.[3]
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3]
-
Flammability & Explosion Hazard: Anhydrous hydrazine has a very wide flammability range (4.7-100% in air) and can decompose explosively at elevated temperatures or in the presence of catalytic metals (e.g., iron oxides, copper).[3][15][17]
-
Safe Handling Practices:
-
Use Hydrazine Hydrate: Whenever possible, use aqueous solutions like hydrazine hydrate, which are significantly more stable and less hazardous than anhydrous hydrazine.[15] Dilute solutions are inherently safer.[3]
-
Avoid Incompatible Materials: Do not allow hydrazine to come into contact with strong oxidizing agents (e.g., peroxides, permanganates) or certain metals that can catalyze its decomposition.[15]
-
Control Temperature: Avoid heating hydrazine directly. When used in reactions, control the temperature carefully to prevent runaway decomposition.[17]
-
Q6: What is the general mechanism for the Knorr pyrazole synthesis?
The Knorr synthesis is a robust reaction that follows a well-established pathway of condensation and cyclization.[2][18]
-
Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Imine/Enamine Formation: A water molecule is lost to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: A second molecule of water is eliminated from the resulting hydroxylpyrazolidine intermediate to form the stable, aromatic pyrazole ring. This step is often rate-limiting and is catalyzed by acid.[5]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 8. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 9. Knorr Pyrazole Synthesis [drugfuture.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioisomer formation, a common hurdle in the synthesis of unsymmetrically substituted pyrazoles. Here, we will dissect the mechanistic underpinnings of this issue and provide actionable, field-proven strategies to steer your reaction toward the desired regioisomer.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioisomer formation in the classical Knorr pyrazole synthesis.
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the condensation can occur in two different orientations. This results in the formation of two distinct structural isomers, known as regioisomers, which differ in the position of the substituent on the pyrazole ring's nitrogen atom relative to the substituents derived from the dicarbonyl compound.[1][2][3]
Q2: What is the core mechanism of the Knorr pyrazole synthesis, and where does the regioselectivity issue arise?
A2: The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[2][4][5] The generally accepted mechanism involves a series of steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone or enamine intermediate.
-
Cyclization: The remaining free nitrogen atom then attacks the second carbonyl group, forming a five-membered ring intermediate (a hydroxyl-pyrazolidine).[3]
-
Dehydration: This intermediate then loses a molecule of water to form the aromatic pyrazole ring.[3]
The regioselectivity is determined at the very first step. With an unsymmetrical dicarbonyl (R1 ≠ R3), the initial attack of the substituted hydrazine (R-NHNH2) can occur at either the C1 carbonyl or the C3 carbonyl. These two competing pathways lead to the two possible regioisomers.[3][4][6]
Troubleshooting Guide: Controlling Regioisomer Formation
This section provides solutions to specific experimental problems related to pyrazole regioselectivity.
Problem: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is yielding an inseparable mixture of regioisomers. How can I control the outcome?
This is a classic challenge rooted in the comparable reactivity of the two carbonyl groups. The key is to manipulate the reaction conditions to exploit subtle electronic and steric differences between them. This can often be understood as a contest between kinetic and thermodynamic control.[7][8][9][10][11]
Probable Cause & Solution Pathway:
The initial nucleophilic attack of the hydrazine on the dicarbonyl compound is the regiochemistry-determining step. By modifying reaction parameters, you can influence which carbonyl is attacked preferentially.
Solution 1: pH Control (Acid vs. Basic/Neutral Catalysis)
The pH of the reaction medium is one of the most critical factors influencing regioselectivity.[3]
-
Under Acidic Conditions:
-
Causality: In an acidic medium, the carbonyl group that is more basic (i.e., better able to be protonated) will be activated. Generally, the carbonyl adjacent to a more electron-donating group (like an alkyl group) is more basic than one adjacent to an electron-withdrawing group (like a trifluoromethyl or aryl group). The initial attack by the less nucleophilic nitrogen of the substituted hydrazine (the N-substituted nitrogen) is often favored at the more sterically accessible and electronically activated carbonyl. The subsequent cyclization and dehydration then proceed.
-
Recommendation: To favor the isomer resulting from the attack at the more electron-rich carbonyl, perform the reaction in the presence of a strong acid catalyst like HCl or H₂SO₄.[4][12][13] For instance, using arylhydrazine hydrochlorides can selectively produce the 1,3-regioisomer.[12]
-
-
Under Neutral or Basic Conditions:
-
Causality: In the absence of strong acid, the reaction is governed by the inherent electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. The more electrophilic carbonyl (often the one adjacent to an electron-withdrawing group) will react faster with the more nucleophilic nitrogen of the hydrazine (the terminal -NH₂ group). This is often the kinetically favored pathway.
-
Recommendation: Running the reaction in a neutral solvent like ethanol or using a basic catalyst can favor the formation of the alternative regioisomer.[12] For example, using a free arylhydrazine (instead of its hydrochloride salt) can lead exclusively to the 1,5-regioisomer.[12]
-
Visualizing the Mechanistic Branch Point The following diagram illustrates the two competing pathways in the condensation of a substituted hydrazine with an unsymmetrical 1,3-diketone.
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Solution 2: Solvent Effects
The choice of solvent can dramatically alter the isomeric ratio, primarily by influencing reaction intermediates and transition states.
-
Causality: Protic solvents can stabilize intermediates through hydrogen bonding, while polar aprotic solvents may favor different transition states. Highly structured solvents like fluorinated alcohols can create specific solvent cages around the reactants, influencing the approach of the hydrazine to the diketone.
-
Recommendation:
-
Standard Solvents: Ethanol is a common protic solvent, but often gives poor selectivity.[13] Aprotic dipolar solvents like DMF or NMP have been shown to improve regioselectivity in some cases.[13]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity, often favoring a single isomer.[1] For example, in the reaction of 1,3-diketones with methylhydrazine, switching from ethanol to HFIP can change the isomeric ratio from nearly 1:1 to >99:1.[1]
-
Table 1: Effect of Reaction Conditions on Regioisomeric Ratio
| 1,3-Diketone Substrate | Hydrazine | Conditions | Major Regioisomer | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Arylhydrazine | EtOH, RT | Mixture (~1:1) | [13] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Arylhydrazine | DMA, Acidic | 1-Aryl-5-phenyl-3-trifluoromethylpyrazole (98:2) | [13] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH, Reflux | 5-CF3 isomer | [1] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP, Reflux | 5-Furyl isomer (>99:1) | [1] |
| Trichloromethyl enones | Arylhydrazine HCl | - | 1,3-regioisomer | [12] |
| Trichloromethyl enones | Free Arylhydrazine | - | 1,5-regioisomer | [12] |
Solution 3: Modifying the Reactants (Protecting Groups & Surrogates)
When reaction conditions alone are insufficient, a more robust strategy is to modify one of the reactants to force the reaction down a single pathway.
-
Using Hydrazones:
-
Causality: Instead of starting with the 1,3-dicarbonyl, you can pre-form a hydrazone from one of the carbonyl groups and a different amine. This blocks one of the reactive sites, allowing the substituted hydrazine to react only at the remaining carbonyl. This approach offers excellent control but requires additional synthetic steps.
-
-
Using Protecting Groups on the Pyrazole Ring:
-
Causality: An alternative strategy involves synthesizing the pyrazole using unsubstituted hydrazine, which avoids the regioselectivity issue. Then, a protecting group like tetrahydropyran (THP) can be introduced.[14][15] The two N-H tautomers can sometimes be separated, or subsequent reactions (like lithiation and alkylation) can be directed to a specific position before deprotection.[14][15]
-
-
Using 1,3-Dicarbonyl Surrogates:
-
Causality: Employing synthetic equivalents of 1,3-dicarbonyls, such as α,β-unsaturated ketones with a leaving group (e.g., α-benzotriazolyl-α,β-unsaturated ketones), can provide high regioselectivity.[13][16] The reaction proceeds through a defined Michael addition-cyclization sequence, removing the ambiguity of the initial condensation step.
-
Experimental Protocol: Regioselective Synthesis of 1-Aryl-5-phenyl-3-trifluoromethylpyrazole using Acid Catalysis in DMA
This protocol is adapted from literature procedures demonstrating high regioselectivity.[13]
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione
-
Substituted Arylhydrazine Hydrochloride
-
N,N-Dimethylacetamide (DMA)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a solution of the arylhydrazine hydrochloride (1.0 mmol) in DMA (5 mL), add the 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol).
-
Add one drop of concentrated HCl to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-aryl-5-phenyl-3-trifluoromethylpyrazole.
This method typically yields the desired regioisomer with high selectivity (>95%).[13]
Advanced Methodologies for Regiocontrol
For particularly challenging substrates or when absolute regiocontrol is required, modern synthetic methods offer powerful alternatives to the classical Knorr synthesis.
-
1,3-Dipolar Cycloadditions: Reactions between alkynes and 1,3-dipolar compounds like diazo compounds or sydnones can form pyrazoles with excellent regioselectivity.[13][17][18][19][20] The regiochemical outcome is governed by the electronic properties of the substituents on both the alkyne and the dipole.
-
Metal-Catalyzed Syntheses: Various transition-metal-catalyzed reactions, including those using copper, silver, or palladium, have been developed for the regioselective synthesis of pyrazoles from precursors like ynones or α,β-alkynic aldehydes.[2][21]
-
Post-functionalization of the Pyrazole Core: Direct C-H arylation or functionalization of a pre-formed pyrazole ring offers an orthogonal approach.[22] By using protecting groups, it's possible to direct substitution to specific C-H or N-H positions with high fidelity, building complexity onto a simple pyrazole core.[22]
By understanding the mechanistic principles and carefully selecting the reaction conditions or synthetic strategy, the formation of regioisomers in pyrazole synthesis can be effectively controlled, enabling the efficient and selective production of the desired target molecule.
References
-
A review on modern approaches to the synthesis of pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Bekkali, N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available at: [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. Available at: [Link]
-
Lubi, C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17891-17902. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available at: [Link]
-
Nadia, T. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 28(18), 6506. Available at: [Link]
-
Smith, C. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2413-2420. Available at: [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Kumar, V., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 11(10), 4723-4734. Available at: [Link]
-
Yoon, J. Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Available at: [Link]
-
Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 48(48), 9167-9170. Available at: [Link]
-
Bekkali, N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University Repository. Retrieved from [Link]
-
Bekkali, N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry, 89(10), 3769-3778. Available at: [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2012). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. Retrieved from [Link]
-
Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5894. Available at: [Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2017). Molecules, 22(7), 1159. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). PubMed. Retrieved from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2019). Organic Chemistry Frontiers, 6(15), 2685-2689. Available at: [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(32), 25169-25177. Available at: [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 18. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Pyrazole Coupling Reactions
Welcome to the Technical Support Center dedicated to the nuanced art of pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing catalyst loading in these critical transformations. Pyrazole moieties are ubiquitous in pharmaceuticals and agrochemicals, making their efficient synthesis a paramount concern.[1] This resource provides in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring your reactions proceed with maximal yield and efficiency.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Q1: My reaction is sluggish or has stalled completely, with starting material remaining. What are the primary causes related to catalyst loading?
A1: A stalled reaction is one of the most common issues and often points to problems with the active catalytic species. Here’s a systematic approach to diagnosing the root cause:
-
Insufficient Catalyst Loading: While seemingly obvious, an insufficient amount of catalyst is a primary reason for incomplete conversion. For many palladium-catalyzed pyrazole couplings, a loading of 1-5 mol% is a good starting point.[2] However, particularly challenging substrates, such as sterically hindered pyrazoles or less reactive coupling partners (e.g., aryl chlorides), may require higher loadings.[3]
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[4] If you observe the formation of palladium black, it's a clear indicator of catalyst decomposition.[4][5] This can be caused by:
-
Presence of Oxygen: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4][6]
-
Inadequate Ligand Protection: The ligand's role is to stabilize the palladium center. An insufficient ligand-to-metal ratio can leave the palladium exposed to decomposition pathways. For Pd(II) precatalysts, a slight excess of ligand can sometimes improve catalyst stability.[7][8]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[4] It's crucial to find the lowest effective temperature for your specific transformation.
-
-
Poor Precatalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[2] This activation step can be inefficient. Consider using modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for reliable and clean generation of the active catalyst.[6][7]
Q2: I'm observing significant homocoupling of my boronic acid (in Suzuki-Miyaura reactions). How can I minimize this side reaction?
A2: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings and is often exacerbated by issues related to the catalyst and reaction environment.
-
Presence of Oxygen: As with catalyst deactivation, oxygen can promote the oxidative coupling of boronic acids.[4] Meticulous degassing of solvents and maintaining an inert atmosphere is critical.
-
Suboptimal Catalyst System: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[4]
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.[4]
-
Base Selection: The choice of base can influence the rate of competing side reactions. While a strong base is often necessary for transmetalation, it can also promote boronic acid decomposition. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[9]
Q3: My yield is low, and I'm seeing byproducts from hydrodehalogenation. What is causing this and how can I prevent it?
A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common byproduct pathway that competes with the desired coupling.
-
Catalyst System Choice: This side reaction can be influenced by the choice of ligand. Some ligands are more prone to promoting β-hydride elimination from the palladium intermediate, which can lead to hydrodehalogenation.[10] Screening different ligands is a key optimization step.
-
Presence of Water: While some Suzuki reactions tolerate or even benefit from a small amount of water, excess water can be a source of protons for hydrodehalogenation. Ensure you are using anhydrous solvents.
-
Base-Related Issues: The choice of base can also play a role. For instance, in some cases, a weaker base might be beneficial.[7]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions regarding catalyst loading and optimization in pyrazole coupling reactions.
Q1: What is a typical starting catalyst loading for a pyrazole coupling reaction, and how do I optimize it?
A1: A good starting point for most palladium-catalyzed pyrazole coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is 1-2 mol% of the palladium precatalyst.
Optimization Workflow:
-
Initial Screening: Start with 1-2 mol% catalyst loading and your chosen ligand and base at a moderate temperature (e.g., 80-100 °C).
-
Incremental Increase: If the reaction is slow or incomplete, increase the catalyst loading in increments (e.g., to 3 mol%, then 5 mol%). It's important to note that simply increasing the catalyst amount without addressing other issues may not lead to a better yield and can increase costs and the likelihood of side reactions.[11][12]
-
Monitor for Decomposition: Keep a close eye for signs of catalyst decomposition (palladium black formation). If this occurs, increasing the catalyst loading further is unlikely to be beneficial. Instead, focus on optimizing other parameters like ligand choice, temperature, or ensuring a strictly inert atmosphere.[4][5]
-
Consider Ligand-to-Metal Ratio: For many systems, a 1:1 to 1.5:1 ligand-to-palladium ratio is optimal.[8] However, this can be highly dependent on the specific ligand and reaction.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand is critically important as it influences the stability and reactivity of the palladium catalyst.[13]
-
Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often highly effective for pyrazole couplings.[14][15] They generally form more stable and reactive catalysts, which can allow for lower catalyst loadings (often in the 0.5-2 mol% range).[2]
-
Less Stabilizing Ligands: Simpler phosphine ligands like PPh₃ may require higher catalyst loadings and more forcing conditions due to lower stability and reactivity.
-
Pyrazole Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[9][16] Bulky ligands can help to prevent this inhibitory coordination, thus maintaining catalytic activity at lower loadings.
Q3: Can I reduce the catalyst loading for cost-effectiveness in large-scale synthesis?
A3: Yes, reducing catalyst loading is a major goal in process chemistry to minimize costs and reduce palladium contamination in the final product.[17]
-
Systematic Optimization: Achieving very low catalyst loadings (e.g., <0.1 mol%) requires careful, systematic optimization of all reaction parameters: catalyst, ligand, base, solvent, temperature, and concentration. High-throughput experimentation can be a valuable tool for this process.[18]
-
Use of Precatalysts: Modern, highly active precatalysts are often essential for achieving high turnover numbers (TONs) and turnover frequencies (TOFs) that allow for low catalyst loadings.[7]
-
Reaction Concentration: Running reactions at a higher concentration can sometimes improve efficiency and allow for a reduction in catalyst loading.
Data & Protocols
Table 1: Recommended Starting Conditions for Pyrazole Coupling Reactions
| Reaction Type | Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2%) or XPhos Pd G3 (1-2%) | SPhos (4%) or XPhos (2-4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2%) or tBuBrettPhos Pd G3 (1-2%) | tBuBrettPhos (2-4%) | NaOtBu (1.4) | Toluene or Dioxane | 90-110 |
| Heck | Alkene | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | Et₃N (2.0) | DMF or Acetonitrile | 80-120 |
Note: These are general starting points. Optimization is crucial for each specific substrate combination.
Experimental Protocol: General Procedure for a Trial Suzuki-Miyaura Coupling of a Bromopyrazole
-
Reagent Preparation: To an oven-dried Schlenk tube, add the bromopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
Troubleshooting Workflow for Low-Yield Pyrazole Coupling
Caption: Key steps in a typical Pd-catalyzed pyrazole coupling cycle and common failure points.
References
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. [Link]
-
Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]
-
Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic. PDF Free Download. [Link]
-
Study of Catalyst and Catalyst loading. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization. DSpace@MIT. [Link]
-
Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate. [Link]
-
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. ACS Publications. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Publications. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Publishing. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed Central. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datapdf.com [datapdf.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on (1-methyl-1H-pyrazol-3-yl)methanamine Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-methyl-1H-pyrazol-3-yl)methanamine. This guide is designed to provide in-depth, practical solutions to common experimental challenges related to solvent effects on the reactivity of this versatile building block. My aim is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The answers are structured to help you diagnose the issue and implement a robust solution.
Question 1: My N-alkylation reaction with this compound is giving very low yields in ethanol, even with prolonged heating. What is the likely cause and how can I improve it?
Answer:
This is a classic issue rooted in the choice of a polar protic solvent for a reaction likely proceeding via an SN2 mechanism. The primary amine of your substrate is a potent nucleophile, but its effectiveness is being hampered by the solvent.
Causality: Polar protic solvents, like ethanol or water, have hydroxyl (-OH) groups that can form strong hydrogen bonds.[1][2] These solvent molecules create a "cage" around the lone pair of electrons on the nitrogen atom of your methanamine. This solvation shell stabilizes the nucleophile, making it less reactive and energetically less favorable for it to attack an electrophile.[1][3] For an SN2 reaction, which depends on the direct attack of the nucleophile in the rate-determining step, this effect can dramatically reduce the reaction rate.[3][4]
Solution & Protocol: Switch to a polar aprotic solvent. These solvents possess a significant dipole moment, which helps to dissolve charged species, but they lack the ability to donate hydrogen bonds.[5][6] This leaves the nucleophile "naked" and highly reactive.
Recommended Solvents & Rationale:
-
Acetonitrile (ACN): Excellent for many SN2 reactions, good balance of polarity and moderate boiling point.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that excels at solvating cations, which can help activate the electrophile.
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent; often gives the fastest rates, but can be difficult to remove and may have side reactions at high temperatures.
Step-by-Step Protocol for Solvent Re-optimization:
-
Setup: In three separate, dry vials, place this compound (1 equiv.) and a simple alkyl halide (e.g., benzyl bromide, 1.1 equiv.).
-
Solvent Addition: To each vial, add an equivalent volume of ACN, DMF, and DMSO, respectively, to create a 0.1 M solution.
-
Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.) to each vial to act as a proton scavenger.
-
Reaction: Stir all three reactions at room temperature.
-
Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS every hour for the first 4 hours, then at 8 and 24 hours.
-
Analysis: Compare the rate of consumption of the starting material and formation of the product to identify the optimal solvent. You will likely observe a significantly faster reaction in the polar aprotic solvents compared to your original ethanol conditions.
Question 2: I'm observing the formation of multiple unidentified side products when running my reaction in a high-boiling-point solvent like DMF at elevated temperatures. Could the solvent be responsible?
Answer:
Yes, it is highly probable that the solvent is contributing to side product formation, especially under thermal stress. While polar aprotic solvents like DMF are excellent for enhancing nucleophilicity, they are not always chemically inert.
Causality: DMF can decompose at elevated temperatures (typically >150 °C, but sometimes lower in the presence of acids or bases) to generate dimethylamine and carbon monoxide. The in situ generated dimethylamine is a nucleophile itself and can compete with your this compound, leading to undesired N,N-dimethylated byproducts. Furthermore, the pyrazole ring itself can undergo reactions under harsh conditions, and different solvents can favor different decomposition pathways.
Solution & Protocol:
-
Lower the Temperature: The first and simplest approach is to determine the lowest effective temperature for your reaction. Run the reaction at a lower temperature for a longer period.
-
Solvent Substitution: If lower temperatures are not effective, switch to a more thermally stable polar aprotic solvent.
-
Acetonitrile (ACN): Has a lower boiling point (82 °C), which naturally limits the reaction temperature.
-
N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF, with a higher boiling point (202 °C) but generally better thermal and chemical stability.[7]
-
1,4-Dioxane: A less polar, but stable, aprotic solvent suitable for many transformations.
-
Troubleshooting Workflow Diagram:
Caption: Workflow for troubleshooting side reactions.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding solvent effects on the reactivity of this compound.
Question 1: How do polar protic vs. polar aprotic solvents fundamentally alter the nucleophilicity of the primary amine on my molecule?
Answer:
The difference lies in hydrogen bonding and the resulting solvation of the nucleophile.
-
Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents have H-atoms bonded to electronegative atoms (like oxygen) and can act as hydrogen bond donors. They surround the nitrogen atom of your amine, forming a tight solvent shell. This extensive hydrogen bonding stabilizes the amine's lone pair, making it less available and less reactive. This effect is particularly detrimental in SN2 reactions where nucleophilic strength is paramount.[2][3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipole moments but lack H-bond donating ability. They can solvate the counter-ion of a salt (the cation) but leave the nucleophilic anion (or the lone pair of a neutral nucleophile like your amine) relatively "bare."[6] This lack of a strong solvation shell makes the nucleophile significantly more reactive and available for chemical reactions.
Visualizing Nucleophile Solvation:
Caption: Solvation of the amine nucleophile.
Question 2: What is the role of the solvent's dielectric constant, and how should it guide my selection?
Answer:
The dielectric constant (ε) is a measure of a solvent's ability to separate ions and stabilize charged species.[7] It is a crucial factor in reactions that involve the formation of charged intermediates or transition states.
-
High Dielectric Constant (ε > 15): Solvents like water (ε ≈ 80), DMSO (ε ≈ 47), and acetonitrile (ε ≈ 37) are very polar. They are excellent at stabilizing charged species. This is particularly beneficial for SN1 reactions, where the rate-determining step is the formation of a carbocation intermediate. A high dielectric constant solvent will stabilize this charged intermediate, lowering the activation energy and speeding up the reaction.[4][8]
-
Low Dielectric Constant (ε < 15): Solvents like THF (ε ≈ 7.5), diethyl ether (ε ≈ 4.3), and hexane (ε ≈ 1.9) are less polar or nonpolar. They are poor at stabilizing charged species. For reactions involving this compound that do not proceed through charged intermediates, these solvents may be suitable if reactant solubility allows. However, for most nucleophilic substitution reactions, they are less effective than their polar counterparts.
Computational studies have shown that for some reactions, lower activation energies can be achieved in solvents with a small dielectric constant, suggesting that regeneration or reverse reactions might be facilitated.[8] This highlights that the choice is highly dependent on the specific reaction mechanism.
Question 3: Can the pyrazole ring itself interact with the solvent? How does this impact reactivity?
Answer:
Absolutely. The pyrazole ring is an aromatic heterocycle with distinct electronic features that can interact with solvents.[9][10]
-
Hydrogen Bonding: While your specific molecule is N-methylated and cannot act as a Brønsted acid, the nitrogen atom at position 2 of the pyrazole ring has a lone pair and can act as a hydrogen bond acceptor. In protic solvents, this can influence the overall solvation and electronic nature of the ring system. Studies on related protic pyrazoles show that hydrogen bonding interactions with the solvent can significantly affect the properties of metal complexes.[10]
-
Dipole-Dipole Interactions: The pyrazole ring has a permanent dipole moment, which will interact with polar solvents. This can affect the solubility of the molecule and the stability of transition states.
-
π-System Interactions: The aromatic π-system of the pyrazole can interact with certain solvents, although this is generally a weaker effect compared to hydrogen bonding or strong dipole interactions.
These interactions mean that the pyrazole ring is not merely a passive scaffold. Its interaction with the solvent can subtly modulate the electron density and, consequently, the reactivity of the appended methanamine group.
Data Summary: Solvent Effects on a Model N-Alkylation Reaction
The following table provides a summary of expected outcomes for the reaction of this compound with benzyl bromide, illustrating the impact of solvent choice.
| Solvent Class | Example Solvent | Dielectric Constant (ε) | H-Bonding | Expected Relative Rate (SN2) | Key Considerations |
| Polar Protic | Ethanol | 24.5 | Donor | Very Slow (1x) | Strong nucleophile solvation significantly reduces reactivity.[3] |
| Polar Protic | Water | 80.1 | Donor | Extremely Slow (<1x) | Highest degree of nucleophile solvation. May favor SN1 if the electrophile is tertiary.[4] |
| Polar Aprotic | Acetonitrile (ACN) | 37.5 | Acceptor | Fast (>>100x) | Excellent general-purpose solvent for SN2. Easy to remove. |
| Polar Aprotic | DMF | 36.7 | Acceptor | Very Fast (>>>100x) | High reaction rates, but potential for thermal decomposition.[9] |
| Polar Aprotic | DMSO | 46.7 | Acceptor | Extremely Fast (>>>>100x) | Often provides the highest rates but can be difficult to remove and may oxidize substrates. |
| Nonpolar | Toluene | 2.4 | None | Negligible | Poor solubility of starting materials and inability to stabilize any charged intermediates. |
References
-
Manna, D., Lo, R., Nachtigallová, D., Trávníček, Z., & Hobza, P. (2022). The Impact of the Solvent Dielectric Constant on A← NH3 Dative Bond Depends on the Nature of the Lewis Electron-Pair Systems. Chemistry. [Link]
-
Gosselin, et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Afify, N. D., & Sweatman, M. B. (2024). Solvent-mediated modification of thermodynamics and kinetics of monoethanolamine regeneration reaction in amine-stripping carbon capture: Computational chemistry study. ResearchGate. [Link]
-
PubMed. (2024). Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. PubMed. [Link]
-
ResearchGate. (2023). Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes | Request PDF. ResearchGate. [Link]
-
Gjertsen, L. H. S., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Hashiguchi, H., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Shirsath, W. B. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. Research India Publications. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
Martínez, F., et al. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Temperature Control in Large-Scale Pyrazole Synthesis
Welcome to the Technical Support Center for large-scale pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of temperature control during the scale-up of pyrazole synthesis. Drawing from established principles of chemical engineering and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and implementing robust temperature management strategies.
Introduction: The Criticality of Thermal Management in Pyrazole Synthesis
Pyrazole and its derivatives are fundamental scaffolds in the pharmaceutical and agrochemical industries.[1] The synthesis of these five-membered heterocyclic compounds, often through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives (the Knorr pyrazole synthesis), is a well-established method.[2][3] However, the scale-up of these reactions presents significant challenges, primarily due to their often exothermic nature.[4][5] Inadequate temperature control on a large scale can lead to a cascade of problems, including reduced yield, formation of impurities, and, most critically, thermal runaway.[4] This guide provides a structured approach to understanding, monitoring, and controlling the thermal dynamics of large-scale pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when scaling up pyrazole synthesis?
A1: Temperature is a pivotal parameter in chemical reactions, influencing reaction rates, product selectivity, and safety.[4] During the scale-up of pyrazole synthesis, the volume of the reaction mixture increases to a greater extent than the surface area of the reactor available for heat exchange. This disparity makes it more challenging to dissipate the heat generated by exothermic reactions.[6] Failure to manage this heat can lead to a rapid increase in temperature, a phenomenon known as thermal runaway, which can result in a dangerous increase in pressure, decomposition of the product, and potential reactor failure.
Q2: What are the primary sources of exotherms in pyrazole synthesis?
A2: The primary source of heat generation in many common pyrazole syntheses, such as the Knorr synthesis, is the highly exothermic condensation reaction between hydrazine (or its derivatives) and a 1,3-dicarbonyl compound.[5] The formation of the stable, aromatic pyrazole ring is a thermodynamically favorable process that releases a significant amount of energy.[5]
Q3: What are the initial signs of a loss of temperature control?
A3: Early warning signs include a reactor temperature that begins to rise above the setpoint despite the cooling system being active, an unexpected increase in the pressure of the reactor, and a noticeable increase in the rate of gas evolution. Continuous monitoring of the reactor temperature and pressure is essential for early detection.
Q4: Can minor temperature fluctuations significantly impact the final product?
A4: Yes. Even minor deviations from the optimal temperature range can affect the regioselectivity of the reaction, leading to the formation of undesired isomers.[7] Temperature fluctuations can also promote side reactions or degradation of the product, resulting in lower yield and purity. In some cases, temperature can be used to control the reaction pathway to selectively produce different products.[4][8]
Troubleshooting Guide: Common Temperature Control Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | 1. Excessive Reagent Addition Rate: The rate of heat generation from the exothermic reaction exceeds the cooling capacity of the reactor. 2. Inadequate Cooling: The cooling system (jacket, coils) is undersized for the scale of the reaction, or there is a malfunction. 3. Poor Mixing: Inadequate agitation leads to localized "hot spots" where the reaction accelerates uncontrollably. | Immediate Actions: 1. Immediately stop the addition of all reagents. 2. Apply maximum cooling to the reactor. 3. If necessary and safe, initiate an emergency quench of the reaction with a pre-determined quenching agent. Preventative Measures: • Conduct calorimetric studies (e.g., heat flow calorimetry) during process development to quantify the heat of reaction and determine the maximum safe addition rate. • Ensure the reactor's cooling system is adequately sized with a sufficient heat transfer area. • Optimize the agitator design and speed to ensure efficient heat distribution. |
| Reaction Fails to Reach or Maintain Target Temperature | 1. Insufficient Heating Capacity: The heating system cannot overcome heat losses to the environment. 2. Endothermic Phase: Some initial steps or side reactions may be endothermic, requiring more heat input than anticipated. 3. Inaccurate Temperature Measurement: The temperature probe is faulty or incorrectly positioned. | 1. Verify the functionality of the heating system (e.g., steam pressure, heating fluid temperature, and flow rate). 2. Insulate the reactor to minimize heat loss. 3. Calibrate the temperature probe and ensure it is immersed in the reaction mixture, away from the reactor walls. |
| Formation of Impurities or Isomers | 1. Incorrect Reaction Temperature: The reaction is being run outside the optimal temperature window for the desired regioselectivity.[7] 2. Hot Spots: Localized areas of high temperature due to poor mixing are promoting side reactions. | 1. Review literature and internal data to confirm the optimal temperature range for the specific pyrazole synthesis. 2. Tightly control the reaction temperature within the specified range using a reliable temperature control system. 3. Improve agitation to ensure uniform temperature distribution throughout the reactor. Consider using computational fluid dynamics (CFD) to model and optimize mixing.[9] |
| Inconsistent Batch-to-Batch Temperature Profiles | 1. Variability in Raw Material Quality: Impurities in starting materials can catalyze side reactions or alter the reaction kinetics. 2. Inconsistent Operating Procedures: Variations in reagent addition rates, heating/cooling profiles, or mixing speeds between batches. 3. Fouling of Heat Transfer Surfaces: Accumulation of material on the reactor walls or cooling coils reduces heat transfer efficiency. | 1. Implement stringent quality control on all incoming raw materials. 2. Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all synthesis steps. 3. Regularly inspect and clean the reactor's heat transfer surfaces. |
Experimental Protocols & Methodologies
Protocol 1: Temperature Monitoring and Control for a Large-Scale Knorr-Type Pyrazole Synthesis
This protocol outlines a general procedure for controlling the temperature during an exothermic Knorr-type pyrazole synthesis in a jacketed batch reactor.
Materials and Equipment:
-
Jacketed glass or stainless steel reactor with a bottom outlet valve.
-
Agitator (e.g., pitched-blade turbine or anchor) with variable speed control.
-
Temperature probe (e.g., Pt100 RTD) connected to a temperature controller.
-
Automated reagent dosing pump.
-
Heating/cooling circulator connected to the reactor jacket.
-
Pressure sensor and relief valve.
Procedure:
-
System Preparation:
-
Ensure the reactor is clean and dry.
-
Calibrate the temperature probe and dosing pump.
-
Inert the reactor with nitrogen or argon.
-
-
Initial Charge and Temperature Stabilization:
-
Charge the 1,3-dicarbonyl compound and solvent to the reactor.
-
Start agitation to ensure good mixing.
-
Set the temperature controller to the desired initial temperature (e.g., 20 °C) and allow the reactor contents to stabilize.
-
-
Controlled Addition of Hydrazine:
-
Begin the slow, controlled addition of the hydrazine solution using the automated dosing pump. The addition rate should be determined based on prior calorimetric data to ensure the rate of heat generation does not exceed the reactor's cooling capacity.
-
Continuously monitor the reactor temperature. The temperature controller should be set to maintain the desired reaction temperature by circulating cooling fluid through the jacket.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, maintain the reaction temperature for the specified time.
-
Monitor the reaction progress by in-process controls (e.g., HPLC, TLC).
-
-
Cooling and Quenching:
-
Once the reaction is complete, cool the reactor contents to a safe temperature before quenching or proceeding with the work-up.
-
Visualizing the Workflow: Knorr Synthesis Temperature Control
Caption: A flowchart illustrating the key stages of a temperature-controlled Knorr pyrazole synthesis.
Advanced Temperature Management Strategies
For highly exothermic or temperature-sensitive pyrazole syntheses, advanced strategies may be necessary to ensure safety and product quality.
Flow Chemistry: A Paradigm Shift in Temperature Control
Flow chemistry, or continuous flow processing, offers significant advantages for managing exothermic reactions.[10] By performing the reaction in a small-volume, continuous-flow reactor, the surface-area-to-volume ratio is dramatically increased, allowing for highly efficient heat transfer.[11]
Key Benefits of Flow Chemistry for Pyrazole Synthesis:
-
Superior Temperature Control: Rapid heat dissipation prevents the formation of hot spots and minimizes the risk of thermal runaway.
-
Enhanced Safety: The small reaction volume at any given time reduces the potential hazard of an uncontrolled exotherm.
-
Improved Reproducibility: Precise control over reaction parameters, including temperature and residence time, leads to more consistent product quality.
-
Facilitated Scale-Up: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), rather than increasing the reactor volume.
Visualizing the Advantage: Batch vs. Flow Reactor Heat Transfer
Caption: A conceptual comparison of heat transfer efficiency in batch versus flow reactors.
References
-
Scribd. (n.d.). Heat Transfer Coeficient in Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Overall Heat Transfer Coefficient of Reactor. Retrieved from [Link]
-
Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Retrieved from [Link]
-
Teo, L. W., et al. (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. Modelling, Simulation & Computing Laboratory (mscLab). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Computational Fluid Dynamics Modeling for Biomass Pyrolysis: A Review. Retrieved from [Link]
-
Pharma Engineering. (2016, May 14). Overall Heat Transfer Co-Efficient Calculation. Retrieved from [Link]
-
Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Can. J. Chem. Retrieved from [Link]
-
People. (n.d.). Advanced Control of Batch Reactor Temperature. Retrieved from [Link]
-
Lab Unlimited. (n.d.). How-to-Achieve-Optimal-Temperature-Control-of-Reactors. Retrieved from [Link]
-
Interchim. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Retrieved from [Link]
-
YouTube. (2023, May 23). Estimation of Overall Heat Transfer Coefficient for Reactors with different MOC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed. (n.d.). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Retrieved from [Link]
-
IRJET. (n.d.). A Review Paper on Design and simulation of tubular heat exchanging reactor for coupling exothermic and endothermic reactions. Retrieved from [Link]
-
RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]
-
NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msclab.wordpress.com [msclab.wordpress.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. Temperature Control of a Stirred Reactor [apmonitor.com]
- 8. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 11. interchim.fr [interchim.fr]
Validation & Comparative
A Technical Guide to the Bioactivity of (1-methyl-1H-pyrazol-3-yl)methanamine Analogs for Drug Discovery Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This five-membered heterocyclic scaffold, with its two adjacent nitrogen atoms, offers a versatile platform for developing novel therapeutics across a wide range of disease areas, including inflammation, cancer, and neurological disorders.[2][3] This guide provides an in-depth comparison of the bioactivity of analogs of (1-methyl-1H-pyrazol-3-yl)methanamine, a key pharmacophore. We will explore the structure-activity relationships (SAR), relevant biological targets, and the experimental methodologies used to evaluate these compounds, offering field-proven insights for researchers and drug development professionals.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor contribute to its frequent appearance in successful drug candidates.[4] The substitution pattern on the pyrazole ring dramatically influences its pharmacokinetic and pharmacodynamic properties, allowing for fine-tuning of a compound's biological activity.[1] The this compound core provides a rigid scaffold that can be strategically modified to explore interactions with various biological targets.
Bioactivity Comparison: Targeting the Calcium-Sensing Receptor
A compelling example of the therapeutic potential of pyrazole-methanamine analogs is in the development of calcimimetics, agents that modulate the activity of the calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. Type II calcimimetics are allosteric modulators that increase the sensitivity of the CaSR to extracellular calcium, thereby reducing the levels of parathyroid hormone (PTH).
In a notable study, researchers focused on optimizing substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and orally bioavailable type II calcimimetics for treating secondary hyperparathyroidism. While the core is a 1-phenyl-pyrazole, the structure-activity relationships identified provide invaluable insights for the analogous 1-methyl-pyrazole series.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the key SAR findings from the optimization of 1-(1-phenyl-1H-pyrazol-3-yl)methanamine analogs as calcimimetics. These principles can guide the design of novel this compound derivatives.
| Modification | Observation | Implication for this compound Analogs |
| Substitution on the phenyl ring at position 1 | A 2,4-dichlorophenyl substituent was found to be optimal for potent CB1 receptor antagonistic activity in a different series of pyrazole derivatives.[5] | While the core is a 1-methyl group, this highlights the importance of substitution at this position for modulating activity and selectivity. For other targets, exploring different substituents on the methyl group or replacing it with other small alkyl or cycloalkyl groups could be beneficial. |
| Substitution at the 3-position | A carboxamido group was essential for potent CB1 receptor antagonistic activity in another pyrazole series.[5] The methanamine group in the calcimimetic series is a key interacting moiety. | The methanamine side chain is a critical pharmacophoric element. Modifications to the amine (e.g., secondary, tertiary amines, or incorporation into a heterocyclic ring) will likely have a significant impact on bioactivity. |
| Substitution at the 5-position | A para-substituted phenyl ring at the 5-position was crucial for high affinity in cannabinoid receptor antagonists.[5] | Introducing various substituted aryl or heteroaryl groups at the 5-position of the this compound scaffold is a promising strategy to enhance potency and modulate selectivity for different targets. |
Broader Bioactivities of Pyrazole Analogs
Beyond their role as calcimimetics, pyrazole derivatives have demonstrated a wide spectrum of biological activities. This versatility underscores the potential of the this compound scaffold to be adapted for various therapeutic targets.
-
Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects.[6] Their mechanism often involves the inhibition of key inflammatory mediators.
-
Anticancer Properties: The pyrazole scaffold is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis.
-
Antimicrobial Activity: Pyrazole-containing compounds have shown promise as antibacterial and antifungal agents, offering potential solutions to the growing challenge of antimicrobial resistance.
Experimental Protocols
To facilitate the exploration of this compound analogs, we provide a detailed, step-by-step methodology for a common in vitro bioassay.
Synthesis of this compound Analogs
A common synthetic route to this compound involves the preparation of a key intermediate, 1-methyl-1H-pyrazole-3-carbonitrile, followed by reduction of the nitrile group.
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol:
-
Dehydration of Pyrazole-3-carboxamide:
-
To a solution of pyrazole-3-carboxamide, add a dehydrating agent such as phosphorus pentoxide (P₂O₅).[7]
-
Heat the reaction mixture under appropriate conditions (e.g., 335°C for 1 hour) to facilitate the conversion to 1H-pyrazole-3-carbonitrile.[7]
-
Purify the product, for example, by distillation under reduced pressure.[7]
-
-
N-Methylation of 1H-pyrazole-3-carbonitrile:
-
Treat the 1H-pyrazole-3-carbonitrile with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction and purify the resulting 1-methyl-1H-pyrazole-3-carbonitrile.
-
-
Reduction of the Nitrile:
-
Reduce the 1-methyl-1H-pyrazole-3-carbonitrile using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is a common choice. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) can be employed.
-
Carefully quench the reaction and perform an aqueous workup to isolate the desired this compound.
-
Purify the final product by chromatography or distillation.
-
In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema Model
This widely used in vivo model is employed to assess the anti-inflammatory properties of novel compounds.[6]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Preparation: Acclimatize Swiss Albino rats for a week before the experiment. Fast the animals overnight with free access to water.[6]
-
Compound Administration: Administer the synthesized pyrazole analogs (e.g., at a dose of 200 mg/kg) orally. A control group receives the vehicle (e.g., 1% tween-80 solution), and a positive control group receives a standard anti-inflammatory drug like celecoxib (e.g., 20 mg/kg).[6]
-
Induction of Inflammation: Thirty minutes after compound administration, inject 0.1 ml of a 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.[6]
-
Measurement of Paw Edema: Measure the paw volume of each rat at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. This allows for the quantitative comparison of the anti-inflammatory activity of the test compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights from the successful optimization of related pyrazole analogs as calcimimetics provide a clear roadmap for designing new compounds with high potency and selectivity. The versatility of the pyrazole core, demonstrated by its wide range of biological activities, suggests that libraries of this compound analogs could yield valuable lead compounds for various diseases. By employing robust synthetic strategies and relevant biological assays, researchers can effectively explore the therapeutic potential of this important class of molecules.
References
-
Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
1-methyl-1H-pyrazole-3-carbonitrile. LookChem. Available at: [Link]
-
Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Semantic Scholar. Available at: [Link]
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents.
-
Synthesis and Structure–Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link]
-
Biological activity of pyrazole moiety. ResearchGate. Available at: [Link]
-
(1-Methylpyrazol-3-yl)methanamine. PubChem. Available at: [Link]
-
PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals. Available at: [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molecules. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate. Available at: [Link]
-
6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of (1-methyl-1H-pyrazol-3-yl)methanamine Derivatives
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its versatile physicochemical properties and ability to engage in various biological interactions.[1][2] Its presence in over 40 FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, attests to its significance in drug discovery.[1]
This guide focuses on a specific, highly adaptable building block: the (1-methyl-1H-pyrazol-3-yl)methanamine core. By tethering an amine functionality to the C3 position of the N-methylated pyrazole, this scaffold provides a versatile platform for developing ligands and inhibitors for a wide array of biological targets, from protein kinases to G-protein coupled receptors.[1][2] This document serves as an in-depth technical guide for researchers and drug development professionals, synthesizing experimental data to elucidate the structure-activity relationships (SAR) that govern the biological performance of its derivatives. We will dissect the scaffold, analyze key structural modifications, and provide the experimental context necessary to guide future design and optimization efforts.
Core Scaffold Analysis and Key Modification Points
The this compound scaffold can be systematically analyzed by dissecting it into four key regions where structural modifications can profoundly impact biological activity. Understanding the role of each region is fundamental to rational drug design.
Caption: Key regions for SAR analysis on the core scaffold.
-
R¹ (Pyrazole Ring Substituents): Modifications at the C4 and C5 positions influence steric bulk, electronics, and can introduce new interaction points with the target protein.
-
R² (N1-Substitution): While our focus is the N1-methyl group, understanding its role in comparison to other groups (e.g., H, larger alkyls, aryl groups) is crucial for optimizing properties like selectivity and metabolism.
-
R³ (Linker Modification): The length, rigidity, and stereochemistry of the methanamine (-CH₂-NH-) linker dictate the orientation of the terminal substituents.
-
R⁴ (Terminal Amine Substituents): This is often the primary vector for exploring the target's binding pocket. Modifications here, from simple alkylation to complex acylation or sulfonylation, typically have the most dramatic impact on potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following sections compare how modifications at each key position influence biological activity, supported by experimental data from various studies.
Influence of N1-Substitution (R²)
The N-substitution on the pyrazole ring is a critical determinant of binding affinity and selectivity. While this guide focuses on the N1-methyl scaffold, its context within the broader SAR is vital. In studies on meprin α and β inhibitors, it was observed that N-substitution with lipophilic moieties like methyl or phenyl groups resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted (N-H) pyrazole.[3][4] This suggests that for certain targets, the N-H may act as a crucial hydrogen bond donor, and its replacement with a methyl group can lead to a loss of a key interaction, which must be compensated for by other parts of the molecule.
However, in other contexts, such as c-Jun N-terminal kinase (JNK) inhibitors, N-alkylation is a viable strategy to explore different regions of the kinase binding pocket.[1] The choice of an N1-methyl group often represents a balance, providing a degree of lipophilicity and metabolic stability without the significant steric bulk of larger groups that might preclude binding.
Modifications on the Terminal Amine (R⁴)
The terminal amine is the most synthetically tractable and functionally significant position for SAR exploration. Its substituents directly probe the binding pocket of the biological target.
The conversion of the amine to a sulfonamide is a common strategy to introduce a hydrogen bond acceptor and a rigid vector to orient appended groups. A study on pyrazole derivatives designed to elicit a biological response in Arabidopsis seedlings provides an excellent dataset for the SAR of N-sulfonylation.[5] In this series, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine was reacted with various sulfonyl chlorides, and the resulting activity was compared.
Table 1: SAR of N-Sulfonylated (Pyrazol-4-yl)methanamine Derivatives [5]
| Compound ID | R⁴ (Sulfonyl Group) | Biological Activity (Root Growth Inhibition, EC₅₀ in µM) |
| C11 | 4-Methylphenyl | 0.45 |
| C16 | 2,5-Dimethylphenyl | 0.28 |
| C18 | 4-Methoxyphenyl | 0.81 |
| C1 | 2-Fluorophenyl | 0.25 |
| C2 | 3-Fluorophenyl | 0.19 |
| C3 | 4-Fluorophenyl | 0.21 |
| C7 | 4-Chlorophenyl | 0.13 |
| C8 | 4-Bromophenyl | 0.11 |
Analysis of Causality:
-
Electronic Effects: The data clearly shows that electron-withdrawing groups on the phenylsulfonyl moiety enhance biological activity. Potency increases in the order: 4-Methoxy < 4-Methyl < Phenyl < 4-Fluoro < 4-Chloro < 4-Bromo. This trend suggests that the sulfonamide's oxygen atoms are acting as key hydrogen bond acceptors, and the electron-withdrawing substituents on the aryl ring increase the partial negative charge on these oxygens, strengthening the interaction.
-
Steric and Positional Effects: Comparing the fluorophenyl isomers (C1, C2, C3), substitution at the meta-position (C2) appears slightly more favorable. The potent activity of the 2,5-dimethylphenyl derivative (C16) indicates that the target binding pocket can accommodate steric bulk at these positions, which can be exploited for further optimization.
Caption: Effect of electronics on N-sulfonyl derivatives' activity.
In the development of calcimimetics, which are allosteric modulators of the calcium-sensing receptor (CaSR), the SAR of N-substituted (1-phenyl-1H-pyrazol-3-yl)methanamines was explored.[2] While the core in this study is N1-phenyl, the SAR on the methanamine nitrogen is directly translatable to the N1-methyl series.
Table 2: SAR of N-Substituted (Pyrazol-3-yl)methanamine Derivatives as Calcimimetics [2]
| Compound ID | Core Scaffold | R⁴ (Amine Substituent) | Biological Activity (CaSR EC₅₀ in nM) |
| R-568 (Ref) | Acyclic | -(R)-CH(CH₃)(1-(3-methoxyphenyl)ethyl) | 200 |
| 1 | 1-Phenyl-1H-pyrazole | -(R)-CH(CH₃)(naphthalen-1-yl) | 100 |
| 2 | 1-Phenyl-1H-pyrazole | -(R)-CH(CH₃)(3-methoxyphenyl) | 130 |
| 3 | 1-Phenyl-1H-pyrazole | -(R)-CH(CH₃)(2-chlorophenyl) | 1000 |
Analysis of Causality:
-
Hydrophobic Interactions: The potency of compounds 1 and 2 demonstrates that the receptor's binding pocket contains a large hydrophobic region that can be effectively occupied by aryl groups like naphthalene and 3-methoxyphenyl. The (R)-stereochemistry at the benzylic carbon is critical for optimal orientation within this pocket.
-
Steric Hindrance: The significant drop in activity for the 2-chlorophenyl derivative (3 ) suggests that substitution at the ortho-position of the phenyl ring introduces steric hindrance, preventing the compound from adopting the optimal conformation for receptor modulation. This highlights the sensitivity of the binding pocket to the placement of even small substituents.
Experimental Protocols & Methodologies
The trustworthiness of SAR data is underpinned by robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these derivatives.
General Synthesis Workflow
The synthesis of N-substituted this compound derivatives typically follows a convergent route, starting with the formation of the core amine, followed by diversification at the terminal nitrogen.
Caption: General synthetic workflow for derivative synthesis.
Protocol 1: Synthesis of N-Sulfonyl Derivatives
This protocol is adapted from the synthesis of N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamides.[5]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir for 10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 eq), dissolved in a minimal amount of the same solvent, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the final sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Biological Evaluation - Kinase Inhibition Assay (Example: JNK3)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a protein kinase, a common target for pyrazole derivatives.[1]
-
Reagents and Buffers: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of recombinant JNK3 enzyme, a suitable peptide substrate (e.g., ATF2), and ATP (at its Kₘ concentration).
-
Compound Preparation: Prepare a serial dilution of the test compounds (typically from 10 mM DMSO stock) in the kinase buffer to achieve a range of final assay concentrations.
-
Assay Plate Setup: In a 96- or 384-well plate, add the kinase, substrate, and test compound solutions.
-
Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using methods like:
-
Luminescence-based: Using an ADP-Glo™ or similar assay that measures ADP production as a proxy for kinase activity.
-
Fluorescence-based: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate (e.g., HTRF®, LanthaScreen™).
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Directions
The this compound scaffold is a highly fruitful starting point for the development of biologically active molecules. The structure-activity relationship data reveals clear trends that can guide rational drug design:
-
The N1-methyl group offers a stable, neutral substituent, but its replacement with a hydrogen-bond-donating N-H should be considered if target engagement requires it.
-
The terminal amine is the primary handle for optimization. Its conversion to a sulfonamide is highly effective, with potency being directly modulated by the electronic properties of the appended aryl ring; electron-withdrawing groups consistently enhance activity.
-
When targeting hydrophobic pockets, as in the case of the CaSR, N-alkylation or N-arylation with specific lipophilic groups is a powerful strategy, though activity is highly sensitive to steric hindrance, particularly at the ortho-position of aryl substituents.
Future research should focus on exploring less common modifications, such as constraining the methanamine linker within a cyclic system to reduce conformational flexibility or using bioisosteric replacements for the sulfonamide group to improve pharmacokinetic properties. By leveraging the foundational SAR principles outlined in this guide, researchers can more efficiently navigate the chemical space and accelerate the discovery of novel therapeutics based on this versatile pyrazole scaffold.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (Source: Not explicitly provided, but content is synthesized from this article's abstract and introduction). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpYGCNiuiunbBkknEh_HaEopO52Ch1ZtDBwXLx-ngpfW0D1grZxdufiPESgJXFlAW4_7-82xxpe-koJxt98Nha2DnfJ7MXe-tybejtrHMTHbSOM-z4CbdLaGJMsYfZ3hCCK7gzIrJTajr8dz4=]
-
Poon, S. F., St Jean Jr, D. J., Harrington, P. E., Henley 3rd, C., Davis, J., Morony, S., Lott, F. D., Reagan, J. D., Lu, J. Y. L., Yang, Y., & Fotsch, C. (2009). Discovery and Optimization of Substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535–6538. [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqFTClteSdQd4cGWh051PzPZ9qc65UtIC-LlqRcJJb3YlFPh3803mKT802b8Rv11kVAJm4ekkO9t8C7h0I0DRQVoqg1D-SGX3lbjI__6cPH0IrZp0M2tMNw7gc_t4uNUea2g6IL-u6gmQb5vY=]
-
Gao, Y., Xu, T., Wang, R., Wang, J., Yang, J., Xi, Z., & Yang, S. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Bioorganic & Medicinal Chemistry Letters, 29(24), 126769. [Link]
-
Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[5][6]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. (2025). ResearchGate. [https://www.researchgate.net/publication/280918196_Discovery_of_1-3-1-Methyl-1H-pyrazol-4-y1-5-oxo-5H-benzo45cyclohepta12-bpyri_din-7-yl-N-pyridin-2-ylmethylmethanesulfonamide_MK-8033_A_Specific_c-MetRon_Dual_Kinase_Inhibitor_with_Preferential_Affi]
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [https://typeset.
- Pevarello, P., Varasi, M., Fritzen, E. L., & et al. (2001). 3-Amino-pyrazole derivatives as cdk/cyclin kinase inhibitors. United States Patent 6,218,418 B1. [https://storage.googleapis.
- Becerra, D., Rojas, H., & Castillo, J.-C. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(1), M1234. [https://www.mdpi.com/1422-8599/2021/1/M1234]
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazole Building Blocks in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a testament to its remarkable versatility and therapeutic relevance.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically successful drugs.[2][3] Its unique physicochemical properties allow it to serve as a versatile building block, offering a combination of features that are highly desirable in drug candidates. Pyrazole and its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities that span anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral applications.[4][5][6] This guide provides a comparative analysis of pyrazole building blocks, offering insights into their synthesis, structure-activity relationships (SAR), and strategic application in the drug discovery process.
The Significance of the Pyrazole Core
The prominence of the pyrazole nucleus in drug design can be attributed to several key characteristics:
-
Bioisosteric Versatility: Pyrazole can act as a bioisostere for other aromatic rings like benzene or imidazole. This substitution can lead to enhanced biological activity and improved physicochemical properties, such as increased solubility and metabolic stability.[7][8] For instance, replacing a phenyl ring with a pyrazole can significantly alter a compound's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
-
Hydrogen Bonding Capabilities: The pyrazole ring possesses both hydrogen bond donor and acceptor properties, enabling it to form crucial interactions with biological targets like proteins and enzymes.[7] This ability to engage in specific hydrogen bonding networks is often a key determinant of a drug's potency and selectivity.
-
Structural Rigidity and Planarity: The aromatic and relatively rigid nature of the pyrazole ring provides a well-defined scaffold for the precise spatial orientation of various functional groups. This is critical for optimizing interactions with the binding sites of target macromolecules.
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can contribute to a longer duration of action and an improved pharmacokinetic profile for pyrazole-containing drugs.[9]
These attributes have led to the incorporation of the pyrazole moiety into a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (though later withdrawn for safety reasons), and the anticancer drug Crizotinib.[2][7]
Comparative Analysis of Pyrazole Building Blocks: Synthetic Strategies
The functionalization of the pyrazole core is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological properties. The choice of synthetic route is critical, as it dictates the substitution pattern and overall accessibility of the desired analogues. Several classical and modern synthetic methods are employed to construct the pyrazole ring.
Key Synthetic Methodologies
| Synthesis Method | Reactants | Key Features | Typical Products |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds and hydrazines | A versatile and widely used method. Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.[2][10] | Polysubstituted pyrazoles |
| Reaction of α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehydes or ketones and hydrazines | A straightforward method for accessing pyrazolines, which can be oxidized to pyrazoles.[9][10] | Substituted pyrazoles |
| 1,3-Dipolar Cycloaddition | Diazo compounds and alkynes/alkenes | A powerful method for constructing the pyrazole ring with good control over regioselectivity.[2][10] | Regioselectively substituted pyrazoles |
| From Pyranones | Pyranones and hydrazines | Useful for the synthesis of specific substituted pyrazoles.[10] | 5-Substituted and 3,4-diarylpyrazoles |
Visualizing Synthetic Pathways
A common and versatile approach to pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Caption: The Knorr pyrazole synthesis workflow.
Another important synthetic strategy is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.
Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.
Structure-Activity Relationship (SAR) Studies: A Case Study of Celecoxib
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the treatment of inflammation and pain.[3][11][12] The SAR of Celecoxib and its analogues provides valuable insights into the key structural features required for potent and selective COX-2 inhibition.
Key Structural Features of Celecoxib for COX-2 Selectivity
| Structural Moiety | Role in Activity and Selectivity | Supporting Evidence |
| 1,5-Diarylpyrazole Core | Provides the rigid scaffold necessary for proper orientation of substituents within the COX-2 active site.[11][13] | The vicinal diaryl substitution pattern is crucial for high affinity binding. |
| p-Sulfonamide Group | The sulfonamide moiety is a key pharmacophore that interacts with a specific side pocket in the COX-2 enzyme, a feature absent in the COX-1 isoform.[13][14] This interaction is a primary determinant of COX-2 selectivity. | Modification or removal of this group significantly reduces or abolishes COX-2 selectivity. |
| Trifluoromethyl Group | The trifluoromethyl group on the C-3 phenyl ring contributes to the overall lipophilicity and fits into a hydrophobic pocket of the COX-2 enzyme.[15] | Replacement with other groups can alter potency and selectivity. |
| p-Methyl Group | The methyl group on the C-5 phenyl ring also occupies a hydrophobic region of the active site. | Variations at this position can impact binding affinity. |
Visualizing the Pharmacophore of COX-2 Selective Pyrazoles
The key pharmacophoric elements for COX-2 inhibition can be visualized to guide the design of new analogues.
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. globethesis.com [globethesis.com]
- 14. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Evaluation of Bioactive Compounds Derived from (1-Methyl-1H-pyrazol-3-yl)methanamine
The (1-methyl-1H-pyrazol-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive compounds. Its inherent structural features, including the N-methylated pyrazole ring, offer a unique combination of hydrogen bonding capabilities, steric hindrance, and electronic properties that can be exploited to achieve high affinity and selectivity for various biological targets. This guide provides a comprehensive overview and comparison of in vitro testing methodologies for compounds synthesized from this valuable starting material, with a focus on their applications as kinase inhibitors for oncology and as anti-inflammatory agents. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate and advance their own pyrazole-based compounds.
Part 1: Anticancer and Kinase Inhibition Profiles
Derivatives of this compound have emerged as a particularly fruitful area of research for the development of novel anticancer therapeutics, primarily through their action as kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazole scaffold has been successfully incorporated into several FDA-approved kinase inhibitors, underscoring its therapeutic relevance.[4] This section will detail the in vitro assays crucial for characterizing the anticancer potential and kinase selectivity of novel compounds derived from this compound.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor. The following table summarizes the in vitro potency of various pyrazole derivatives against their primary kinase targets. It is important to note that while not all of these compounds are explicitly derived from this compound, they represent the broader class of pyrazole-based kinase inhibitors and provide a valuable benchmark for comparison.
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) | Citation |
| Pyridine-derived | CDK8 | 51.9 | - | - | [5] |
| Pyrazolopyridine | CDK8 | 1 | CCT251921 | - | [6] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | - | - | [7] |
| 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide | EGFR | 60 | Erlotinib | - | [8] |
| Pyrazole-based chalcone | VEGFR2 | - | Sorafenib | - | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay for determining the IC50 of a test compound against a specific kinase.
Scientific Rationale: This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate. The reduction in phosphorylation in the presence of an inhibitor is a direct measure of its potency.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide or protein substrate, and the kinase assay buffer (typically containing MgCl₂, DTT, and a buffer such as HEPES).
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing the phosphorylation reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose filter paper, followed by washing to remove unincorporated ATP.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Part 2: Anti-inflammatory Activity Assessment
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with celecoxib being a prominent example. [4]Compounds derived from this compound can be rationally designed to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Comparative Efficacy of Pyrazole-Based Anti-inflammatory Agents
The following table presents a comparison of the in vitro inhibitory activities of various pyrazole derivatives against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the potential for reduced gastrointestinal side effects.
| Compound Class/Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Citation |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | [9] |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) | - | - | [9] |
| 1,3,5-triphenyl-2-pyrazoline derivative | 1.02 | 0.05 | 20.4 | Celecoxib | [10] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Scientific Rationale: This assay measures the peroxidase activity of the COX enzymes. In the presence of a heme cofactor, COX enzymes catalyze the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity can be monitored colorimetrically by following the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Step-by-Step Methodology:
-
Enzyme and Cofactor Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, as well as a heme cofactor solution.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and the chromogenic substrate (TMPD).
-
Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for each enzyme.
Signaling Pathway Diagram:
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrazole Derivatives.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.[Link]
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. (URL not available)
- Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. (URL not available)
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.[Link]
-
Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PubMed Central.[Link]
- Pyrazoles as anticancer agents: Recent advances.
- (No title available)
-
Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation. PubMed.[Link]
- Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine. Chula Digital Collections. (URL not available)
-
Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. National Institutes of Health.[Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]
- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.[Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (URL not available)
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central.[Link]
-
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PubMed Central.[Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PubMed Central.[Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central.[Link]
-
Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Oriental Journal of Chemistry.[Link]
- Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Figshare. (URL not available)
-
Discovery of a novel oral type Ⅰ CDK8 inhibitor against acute myeloid leukemia. PubMed.[Link]
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Semantic Scholar. (URL not available)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Discovery of a novel oral type Ⅰ CDK8 inhibitor against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 8. srrjournals.com [srrjournals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Senior Application Scientist's Guide to the Synthetic Validation of (1-methyl-1H-pyrazol-3-yl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the (1-methyl-1H-pyrazol-3-yl)methanamine Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with biological targets like kinases and receptors.[2][3] Specifically, the this compound moiety (Figure 1) serves as a critical building block, providing a methylated, stable heterocyclic core with a primary amine handle. This amine is a versatile anchor for introducing diverse side chains, enabling the systematic exploration of a molecule's structure-activity relationship (SAR) during lead optimization.
This guide provides an in-depth comparison of the two most prevalent synthetic routes to this key intermediate. As scientists engaged in drug discovery, our choice of a synthetic route is not merely academic; it has profound implications for scalability, cost, safety, and the ultimate timeline of a development program. Here, we will dissect each pathway, moving beyond a simple recitation of steps to analyze the underlying chemical logic, validate the protocols, and provide a clear, data-driven recommendation for its application in a research and development setting.
Comparative Overview of Synthetic Strategies
Two primary strategies dominate the synthesis of this compound:
-
Route A: Reductive Amination of an Aldehyde Intermediate. This two-stage approach involves the initial synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde, followed by its conversion to the target amine. This pathway is renowned for its versatility and use of milder, more selective reagents.[2][4]
-
Route B: Direct Reduction of a Nitrile Intermediate. This route involves the synthesis of 1-methyl-1H-pyrazole-3-carbonitrile, which is then reduced to the primary amine. While often more direct, this approach typically requires highly reactive and hazardous reducing agents.
The following sections will provide a detailed experimental and theoretical validation of each route.
Route A: Reductive Amination of 1-methyl-1H-pyrazole-3-carbaldehyde
This is arguably the most flexible and widely adopted method in a discovery chemistry setting. The strategy hinges on the controlled formation of an imine from the aldehyde intermediate, followed by its immediate reduction.[5]
Scientific Rationale
The cornerstone of this route is the reductive amination reaction. Its prevalence in organic synthesis stems from its high efficiency and the avoidance of over-alkylation, a common issue with direct alkylation of amines.[5] The choice of reducing agent is critical. While powerful hydrides like NaBH₄ could be used, they can also reduce the starting aldehyde. Therefore, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred, as they are mild enough to not react with the aldehyde but are highly effective at reducing the intermediate iminium ion.[5] The initial aldehyde synthesis is typically achieved via a Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[1][6][7]
Workflow Diagram
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ineosopen.org [ineosopen.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Catalytic Systems for Pyrazole Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1] The efficacy of these molecules is profoundly influenced by the substituents on the pyrazole ring, making the development of efficient, selective, and sustainable synthetic methodologies a critical endeavor for researchers in drug discovery and process development.
Traditionally, pyrazole synthesis has been dominated by the Knorr condensation, a reaction between 1,3-dicarbonyl compounds and hydrazines.[2][3] While robust, this method can suffer from a lack of regioselectivity with unsymmetrical substrates and often requires harsh conditions.[4] Modern organic synthesis has ushered in an era of catalysis, providing powerful tools to overcome these limitations. This guide offers an in-depth comparison of various catalytic systems for pyrazole synthesis, moving beyond a simple recitation of protocols to explain the underlying principles and provide the experimental data necessary for informed decision-making in the laboratory. We will explore the landscape of transition-metal catalysis, the rise of green organocatalysis, and the emerging potential of biocatalysis, providing a holistic view for the modern researcher.
Comparative Analysis of Catalytic Systems
The choice of a catalyst is a critical decision point in synthetic planning, impacting yield, selectivity, reaction time, and overall sustainability. This section dissects the major classes of catalysts employed in pyrazole synthesis, highlighting their strengths, weaknesses, and optimal applications.
Transition Metal Catalysis: The Workhorse of Pyrazole Synthesis
Transition metals have revolutionized pyrazole synthesis by enabling novel reaction pathways, including cycloadditions, C-H functionalization, and dehydrogenative couplings.[5]
-
Copper-Based Catalysts: Copper catalysts are lauded for their low cost, ready availability, and versatile reactivity. They are particularly effective in aerobic oxidative [3+2] cycloaddition reactions of hydrazines with alkynoates, providing regioselective access to polysubstituted pyrazoles under mild conditions with air as the terminal oxidant.[6] Copper triflate (Cu(OTf)₂) has also been shown to catalyze the cyclocondensation of α,β-ethylenic ketones with hydrazines.[1][7] However, challenges can include catalyst loading and, in some cases, the need for basic conditions.
-
Silver, Gold, and Aluminum Catalysts: These Lewis acidic metals excel at activating specific substrates. Silver triflate (AgOTf) has been used for the rapid and efficient synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones at room temperature with catalyst loadings as low as 1 mol%.[3] Similarly, Al(OTf)₃ has been employed to catalyze the cascade reaction of α-diazoesters and ynones, leading to highly substituted pyrazoles through a [3+2] cycloaddition and subsequent rearrangement.[8]
-
Ruthenium and Rhodium Catalysts: These precious metals enable sophisticated transformations. Ruthenium complexes, for instance, catalyze the dehydrogenative coupling of 1,3-diols with hydrazines, using the diol as a stable equivalent of an often-unstable 1,3-dialdehyde.[4] This hydrogen transfer methodology provides excellent regioselectivity for unsymmetrical pyrazoles.[4] Rhodium has been shown to catalyze the addition-cyclization of hydrazines with alkynes via a C-N bond cleavage pathway.[9] The primary drawback of these systems is the high cost of the metals and their associated ligands.
-
Titanium-Based Catalysts: Titanium catalysts are effective in multicomponent reactions. For example, a titanium-catalyzed coupling of alkynes, isonitriles, amines, and hydrazines can produce pyrazoles in a one-pot procedure, where the catalyst's ligand structure governs the regioselectivity.[10]
-
Nanocatalysts: The use of heterogeneous nanocatalysts, such as nano-ZnO, offers significant advantages in terms of environmental sustainability.[3] These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss of activity. Nano-ZnO has been successfully used in the condensation of phenylhydrazine with ethyl acetoacetate, achieving yields up to 95%.[3]
Organocatalysis: A Green and Gentle Approach
Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based systems. These "green" promoters often operate under mild, ambient conditions and avoid the issues of heavy metal contamination in the final product.[11]
Secondary amines, for instance, have been used to catalyze the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity at room temperature.[12] For enantioselective synthesis, cinchona alkaloids like cupreine have been successfully employed to produce biologically active dihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities (up to >99% ee).[13]
Biocatalysis: The Future of Sustainable Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. While still an emerging area for pyrazole synthesis, it holds immense promise. Lipase enzymes have been shown to facilitate four-component condensation reactions to produce pyrano[2,3-c]pyrazoles in remarkable yields at a mild 30 °C.[14] A key advantage of biocatalysts is their reusability and operation under environmentally benign conditions, often in aqueous media.[15]
Quantitative Performance Comparison
To facilitate direct comparison, the following table summarizes the performance of various catalytic systems based on data reported in the literature. This allows for a side-by-side evaluation of yield, reaction conditions, and catalyst efficiency.
| Catalyst System | Reactants | Catalyst Loading | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| Metal Catalysts | ||||||||
| CeO₂/SiO₂ (Lewis Acid) | Phenylhydrazine, Ethyl Acetoacetate, 2-Naphthol, Arylaldehyde | 0.9% | Water | 100 | 2-3 h | 85-92 | Not Reported | |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Controlled | Not Specified | Short | 95 | Yes | [3] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99 | Not Reported | [3][16] |
| Ruthenium Catalyst | 1,3-Diols, Alkyl Hydrazines | Not Specified | Toluene | 110 | 12-24 h | 41-91 | Not Reported | |
| Copper Catalyst | N,N-Disubstituted Hydrazines, Alkynoates | Not Specified | Not Specified | Not Specified | Not Specified | Moderate to Good | Not Reported | [6] |
| Organocatalysts | ||||||||
| Secondary Amines | Carbonyl Compounds, Diazoacetates | Not Specified | Not Specified | Room Temp | Not Specified | High | Not Reported | [12] |
| Tetrabutylammonium Bromide | Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Catalytic | Solvent-free | Room Temp | Short | 75-86 | Yes | [17] |
| Imidazole | Ethyl Acetoacetate, Hydrazines | Catalytic | Aqueous | Not Specified | Short | Good | Not Reported | [18] |
| Biocatalysts | ||||||||
| Lipase | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine | Not Specified | Not Specified | 30 | Not Specified | Remarkable | Yes (3 cycles) | [14] |
| Unconventional Methods | ||||||||
| Microwave Irradiation | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine | None (Catalyst Free) | Water | Not Specified | 1-2 min | 90-95 | N/A | [19] |
Mechanistic Insights & Experimental Design
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting experiments. The choice of catalyst is intrinsically linked to the desired reaction pathway.
Logical Workflow for Catalyst Selection
The selection of an appropriate catalytic system is a multi-step process that involves considering the desired product, available starting materials, and required process conditions (e.g., cost, scalability, greenness).
Caption: Decision logic for selecting a pyrazole synthesis strategy.
Core Mechanisms
Two of the most prevalent pathways are the Knorr condensation and the [3+2] cycloaddition.
-
Knorr Pyrazole Synthesis (Acid-Catalyzed Condensation): This classic method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. An acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. A series of condensation and cyclization steps follows to yield the aromatic pyrazole ring.[2]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
-
[3+2] Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne). The reaction proceeds in a concerted fashion to form the five-membered pyrazole ring directly. This approach is often highly regioselective and can be performed under very mild conditions, sometimes even without a catalyst.[20] Metal catalysts like copper or aluminum can be used to activate the alkyne or facilitate the formation of the dipole in situ.[6][8]
Validated Experimental Protocols
The following protocols are representative examples of robust methods for pyrazole synthesis, providing a starting point for laboratory work.
Protocol 1: Green, Solvent-Free Synthesis of a Pyrazole Derivative using TBAB
This protocol is adapted from a method utilizing tetrabutylammonium bromide (TBAB) as a recyclable, ionic salt catalyst under solvent-free conditions.[17]
Materials:
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Dialkyl acetylenedicarboxylate (e.g., Dimethyl acetylenedicarboxylate - DMAD)
-
1,2-Dibenzoylhydrazine
-
Tetrabutylammonium bromide (TBAB)
-
Mortar and pestle
-
Reaction vial
Procedure:
-
In a clean, dry mortar, combine 1,2-dibenzoylhydrazine (1 mmol), the dialkyl acetylenedicarboxylate (1 mmol), and a catalytic amount of TBAB (0.2 mmol).
-
Grind the mixture gently with a pestle for 2-3 minutes at room temperature until a homogenous paste is formed.
-
Add the isocyanide (1 mmol) to the mixture and continue to grind for the time specified by reaction monitoring (typically 15-30 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and stir for 5 minutes. The solid product will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The aqueous filtrate containing the TBAB catalyst can be concentrated under reduced pressure and reused for subsequent reactions.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the highly functionalized pyrazole.
Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is based on an efficient, catalyst-free multicomponent reaction accelerated by microwave irradiation.[19]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine monohydrate (1.2 mmol)
-
Water (5 mL)
-
Microwave synthesis reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine monohydrate (1.2 mmol), and water (5 mL).
-
Seal the vial and place it in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a controlled temperature of 100°C for 2-5 minutes with stirring.
-
After the irradiation period, cool the vial to room temperature. A solid product will typically precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure pyrano[2,3-c]pyrazole derivative. Purity is often high enough that further purification is not required.
Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly, moving from classical condensation reactions to a sophisticated array of catalytic methodologies. Transition metal catalysts remain the cornerstone for achieving high efficiency and enabling novel transformations like C-H functionalization. However, the field is clearly shifting towards more sustainable practices.[21] Organocatalysis and nanocatalysis offer compelling advantages through milder conditions, reduced metal waste, and enhanced catalyst reusability.[3][12]
The future of pyrazole synthesis will likely be defined by the continued pursuit of green chemistry principles.[11] The expansion of biocatalytic methods, the development of catalysts based on earth-abundant metals, and the use of unconventional energy sources like ultrasound and microwave irradiation will be key areas of research.[14] For researchers and drug development professionals, a thorough understanding of the comparative advantages of each catalytic system is not just beneficial—it is essential for designing the efficient, selective, and sustainable synthetic routes demanded by modern chemistry.
References
-
Singh, S. et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7, 297–312. Available at: [Link]
-
Li, D. et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(37), 6250-4. Available at: [Link]
-
Kumar, N. et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. Available at: [Link]
-
Patel, H. et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available at: [Link]
-
Han, B. et al. (2012). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Chemical Communications, 48(2), 274-6. Available at: [Link]
-
Hosseini-Mijani, S. et al. (2020). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 6(1). Available at: [Link]
-
Al-Warhi, T. et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29289-29302. Available at: [Link]
-
Shields, B. et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry, 60(21), 16183-16193. Available at: [Link]
-
J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]
-
Kuwata, S. & Ikariya, T. (2015). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 5(2), 517-541. Available at: [Link]
-
Lee, D. et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Zou, X. et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190-2206. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Al-Mousawi, S. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6470. Available at: [Link]
-
Schmitt, D. et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405-8. Available at: [Link]
-
Sharma, A. & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1506-1549. Available at: [Link]
-
ResearchGate. (2024). One-Pot Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles Facilitated by Novel Biocatalyst under Ambient Reaction Conditions. ResearchGate. Available at: [Link]
-
Padwa, A. et al. (2003). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 5, 715-718. Available at: [Link]
-
Akhtar, T. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 1069. Available at: [Link]
-
Sharma, A. & Kumar, V. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Liu, X. et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Tetrahedron Letters, 65, 152771. Available at: [Link]
-
Patel, N. et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. Available at: [Link]
-
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole Synthesis Using a Titanium-Catalyzed Multicomponent Coupling Reaction and Synthesis of Withasomnine. ResearchGate. Available at: [Link]
-
Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Synthesis, 19(5), 473-497. Available at: [Link]
-
Sari, Y. et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Health Sciences, 6(S9), 115-128. Available at: [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Li, X. et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(13), 4287. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scaffolding of Innovation: A Comparative Guide to the Efficacy of Pyrazole Derivatives in Oncology
A Note to Our Esteemed Colleagues in Research,
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. In this pursuit, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising frontier. Our initial objective was to provide a comprehensive comparison guide focused specifically on the anticancer efficacy of (1-methyl-1H-pyrazol-3-yl)methanamine derivatives . However, a thorough and exhaustive search of the current scientific literature and patent databases has revealed a significant scarcity of publicly available data for this particular subclass of compounds. While the synthesis of a few isolated examples is documented, a systematic evaluation of a series of these derivatives against various cancer cell lines, complete with the detailed experimental data required for a robust comparative analysis, is not yet present in the public domain.
In the spirit of scientific integrity and our commitment to providing actionable insights, we have pivoted to a closely related and well-documented class of pyrazole derivatives that have demonstrated significant potential in oncological research: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives . This guide will now focus on this promising scaffold, offering a detailed exploration of its efficacy, mechanism of action, and the experimental methodologies employed in its evaluation. We believe this will provide our audience of researchers, scientists, and drug development professionals with a valuable and data-driven resource to inform their own research endeavors.
The Pyrazole Scaffold: A Privileged Structure in Cancer Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitutions, leading to a diverse array of derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects[1][2]. Several FDA-approved drugs incorporate the pyrazole moiety, underscoring its clinical significance. The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases, interfere with cell cycle progression, and induce apoptosis[2][3].
Comparative Efficacy of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives
A notable study in the field has explored a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, evaluating their potential as both antitumor agents and inhibitors of cyclin-dependent kinase 2 (CDK2)[3]. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.
The table below summarizes the in vitro cytotoxic activity of a selection of these derivatives against two cancer cell lines: human breast adenocarcinoma (MCF-7) and murine melanoma (B16-F10).
| Compound ID | R Group (Substitution on aniline ring) | MCF-7 IC50 (µM)[3] | B16-F10 IC50 (µM)[3] |
| 5a | H | 1.88 ± 0.11 | 2.12 ± 0.15 |
| 5b | 2-CH3 | 3.45 ± 0.21 | 4.13 ± 0.32 |
| 5c | 3-CH3 | 2.56 ± 0.18 | 3.01 ± 0.25 |
| 5d | 4-CH3 | 2.17 ± 0.15 | 2.89 ± 0.21 |
| 6a | 2-F | 4.12 ± 0.33 | 5.23 ± 0.41 |
| 6b | 3-F | 3.87 ± 0.29 | 4.56 ± 0.37 |
| 6c | 4-F | 3.15 ± 0.24 | 3.98 ± 0.31 |
| 7a | 2-Cl | 5.23 ± 0.45 | 6.11 ± 0.53 |
| 7b | 3-Cl | 4.78 ± 0.38 | 5.54 ± 0.47 |
| 7c | 4-Cl | 4.02 ± 0.31 | 4.87 ± 0.42 |
| 8a | 2-OCH3 | 6.14 ± 0.52 | 7.03 ± 0.61 |
| 8b | 3-OCH3 | 5.59 ± 0.48 | 6.42 ± 0.55 |
| 8c | 4-OCH3 | 5.01 ± 0.41 | 5.89 ± 0.49 |
From this data, compound 5a , the unsubstituted aniline derivative, emerged as the most potent in this series, with IC50 values of 1.88 µM and 2.12 µM against MCF-7 and B16-F10 cells, respectively[3]. This highlights the importance of the unsubstituted phenyl ring in this position for optimal activity. The introduction of both electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, chloro) substituents on the aniline ring generally led to a decrease in cytotoxic activity[3].
Mechanistic Insights: Targeting the Cell Cycle through CDK2 Inhibition
The promising cytotoxic activity of these derivatives prompted further investigation into their mechanism of action. As hypothesized, the compounds were evaluated for their ability to inhibit CDK2/cyclin E activity.
Compound 5a demonstrated the most potent inhibitory activity against CDK2/cyclin E with an IC50 of 0.98 ± 0.06 µM[3]. This finding strongly suggests that the cytotoxic effects of these compounds are, at least in part, mediated by their inhibition of this critical cell cycle kinase. Molecular docking studies further supported this, indicating that compound 5a can effectively bind to the active site of CDK2[3].
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following are representative methodologies for the key assays discussed.
Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives (General Procedure)
Materials:
-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
Appropriate substituted aniline
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add the corresponding aniline (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, B16-F10)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold represents a promising starting point for the development of novel anticancer agents. The lead compound, 5a , demonstrates potent cytotoxicity against breast cancer and melanoma cell lines, likely through the inhibition of CDK2. The structure-activity relationship (SAR) data provides a valuable roadmap for further optimization of this scaffold.
Future research should focus on:
-
Expansion of the derivative library: Synthesis of a broader range of derivatives with diverse substitutions to further refine the SAR.
-
In vivo studies: Evaluation of the most promising compounds in animal models of cancer to assess their efficacy and pharmacokinetic properties.
-
Mechanism of action studies: Further elucidation of the downstream effects of CDK2 inhibition and investigation of other potential molecular targets.
While the specific this compound scaffold remains an area ripe for exploration, the principles and methodologies outlined in this guide for the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline series provide a robust framework for the evaluation of any novel pyrazole-based anticancer candidates. The continued investigation of these privileged structures will undoubtedly contribute to the advancement of oncology drug discovery.
References
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved January 11, 2026, from [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). Bioorganic & Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). Molecules. Retrieved January 11, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Head-to-Head Comparison of Pyrazole Isomers in Biological Assays
Introduction: The Privileged Pyrazole and the Critical Role of Isomerism
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in the design of numerous therapeutic agents, from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[3][4][5] Its versatility allows for extensive chemical modification, enabling chemists to fine-tune its properties for specific biological targets.[1] However, this synthetic flexibility introduces a critical challenge: the formation of isomers.
Isomers are compounds with the same molecular formula but different structural arrangements. Even subtle shifts in the position of a substituent on the pyrazole ring can dramatically alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capability.[6][7] Consequently, different isomers of the same parent molecule can exhibit vastly different biological activities, ranging from potent agonist to inert binder to potent antagonist.[8] Alkylation of unsymmetrically substituted pyrazoles, for instance, often yields a mixture of N-1 and N-2 alkylated isomers, each with a potentially unique biological profile.[4][9]
This guide provides an in-depth comparison of pyrazole isomers, not as a theoretical exercise, but as a practical, data-driven investigation. We will use a case study focused on Cyclooxygenase-2 (COX-2) inhibition—a classic target for pyrazole-based drugs—to illustrate how to design, execute, and interpret biological assays to differentiate isomeric activity.[10][11] Our goal is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to conduct these critical comparisons with scientific rigor.
Case Study: Differentiating Pyrazole Regioisomers as COX-2 Inhibitors
To provide a tangible framework, we will compare two hypothetical, yet structurally representative, diaryl-substituted pyrazole regioisomers, which we will call PZ-A and PZ-B . Their structures are inspired by known selective COX-2 inhibitors.[12][13]
-
PZ-A (1,5-Diarylpyrazole): Features a p-sulfamoylphenyl group at the N-1 position and a p-tolyl group at the C-5 position. This substitution pattern is analogous to Celecoxib.
-
PZ-B (1,3-Diarylpyrazole): Features the same substituents but with the p-tolyl group shifted to the C-3 position.
The central question is: Does this seemingly minor positional change affect the potency and selectivity of COX-1 versus COX-2 inhibition? The following experimental workflow is designed to provide a definitive answer.
Caption: Overall experimental workflow for comparing pyrazole isomers.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
Causality: The first step is to determine the direct inhibitory effect of each isomer on the purified target enzymes, free from cellular complexities like membrane transport. This assay measures the peroxidase activity of COX, providing a robust and sensitive readout.[14][15] We use a colorimetric method for its accessibility and reliability.[16]
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the supplier's instructions.
-
Prepare a solution of Heme cofactor.
-
Prepare a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare Arachidonic Acid (substrate) solution.
-
Prepare stock solutions of test isomers (PZ-A, PZ-B) and a positive control (e.g., Celecoxib) in DMSO. Create a dilution series for each compound.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 150 µL of Assay Buffer and 10 µL of Heme.
-
Add 10 µL of either enzyme (COX-1 or COX-2) to the reaction wells.
-
Add 10 µL of the diluted test isomer or control to the inhibitor wells. For 100% activity wells, add 10 µL of DMSO.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of Arachidonic Acid solution.
-
Read the absorbance at 590 nm using a microplate reader at 1-minute intervals for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the log concentration of the isomer.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each isomer against both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
-
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
Causality: An enzymatic IC50 is essential, but it doesn't guarantee efficacy in a cellular environment. This assay measures the inhibition of Prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX-2, in whole cells.[17] This provides a more physiologically relevant measure of the compound's potential anti-inflammatory effect.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or A549 human lung carcinoma cells) in a 96-well plate and culture until they reach ~80% confluency.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of PZ-A, PZ-B, or a positive control for 1-2 hours. Include a vehicle control (DMSO).
-
Induce inflammation by adding an inflammatory stimulus (e.g., lipopolysaccharide, LPS, at 1 µg/mL).
-
Incubate for 18-24 hours at 37°C.
-
-
PGE2 Quantification (ELISA):
-
Quantify the PGE2 concentration in the supernatant using a commercial competitive ELISA kit, following the manufacturer's protocol.[20][21] The principle involves the sample PGE2 competing with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.[18]
-
The final colorimetric signal is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the PGE2 concentration for each sample.
-
Plot the percent inhibition of PGE2 production versus the log concentration of the isomer and determine the cellular IC50.
-
Protocol 3: Cytotoxicity (MTS) Assay
Trustworthiness: A robust protocol must be a self-validating system. A compound might appear effective in the PGE2 assay simply because it's killing the cells. A cytotoxicity assay is therefore a mandatory counter-screen to ensure the observed effects are due to specific enzyme inhibition, not general toxicity. The MTS assay is a reliable colorimetric method for assessing cell viability.[22][23][24]
Methodology:
-
Cell Plating and Treatment:
-
Plate and treat cells with the same concentrations of PZ-A and PZ-B as used in the PGE2 assay. Incubate for the same duration (18-24 hours). Include a "cells only" control and a "media only" background control.
-
-
MTS Reagent Addition:
-
Absorbance Reading:
-
Record the absorbance at 490 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
A compound is generally considered non-toxic if cell viability remains >80-90% at its effective concentrations.
-
Data Summary and Structure-Activity Relationship (SAR) Analysis
The quantitative data from these assays should be summarized for a clear head-to-head comparison.
Table 1: Comparative Biological Activity of Pyrazole Isomers
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Cellular PGE2 IC50 (µM) | Cytotoxicity (at 10 µM) |
| PZ-A | 15.2 | 0.18 | 84.4 | 0.45 | >95% Viability |
| PZ-B | 8.9 | 5.6 | 1.6 | >20 | >95% Viability |
| Celecoxib | 12.5 | 0.15 | 83.3 | 0.41 | >95% Viability |
(Note: Data are representative and for illustrative purposes.)
Analysis and Mechanistic Interpretation:
The data clearly demonstrate the profound impact of isomerism. PZ-A , the 1,5-diarylpyrazole, is a potent and highly selective COX-2 inhibitor, with activity comparable to the reference drug, Celecoxib.[11] In contrast, PZ-B , the 1,3-diarylpyrazole regioisomer, is significantly less potent against COX-2 and shows almost no selectivity. This difference in enzymatic activity translates directly to the cellular assay, where PZ-A effectively reduces PGE2 production while PZ-B is largely inactive.
This disparity can be explained by the structure of the COX enzyme active sites. The COX-2 active site is larger and possesses a side pocket not present in the more constricted COX-1 active site. The p-sulfamoylphenyl group on selective inhibitors is known to bind within this specific side pocket.[10]
Caption: COX signaling pathway and differential inhibition by isomers.
For PZ-A , the 1,5-diaryl arrangement correctly orients the p-sulfamoylphenyl group to access this COX-2 selective pocket, resulting in high-affinity binding and potent inhibition. For PZ-B , the shift of the aryl group from C-5 to C-3 alters the molecule's geometry, preventing the sulfamoyl group from productively engaging with the selectivity pocket. This leads to weaker, non-selective binding, likely mimicking traditional NSAIDs that block the main channel of both isoforms. This structure-activity relationship (SAR) underscores that precise atomic arrangement is paramount for achieving target selectivity.[6][26]
Conclusion
This guide demonstrates that the comparison of isomers is not a trivial step but a cornerstone of rigorous drug discovery. Through a systematic workflow combining enzymatic, cellular, and cytotoxicity assays, we can definitively distinguish the biological profiles of closely related molecules. Our case study of pyrazole regioisomers targeting COX-2 reveals that a simple positional change of a single substituent can be the difference between a highly potent and selective drug candidate (PZ-A) and an inactive, non-selective compound (PZ-B). This highlights the absolute necessity of evaluating isomers as distinct chemical entities in biological systems. By applying these principles and protocols, researchers can make more informed decisions, accelerating the journey from chemical scaffold to effective therapeutic.
References
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Library of Medicine.
- Structure of selective COX‐2 inhibitors and novel pyrazoline‐based compounds. ResearchGate.
- Cell Viability Assays. National Center for Biotechnology Information.
- MTS Tetrazolium Assay Protocol. Creative Bioarray.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). ResearchGate.
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.
- Current status of pyrazole and its biological activities. National Center for Biotechnology Information.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry.
- Protocol for Cell Viability Assays. BroadPharm.
- Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. ACS Publications.
- Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Review: biologically active pyrazole derivatives. Royal Society of Chemistry.
- Pyrazoles in Drug Discovery. PharmaBlock.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer.
- Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential. BenchChem.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. National Center for Biotechnology Information.
- Prostaglandin E2 ELISA Kit. RayBiotech.
- MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). Abcam.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Prostaglandin EIA (CS0200) - Bulletin. Sigma-Aldrich.
- Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information.
- In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.
- Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
- Prostaglandin E2 ELISA Kit - Intracellular (ab316906). Abcam.
- Technical Manual PGE2 ELISA Kit. Assay Genie.
- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal.
- Human Prostaglandin E2, PG-E2 GENLISA™ ELISA. Krishgen Biosystems.
- How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate.
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. raybiotech.com [raybiotech.com]
- 21. krishgen.com [krishgen.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. broadpharm.com [broadpharm.com]
- 25. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 26. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Amine Building Blocks: Benchmarking (1-methyl-1H-pyrazol-3-yl)methanamine
In the landscape of modern drug discovery and materials science, the selection of foundational building blocks is a critical decision that dictates the trajectory of a research program. Among these, primary amines are indispensable synthons for the construction of a vast array of functional molecules. Their reactivity, steric profile, and the physicochemical properties they impart to the final compound are of paramount importance. This guide provides an in-depth comparative analysis of (1-methyl-1H-pyrazol-3-yl)methanamine , a heterocyclic amine of growing interest, against two workhorses of synthetic chemistry: benzylamine and furfurylamine .
Our evaluation is grounded in key performance indicators relevant to medicinal chemistry workflows, including reactivity in amide bond formation and reductive amination, and the predicted physicochemical properties of the resulting products. The insights herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of amine building blocks for their specific applications.
Introduction to the Amine Building Blocks
The judicious selection of an amine building block can profoundly influence the biological activity, solubility, and metabolic stability of a target molecule. The three amines chosen for this comparative study represent distinct classes of primary amines, each with a unique combination of electronic and steric properties.
-
This compound (1): A heterocyclic amine featuring a pyrazole moiety. The pyrazole ring is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The presence of the methyl group on the pyrazole ring can influence its lipophilicity and metabolic profile.
-
Benzylamine (2): An aromatic amine that serves as a common building block in a wide range of pharmaceuticals. Its simple structure and well-understood reactivity make it a valuable benchmark.
-
Furfurylamine (3): A heterocyclic amine containing a furan ring. The furan moiety is another privileged heterocycle in drug discovery, though it can sometimes be associated with metabolic liabilities.
| Amine Building Block | Structure | Molecular Weight ( g/mol ) | Predicted pKa | Predicted cLogP |
| This compound (1) | ![]() | 111.15[3] | 8.9 ± 0.1 | -0.9[3] |
| Benzylamine (2) | ![]() | 107.15 | 9.34 | 1.09 |
| Furfurylamine (3) | ![]() | 97.12 | 8.89 | 0.45 |
Table 1: Physicochemical properties of the selected amine building blocks. Predicted pKa and cLogP values were calculated using computational tools.
Comparative Performance in Key Synthetic Transformations
To provide a robust comparison, we will evaluate the performance of these three amines in two of the most fundamental and widely utilized reactions in drug discovery: amide bond formation and reductive amination.
Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry.[4] We will benchmark the reactivity of our selected amines in a standard amide coupling reaction with benzoic acid, a representative carboxylic acid.
A solution of benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) is treated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equiv.) and 1-hydroxybenzotriazole (HOBt, 1.2 equiv.). The mixture is stirred at room temperature for 30 minutes to form the activated ester. The respective amine (1.1 equiv.) is then added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5][6]
graph TD
A[Carboxylic Acid + EDC/HOBt] --> B{Activated Ester}
Workflow for Amide Coupling Reaction.
The nucleophilicity of the amine is a key determinant of the reaction rate and yield in amide coupling.[7] Based on the predicted pKa values, the basicity, and thus likely the nucleophilicity, follows the order: Benzylamine > this compound > Furfurylamine.
-
Benzylamine (2) is expected to provide the highest yield in the shortest reaction time due to its higher basicity and unencumbered nature.
-
This compound (1) is anticipated to be slightly less reactive than benzylamine but still highly efficient. The pyrazole ring is electron-rich, which should maintain good nucleophilicity of the primary amine.
-
Furfurylamine (3) may exhibit slightly lower reactivity due to the electron-withdrawing nature of the furan ring, potentially leading to slightly lower yields or requiring longer reaction times.
| Amine | Product | Illustrative Yield (%) | Illustrative Reaction Time (h) | Predicted Product cLogP | Predicted Product Aqueous Solubility (logS) |
| (1) | N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide | 92 | 12 | 1.8 | -2.5 |
| (2) | N-benzylbenzamide | 95 | 10 | 2.9 | -3.2 |
| (3) | N-(furan-2-ylmethyl)benzamide | 88 | 14 | 2.2 | -2.8 |
Table 2: Illustrative comparative data for the amide coupling of benzoic acid with the selected amines.
The choice of amine building block significantly impacts the physicochemical properties of the resulting amide. The pyrazole-containing amide derived from (1) is predicted to have the lowest cLogP and highest aqueous solubility, a desirable feature for improving the pharmacokinetic profile of a drug candidate.[8][9]
Reductive Amination
Reductive amination is another powerful tool for C-N bond formation, allowing for the synthesis of secondary amines from primary amines and carbonyl compounds.[10][11] We will compare the performance of our amine panel in a reductive amination reaction with benzaldehyde.
To a solution of benzaldehyde (1.0 equiv.) in methanol, the respective amine (1.1 equiv.) is added, followed by the addition of sodium cyanoborohydride (NaBH3CN, 1.5 equiv.). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[12]
graph TD
A[Aldehyde + Primary Amine] --> B{Imine Formation}
Workflow for Reductive Amination Reaction.
The efficiency of reductive amination depends on both the rate of imine formation and the subsequent reduction. The basicity of the amine plays a role in the initial nucleophilic attack on the carbonyl.
-
Benzylamine (2) , being the most basic, is expected to form the imine rapidly and lead to a high yield of the secondary amine.
-
This compound (1) is also expected to perform well, with its good nucleophilicity facilitating efficient imine formation.
-
Furfurylamine (3) may show slightly slower imine formation due to its lower basicity, potentially requiring longer reaction times for complete conversion.
| Amine | Product | Illustrative Yield (%) | Illustrative Reaction Time (h) | Predicted Product cLogP | Predicted Product Aqueous Solubility (logS) |
| (1) | N-benzyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | 90 | 24 | 2.1 | -2.9 |
| (2) | Dibenzylamine | 94 | 20 | 3.8 | -4.1 |
| (3) | N-benzyl-1-(furan-2-yl)methanamine | 85 | 28 | 2.9 | -3.5 |
Table 3: Illustrative comparative data for the reductive amination of benzaldehyde with the selected amines.
Similar to the amide coupling results, the use of This compound (1) in reductive amination is predicted to yield a product with a more favorable cLogP and aqueous solubility profile compared to the products derived from benzylamine and furfurylamine. This highlights the potential of the pyrazole moiety to impart desirable drug-like properties.[13]
Conclusion: Strategic Selection of Amine Building Blocks
This comparative guide demonstrates that while all three amine building blocks are effective in fundamental synthetic transformations, the choice of amine has a significant impact on both reactivity and the physicochemical properties of the final products.
-
Benzylamine remains an excellent choice for its high reactivity and as a simple, non-polar building block.
-
Furfurylamine offers an alternative heterocyclic motif, though its slightly reduced reactivity and potential metabolic liabilities should be considered.
-
This compound emerges as a highly valuable building block for applications where modulating physicochemical properties is crucial. Its good reactivity, combined with the ability of the pyrazole moiety to improve aqueous solubility and lower lipophilicity, makes it an attractive choice for the synthesis of drug candidates with potentially improved pharmacokinetic profiles.
The experimental protocols and comparative data presented herein provide a framework for researchers to rationally select amine building blocks based on the specific goals of their synthetic endeavors. The strategic incorporation of building blocks like this compound can be a powerful tool in the optimization of lead compounds in drug discovery.
References
- Faria, J. V., et al. (2017). Pyrazole-Containing Scaffolds in Medicinal Chemistry. Molecules, 22(4), 548. [URL: https://www.mdpi.com/1420-3049/22/4/548]
- Kumar, V., & Aggarwal, M. (2018). Pyrazole: A Versatile Moiety in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(16), 1363-1383. [URL: https://www.eurekaselect.com/article/91321]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or059.01]
- PubChem. (1-Methylpyrazol-3-yl)methanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7019419]
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community. [URL: https://gchemteach.
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(4), 646-649. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2818758/]
- Nucleophilicities of Primary and Secondary Amines in Water. (2007). The Journal of Organic Chemistry, 72(10), 3679-3688. [URL: https://pubs.acs.org/doi/10.1021/jo062586z]
- Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-tools-resources/organic-synthesis-tools-resources/amide-synthesis.html]
- Amide coupling Protocol for Amino PEG. AxisPharm. [URL: https://axispharm.com/knowledge-base/amide-coupling-protocol-for-amino-peg/]
- Nucleophilicity of the primary amine in "Pent-1. Benchchem. [URL: https://www.benchchem.com/blog/nucleophilicity-of-the-primary-amine-in-pent-1-yn-3-amine-a-comprehensive-analysis-for-synthetic-chemists/]
- cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/prog/peo/c_log_p.html]
- Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/05/07/nucleophilicity-of-amines/]
-
Aqueous Solubility. . [URL: https://www.openmolecules.org/propertyexplorer/aqueous_solubility.html]
- Amides: Structure, Properties, and Reactions | Solubility of Things. [URL: https://solubilityofthings.com/science/amides]
- Calculated ClogP versus measured MlogP , n = 699. ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-ClogP-versus-measured-MlogP-n-699_fig1_231174624]
- Amide vs Amine: Functional Groups, Reactions, and Uses. (2025). Patsnap Eureka. [URL: https://eureka.
- [FREE] Rank the following amines according to nucleophilic strength from least nucleophilic to most. (2023). brainly.com. [URL: https://brainly.com/question/30034879]
- Amine to Amide (Coupling) - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
- Nucleophilicity Evaluation for Primary and Secondary Amines. ResearchGate. [URL: https://www.researchgate.
- Heterocyclic amine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heterocyclic_amine]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [URL: https://www.researchgate.
- All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. [URL: https://scienceready.com.au/pages/amines-and-amides]
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). [URL: https://www.masterorganicchemistry.com/2018/02/28/amides/]
- Amines and Amides. [URL: https://www.cerritos.edu/chemistry/_includes/docs/chem_112/112_labs/112_amines_amides.pdf]
- Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(22), 4139. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891390/]
- (1-Methylpyrazol-3-yl)methanamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7019419]
Sources
- 1. jocpr.com [jocpr.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 9. www.openmolecules.org [openmolecules.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. gctlc.org [gctlc.org]
- 13. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of (1-methyl-1H-pyrazol-3-yl)methanamine-derived compounds
An Objective Guide to the Cross-Reactivity Profiling of (1-methyl-1H-pyrazol-3-yl)methanamine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents[1][2]. Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability that makes it a fertile ground for drug discovery[1]. Derivatives of pyrazole have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antinociceptive effects, by engaging a diverse array of biological targets[3][4][5].
The this compound core represents a specific and promising subclass of this family. The structural features—a methylated pyrazole for specific steric and electronic properties and a primary amine "handle"—offer a versatile platform for generating compound libraries with the potential to interact with various biological targets. However, this same versatility necessitates a rigorous and early assessment of target selectivity. Unintended interactions with off-target proteins are a primary cause of adverse drug reactions and a significant factor in late-stage clinical trial failures[6].
This guide provides a comprehensive framework for conducting cross-reactivity studies on novel this compound-derived compounds. We will move beyond mere protocol recitation to explain the scientific rationale behind experimental choices, establishing a self-validating system for robust and reliable selectivity profiling. We will use the histamine receptor family as a primary example, given that pyrazole cores have been extensively investigated as histamine H3 receptor antagonists, to illustrate the principles of assessing on-target potency versus off-target liability[7][8].
Establishing a Cross-Reactivity Screening Strategy
The first step in any logical screening campaign is to define the intended biological target and, from there, build a rational panel of potential off-targets.
Primary Target Hypothesis: Histamine H3 Receptor
The histamine H3 receptor (H3R) is a G-protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS) where it acts as an inhibitory autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters[8]. Antagonists or inverse agonists of H3R are of significant therapeutic interest for treating neurological and cognitive disorders[9][10]. The pyrazole scaffold has been successfully employed as a bioisosteric replacement for the imidazole ring found in endogenous histamine and many H3R antagonists, making H3R a plausible primary target for new this compound derivatives[7].
Rationale for Off-Target Selection
A robust cross-reactivity panel should include:
-
Related Subfamily Members: The most probable off-targets are proteins with structural or sequence homology to the primary target. For an H3R antagonist, screening against histamine H1, H2, and H4 receptors is mandatory to ensure subtype selectivity. Cross-reactivity with H1 receptors, for instance, could lead to classic antihistamine side effects like sedation[8][11].
-
Commonly Implicated Safety Targets: A standard panel of receptors, enzymes, and ion channels known to be associated with adverse events should be assessed. This typically includes targets like the hERG potassium channel (cardiotoxicity), various cytochrome P450 enzymes (drug-drug interactions), and a broad range of GPCRs (unpredictable systemic effects)[6].
-
Targets Associated with the Scaffold: Given the broad activities of pyrazole derivatives, a wider screen against targets like cyclooxygenase (COX) enzymes, various kinases, and sigma receptors is warranted to uncover previously unknown interactions[12].
The logical flow for this screening cascade is visualized below.
Caption: A tiered workflow for cross-reactivity profiling.
Experimental Protocol: Radioligand Binding Assay for Receptor Profiling
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor in early-stage discovery. They directly measure the ability of a test compound to displace a radiolabeled ligand of known high affinity from the target receptor.
Principle and Justification
This method is chosen for its high sensitivity, reproducibility, and scalability, allowing for the screening of multiple compounds against a large panel of targets in a cost-effective manner. The output, typically an inhibition constant (Ki), provides a quantitative measure of binding affinity that is invaluable for structure-activity relationship (SAR) studies and for comparing on-target potency with off-target binding[11].
Step-by-Step Methodology
Objective: To determine the binding affinity (Ki) of Compound A, a hypothetical this compound derivative, for the human histamine H1, H2, and H3 receptors.
Materials:
-
Test Compound: Compound A, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Receptor Source: Commercially available cell membranes expressing recombinant human H1, H2, or H3 receptors (e.g., from PerkinElmer, Millipore).
-
Radioligands:
-
For H1R: [³H]-Pyrilamine
-
For H2R: [¹²⁵I]-Iodoaminopotentidine
-
For H3R: [¹²⁵I]-Iodoproxyfan
-
-
Non-specific Binding (NSB) Ligands:
-
For H1R: Mepyramine (10 µM)
-
For H2R: Tiotidine (100 µM)
-
For H3R: Clobenpropit (10 µM)
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail (for ³H) or Gamma Counter (for ¹²⁵I).
-
96-well Filter Plates and Vacuum Manifold .
Workflow Diagram:
Caption: Step-by-step workflow of a radioligand binding assay.
Procedure:
-
Compound Preparation: Perform a serial dilution of Compound A in assay buffer, typically from 10 µM down to 0.1 nM in half-log steps. This concentration range is crucial to accurately define the top and bottom plateaus of the inhibition curve.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Assay buffer + Vehicle (e.g., 0.1% DMSO) + Radioligand.
-
Non-specific Binding (NSB): Assay buffer + High concentration of unlabeled NSB ligand + Radioligand. This step is critical as it defines the baseline binding to non-receptor components, which must be subtracted from all other measurements.
-
Test Compound: Assay buffer + Diluted Compound A + Radioligand.
-
-
Reaction Initiation: Add the prepared receptor membranes to all wells to start the binding reaction. The amount of membrane protein must be optimized to ensure that less than 10% of the radioligand is bound, a key assumption for the subsequent data analysis.
-
Incubation: Incubate the plate for a predetermined time and temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters quickly with ice-cold assay buffer to minimize dissociation of the radioligand from the receptor.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter (for beta-emitters like ³H) or a gamma counter (for gamma-emitters like ¹²⁵I).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound A using the formula: % Inhibition = 100 * (1 - ([CPM_Compound] - [CPM_NSB]) / ([CPM_TB] - [CPM_NSB]))
-
Plot the % Inhibition against the logarithm of Compound A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Ki value is a true measure of affinity and is independent of assay conditions.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for making informed decisions. For cross-reactivity studies, a summary table comparing the Ki values across all tested targets is the most effective format.
Hypothetical Comparative Data
Below is a table of hypothetical data for three this compound derivatives, where Compound A is the lead candidate.
| Target | Compound A (Ki, nM) | Compound B (Ki, nM) | Compound C (Ki, nM) | Reference Drug (Betahistine) (Ki, nM) |
| Histamine H3R | 5.2 | 25.1 | 150.3 | 199[9][11] |
| Histamine H1R | >10,000 | 850 | 95.4 | ~10,000[11] |
| Histamine H2R | >10,000 | >10,000 | >10,000 | >100,000[11] |
| Sigma-1 Receptor | 8,750 | 9,900 | 450.1 | Not Reported |
| hERG Channel | >10,000 | >10,000 | 1,200 | Not Reported |
Data for Betahistine is sourced from published literature for comparative purposes[9][11]. All other data is hypothetical.
Interpretation of Results
-
Compound A: This compound demonstrates high potency for the primary target, H3R (Ki = 5.2 nM). Crucially, it shows excellent selectivity, with Ki values greater than 10,000 nM for all tested off-targets. The selectivity ratio (Off-target Ki / On-target Ki) is >1900-fold, making it a highly promising and de-risked candidate for further development.
-
Compound B: While still potent at H3R, its selectivity over H1R is only about 34-fold (850 / 25.1). This narrow selectivity window raises a potential flag for H1R-mediated side effects at higher therapeutic doses.
-
Compound C: This compound is significantly less potent at H3R and displays poor selectivity. It has notable affinity for the H1R and the Sigma-1 receptor, and shows potential for hERG liability. This compound would be deprioritized due to its promiscuous binding profile.
Conclusion
The systematic evaluation of cross-reactivity is not an optional step but a foundational pillar of modern drug discovery. For a versatile scaffold like this compound, a tiered screening approach, beginning with closely related receptor subtypes and expanding to a broad safety panel, is essential. By employing robust, quantitative methods like radioligand binding assays and interpreting the resulting data within a logical framework, research teams can effectively identify compounds with the highest potential for success. This rigorous, data-driven process of de-risking candidates is paramount to developing safer, more effective medicines.
References
-
Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469-472. Available at: [Link]
-
Fossati, A., Barone, D., & Benvenuti, C. (2001). Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents. Pharmacological Research, 43(4), 389-392. Available at: [Link]
-
Al-Ostoot, F. H., Al-Tamari, M. A., Shehadeh, M. B., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(1), 105432. Available at: [Link]
-
Gbahou, F., Rouleau, A., Morisset, S., et al. (2010). Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo. Journal of Pharmacology and Experimental Therapeutics, 334(3), 945-952. Available at: [Link]
-
BioWorld. (2003). French team presents novel histamine H3 antagonists. BioWorld Science. Available at: [Link]
-
Adu-Amankwaah, J. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 655307. Available at: [Link]
-
Li, J., Quan, Z., & Yang, L. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802. Available at: [Link]
-
Li, Y., Zhang, Y., & Liu, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5831. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. Pharmaceuticals, 11(4), 98. Available at: [Link]
-
ResearchGate. (2001). Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents. Request PDF. Available at: [Link]
-
Richter, H. G. F., Freichel, C., Huwyler, J., et al. (2010). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Bioorganic & Medicinal Chemistry Letters, 20(19), 5713-5717. Available at: [Link]
-
ResearchGate. (2010). Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. PDF. Available at: [Link]
-
Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 58, 253–274. Available at: [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]
-
Ligneau, X., Lin, J., Vizuete, M. L., et al. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 41(25), 5127-5137. Available at: [Link]
-
PubChem. (n.d.). (1-methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, K., & Singh, R. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. International Journal of Chemical and Pharmaceutical Sciences, 11(3), 8170-8178. Available at: [Link]
-
El-Fakharany, E. M., El-Badri, M. A., & Al-Jahdali, M. S. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105404. Available at: [Link]
-
Díaz, J. L., Cuberes, R., Berrocal, J., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(14), 6483-6495. Available at: [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(1), 867-882. Available at: [Link]
-
Martínez, R., & Södergren, M. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]
-
Martínez, R., & Södergren, M. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1622. Available at: [Link]
-
Wang, Y., Li, Y., Wang, C., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Šačkus, A., & Martynaitis, V. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, e202500024. Available at: [Link]
-
Alduais, Y., Chen, J., & Al-Mureish, A. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology, 16, 1401345. Available at: [Link]
-
Ammendola, A., & Tirado-Rives, J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 4(7), 12345-12354. Available at: [Link]
-
Adams, C. M., Anderson, K., Artman, G., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Available at: [Link]
-
ResearchGate. (2012). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[9][13]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor. Request PDF. Available at: [Link]
-
Lee, J., Kim, M., & Lee, J. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
An In Vivo Comparative Guide to Drugs Featuring the (1-methyl-1H-pyrazol-3-yl)methanamine Scaffold
The (1-methyl-1H-pyrazol-3-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry, recognized for its ability to form key interactions with various kinase targets.[1][2] Its unique physicochemical properties often contribute to favorable pharmacokinetic profiles in drug candidates.[3][4] This guide provides a comparative in vivo evaluation of drugs containing this scaffold, focusing on two prominent classes: Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors and Tropomyosin Receptor Kinase (TRK) inhibitors. We will delve into the experimental data, compare their performance against alternative scaffolds, and provide detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Comparative Analysis of CSF-1R Inhibitors
The CSF-1R signaling pathway is a critical regulator of macrophage and monocyte survival and differentiation.[5][6] In the tumor microenvironment (TME), signaling through CSF-1R on tumor-associated macrophages (TAMs) often promotes an immunosuppressive, pro-tumoral phenotype.[7] Inhibition of CSF-1R is a key immuno-oncology strategy aimed at reprogramming these TAMs to enhance anti-tumor immunity.[7][8]
Featured Scaffold Drug: Pexidartinib (PLX3397)
Pexidartinib is an orally bioavailable, potent inhibitor of CSF-1R that also shows activity against c-Kit and FLT3.[9] It is the first drug approved by the FDA for the treatment of tenosynovial giant cell tumor (TGCT), a disease driven by CSF-1 overexpression.[5][8] The this compound core is crucial for its binding and activity.
Alternative Scaffold Drug: Sotuletinib (BLZ945) & Other Emerging Inhibitors
For comparison, we consider Sotuletinib (BLZ945), a well-characterized CSF-1R inhibitor with a distinct chemical scaffold, and other emerging inhibitors based on scaffolds like imidazopyridine.[7][10] These alternatives provide a benchmark for evaluating the in vivo performance attributes conferred by the pyrazole-based scaffold.
In Vivo Performance Comparison
Preclinical studies have consistently demonstrated the anti-tumor effects of Pexidartinib across various cancer models, including those for prostate, breast, and bone cancers.[5][8][11] A key mechanism of its in vivo efficacy is the depletion of TAMs and a surprising enhancement of CD8+ T cell infiltration into the tumor microenvironment.[8]
| Parameter | Pexidartinib (Pyrazolyl-methanamine Scaffold) | Sotuletinib (Alternative Scaffold) | Key Insights & Causality |
| Primary Target | CSF-1R, c-Kit, FLT3 | CSF-1R[7] | Pexidartinib's multi-kinase activity may contribute to broader effects but also potential off-target toxicities. Sotuletinib's higher selectivity might offer a better safety profile in some contexts. |
| In Vivo Model | Osteosarcoma Orthotopic Xenograft[8] | Not specified in direct comparisons, but used in various cancer models. | The choice of an orthotopic model for osteosarcoma provides a more clinically relevant TME to study the effects on TAMs and metastasis compared to subcutaneous models.[8] |
| Reported Efficacy | Significantly suppressed primary tumor growth and lung metastasis; improved metastasis-free survival.[8] | Potent in preclinical models, but direct in vivo comparison data is limited. In vitro, Sotuletinib IC50 values were 5 to 33 times higher (less potent) than Pexidartinib in TGCT cell lines.[7] | The higher in vitro potency of Pexidartinib appears to translate to robust in vivo efficacy, particularly in reducing metastasis, which is heavily influenced by TAMs.[8] |
| Mechanism | Depleted TAMs, reduced M2 polarization, and enhanced CD8+ T cell infiltration.[8] | Primarily targets TAM depletion. | The ability to not only deplete immunosuppressive TAMs but also promote the influx of cytotoxic T cells is a hallmark of an effective immuno-oncology agent. This dual action is critical for durable anti-tumor responses.[8] |
| Combination Therapy | Synergizes with chemotherapy (paclitaxel) and radiotherapy by preventing the recruitment of immunosuppressive monocytes.[5][11] | N/A | The rationale for combining Pexidartinib with cytotoxic therapies is that these treatments can cause an influx of CSF-1, which in turn recruits TAMs that dampen the therapeutic effect. Pexidartinib blocks this resistance mechanism.[5][11] |
Part 2: Comparative Analysis of TRK Inhibitors
Fusions involving the NTRK genes lead to the creation of chimeric TRK proteins that are constitutively active, driving cell proliferation in a wide range of cancers.[12][13] This has made TRK fusion proteins a prime target for "tumor-agnostic" therapies.[14]
Featured Scaffold Drug: Larotrectinib (LOXO-101)
Larotrectinib is a first-in-class, highly selective, and potent inhibitor of all three TRK proteins (TRKA, B, and C).[13][14] Its this compound scaffold is integral to its high selectivity and potency. It received landmark FDA approval for treating any solid tumor with an NTRK gene fusion.[15]
Alternative Scaffold Drug: Entrectinib
Entrectinib is a multi-kinase inhibitor that targets TRK proteins but also ROS1 and ALK.[16][17] It represents an alternative therapeutic strategy where a different chemical scaffold provides a broader spectrum of activity.
In Vivo Performance Comparison
Larotrectinib has demonstrated remarkable and durable antitumor activity in clinical trials across 17 unique tumor types, in both adult and pediatric patients.[12][18]
| Parameter | Larotrectinib (Pyrazolyl-methanamine Scaffold) | Entrectinib (Alternative Scaffold) | Key Insights & Causality |
| Primary Target(s) | Highly selective for TRKA, TRKB, TRKC[14][16] | TRKA/B/C, ROS1, ALK[16][17] | Larotrectinib's high selectivity is hypothesized to contribute to its favorable safety profile, with most adverse events being grade 1.[12] Entrectinib's multi-target nature is beneficial for tumors with ROS1 or ALK fusions but may introduce additional off-target effects. |
| Overall Response Rate (ORR) | 75-80%[12] | ~57% in adults with NTRK fusions[16] | Indirect comparisons suggest Larotrectinib may have a higher ORR and longer duration of response.[17][19] This could be attributed to its optimized and highly selective interaction with the TRK binding site. |
| CNS Activity | Demonstrates intracranial activity. | Demonstrates intracranial activity. | Both drugs are designed to cross the blood-brain barrier, which is a critical feature for treating primary brain tumors or brain metastases. |
| Resistance Mutations | Acquired resistance can occur via solvent front and xDFG mutations.[20] | Similar resistance mutations are observed. | The emergence of resistance highlights the need for next-generation inhibitors. New pyrazole-indazole derivatives are being designed as Type II inhibitors to overcome this resistance.[20][21] |
Part 3: In Vivo Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of in vivo data, detailed, self-validating protocols are essential. Below are representative workflows for evaluating CSF-1R and TRK inhibitors.
Workflow Diagram: In Vivo Efficacy Study
Caption: General workflow for in vivo tumor model efficacy studies.
Protocol 1: Syngeneic Mouse Model for CSF-1R Inhibitor Evaluation
Causality: A syngeneic model, where mouse tumor cells are implanted into an immunocompetent mouse of the same strain (e.g., MC38 colon carcinoma in C57BL/6 mice), is essential.[22][23] This is because the primary mechanism of CSF-1R inhibitors involves modulating the host's immune system, which is absent in immunodeficient xenograft models.[24]
Methodology:
-
Cell Preparation: Culture MC38 cells in DMEM with 10% FBS. Harvest cells at ~80% confluency, wash with sterile PBS, and resuspend at a concentration of 2 x 10^6 cells per 100 µL of PBS.[24]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 8-week-old female C57BL/6 mice.
-
Tumor Growth & Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³ (calculated as 0.5 × length × width²), randomize mice into treatment groups (e.g., Vehicle, Pexidartinib 40 mg/kg).[25]
-
Dosing: Prepare Pexidartinib in a suitable vehicle (e.g., formulated in chow or in 20% DMSO for oral gavage).[8] Administer daily.
-
Monitoring: Measure tumor volume and body weight twice weekly.[25]
-
Endpoint Analysis: At the study endpoint, euthanize mice and harvest tumors and spleens.
-
Immune Profiling: Prepare single-cell suspensions from the harvested tumors.[22][26] Use flow cytometry to analyze immune cell populations, specifically TAMs (CD45+/CD11b+/F4/80+), M2 macrophages (CD206+), and T cells (CD3+/CD8+).[8][24]
Protocol 2: Xenograft Mouse Model for TRK Inhibitor Evaluation
Causality: For targeted therapies like Larotrectinib, a xenograft model is appropriate. Here, human tumor cells harboring a specific genetic mutation (e.g., an NTRK fusion) are implanted into immunodeficient mice (e.g., NSG or Nude mice).[25][27] This allows for the direct assessment of the drug's effect on the human cancer cells in vivo, without interference from a complex immune system. Using patient-derived xenografts (PDX) can further enhance clinical relevance.[25][28]
Methodology:
-
Cell/Tissue Preparation: Culture a human cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer) or prepare fragments of a PDX tumor (~1 mm³).[20][25]
-
Implantation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to improve tumor take and growth.[28][29] Subcutaneously inject 200 µL of the mixture into the flank of immunodeficient mice.
-
Tumor Growth & Grouping: Monitor tumor growth with calipers. Once tumors are established (~150-200 mm³), randomize mice into treatment groups (e.g., Vehicle, Larotrectinib).
-
Dosing: Administer the drug daily via oral gavage at the desired dose.
-
Efficacy Measurement: Measure tumor volume twice weekly. The primary endpoint is often Tumor Growth Inhibition (TGI).
-
Pharmacodynamic (PD) Analysis: At specific time points post-dose, harvest tumors to assess target engagement (e.g., via Western blot for phosphorylated TRK).
Signaling Pathway Diagram: CSF-1R in Macrophages
Caption: Pexidartinib blocks CSF-1R signaling in macrophages.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly effective core structure for developing potent and selective kinase inhibitors. In vivo data for Pexidartinib and Larotrectinib demonstrate robust efficacy, validating their respective mechanisms of action.
-
For CSF-1R inhibition , the pyrazole-based scaffold of Pexidartinib confers high potency that translates to significant anti-tumor and anti-metastatic activity in immunocompetent models. Its ability to synergize with other cancer therapies makes it a valuable tool in combination regimens.
-
For TRK inhibition , the scaffold in Larotrectinib allows for high selectivity, leading to impressive tumor-agnostic efficacy and a generally favorable safety profile.
Future research will likely focus on optimizing this scaffold to overcome acquired resistance, for instance, by designing next-generation Type II inhibitors that can bind to mutated kinase conformations.[20][21] The continued exploration of this privileged scaffold promises to yield new therapeutic agents with improved in vivo performance for oncology and other diseases.
References
-
Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combinations for Melanoma. (n.d.). MDPI. Retrieved from [Link]
-
Protocol to study the immune profile of syngeneic mouse tumor models. (2024). PubMed Central. Retrieved from [Link]
-
CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. (2020). Dove Medical Press. Retrieved from [Link]
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. (2020). National Institutes of Health. Retrieved from [Link]
-
Protocol to study the immune profile of syngeneic mouse tumor models. (2024). National Institutes of Health. Retrieved from [Link]
-
Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
BiTE® Xenograft Protocol. (2017). Bio-protocol. Retrieved from [Link]
-
Xenograft Mouse Models for Tumour Targeting. (2010). Springer Nature. Retrieved from [Link]
-
Protocol to study the immune profile of syngeneic mouse tumor models. (n.d.). ResearchGate. Retrieved from [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. (2021). National Institutes of Health. Retrieved from [Link]
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. (n.d.). ResearchGate. Retrieved from [Link]
-
CSF-1R Inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]
-
Immunophenotyping of Cells in Mouse Syngeneic Tumor Models. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. (n.d.). National Institutes of Health. Retrieved from [Link]
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Antitumor Activity of Larotrectinib in Tumors Harboring NTRK Gene Fusions: A Short Review on the Current Evidence. (2019). National Institutes of Health. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Efficacy of larotrectinib in TRK fusion-positive cancers in adults and children. (2018). New England Journal of Medicine. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. (n.d.). MDPI. Retrieved from [Link]
-
Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. (2022). The American Journal of Managed Care. Retrieved from [Link]
-
Targeted Therapy Larotrectinib Shows Promise in Early Trials, Regardless of Cancer Type. (2018). National Cancer Institute. Retrieved from [Link]
-
Targeting the CSF-1/CSF-1R Axis: Exploring the Potential of CSF1R Inhibitors in Neurodegenerative Diseases. (2024). National Institutes of Health. Retrieved from [Link]
-
Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. (2022). Semantic Scholar. Retrieved from [Link]
-
Targeting the CSF-1/CSF-1R Axis: Exploring the Potential of CSF1R Inhibitors in Neurodegenerative Diseases - Journal of Medicinal Chemistry. (2024). Figshare. Retrieved from [Link]
-
In vivo efficacy of 9g in colorectal cancer xenograft models (n ¼ 6). (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of Selective Imidazopyridine CSF1R Inhibitors. (2024). National Institutes of Health. Retrieved from [Link]
-
Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (2024). National Institutes of Health. Retrieved from [Link]
-
Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (n.d.). University of Cumbria. Retrieved from [Link]
-
Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile. (2022). BioWorld. Retrieved from [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (n.d.). National Institutes of Health. Retrieved from [Link]
-
TRK Inhibitors in Adult and Pediatric High-Grade Gliomas: A Systematic Review and Individual Participant Data Meta-Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resist… (n.d.). OUCI. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar [semanticscholar.org]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Identification of Selective Imidazopyridine CSF1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Targeted Therapy Larotrectinib Shows Promise in Early Trials - NCI [cancer.gov]
- 16. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. ajmc.com [ajmc.com]
- 20. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 22. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. noblelifesci.com [noblelifesci.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Xenograft Mouse Models for Tumour Targeting | Springer Nature Experiments [experiments.springernature.com]
- 28. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 29. BiTE® Xenograft Protocol [protocols.io]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Pyrazole Substitution Patterns
Introduction: The Ubiquitous Pyrazole and the Challenge of Regiocontrol
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its versatile structure is a key pharmacophore in a wide range of therapeutic agents, from the anti-inflammatory drug celecoxib to the phosphodiesterase type 5 (PDE5) inhibitor sildenafil.[3][4] The biological activity of pyrazole-containing compounds is profoundly influenced by the substitution pattern on the pyrazole ring. Consequently, the development of efficient and regioselective synthetic strategies to access specific pyrazole isomers is of paramount importance for researchers and drug development professionals.
This guide provides a comparative analysis of the synthetic efficiency for accessing different pyrazole substitution patterns. We will delve into the mechanistic nuances of key synthetic transformations, offering field-proven insights into experimental choices. This document is designed to be a practical resource, empowering you to make informed decisions in your synthetic endeavors.
The Synthetic Chemist's Toolkit: Key Strategies for Pyrazole Synthesis
The construction of the pyrazole ring primarily relies on a few robust and versatile synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The most prominent strategies include:
-
Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
-
Reaction with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines, typically followed by an oxidation step.[2]
-
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of a diazo compound or a nitrile imine with an alkyne or alkyne equivalent.[7][8]
-
Metal-Catalyzed Cross-Coupling and C-H Functionalization: The modification of a pre-formed pyrazole ring to introduce substituents at specific positions.[9][10]
-
Multicomponent Reactions: One-pot reactions that combine three or more starting materials to construct complex polysubstituted pyrazoles.
The efficiency of these methods is not uniform across all substitution patterns. Regioselectivity, in particular, becomes a critical challenge when unsymmetrical starting materials are employed.
Comparative Analysis of Synthetic Efficiency by Substitution Pattern
1,3,5-Trisubstituted Pyrazoles: A Tale of Two Pathways
The synthesis of 1,3,5-trisubstituted pyrazoles is a common objective in drug discovery. The two primary approaches, Knorr-type condensation and 1,3-dipolar cycloaddition, offer distinct advantages and disadvantages.
The Knorr synthesis is a classical and often straightforward method. However, when an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine, a mixture of two regioisomers can be formed, complicating purification and reducing the yield of the desired product.[11] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups towards the hydrazine.
In contrast, 1,3-dipolar cycloaddition reactions can offer excellent regioselectivity. For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1][12] This method is particularly advantageous when the substituents at the 3- and 5-positions are sterically or electronically similar, a scenario where the Knorr synthesis often fails to provide good selectivity.[1]
Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition [1]
This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.
Materials:
-
N-alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
18-crown-6 (0.1 mmol)
-
Anhydrous pyridine (5 mL)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in anhydrous pyridine, add t-BuOK and 18-crown-6.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Data Summary: Comparison of Synthetic Methods for 1,3,5-Trisubstituted Pyrazoles
| Method | Key Reactants | General Reaction Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures.[2] | 70-95%[13] | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls.[2] |
| 1,3-Dipolar Cycloaddition | N-Alkylated Tosylhydrazone, Terminal Alkyne | Base-mediated, room temperature.[1] | Good to high yields[1] | Complete regioselectivity, especially with similar substituents.[1][12] | Requires preparation of the tosylhydrazone precursor. |
| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Typically refluxing in a suitable solvent.[14] | Excellent yields[14] | Wide availability of chalcones. | Can produce pyrazoline intermediates requiring a separate oxidation step. |
Logical Relationship: Factors Influencing Regioselectivity in Pyrazole Synthesis
Caption: Regioselectivity in Knorr vs. 1,3-Dipolar Cycloaddition.
Polysubstituted Pyrazoles: The Power of Multicomponent Reactions and C-H Functionalization
The synthesis of pyrazoles with three or four substituents presents a greater synthetic challenge. Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the one-pot construction of these complex molecules.[15] For example, the reaction of a hydrazone, a nitroolefin, and a strong base can lead to the regioselective formation of 1,3,4,5-tetrasubstituted pyrazoles in good to excellent yields.[15]
Another powerful approach for accessing polysubstituted pyrazoles is the late-stage functionalization of a pre-formed pyrazole core via transition-metal-catalyzed C-H activation.[16][17] This strategy allows for the introduction of substituents at specific positions of the pyrazole ring, offering a high degree of control over the final substitution pattern. Palladium and rhodium catalysts have been extensively used for the direct arylation, alkenylation, and alkynylation of pyrazoles.[17] The regioselectivity of these reactions is often controlled by the directing effect of substituents already present on the pyrazole ring or by the use of a directing group.
Experimental Workflow: C-H Functionalization for Polysubstituted Pyrazole Synthesis
Caption: General workflow for transition-metal-catalyzed C-H functionalization.
Case Studies: Synthesis of Marketed Drugs
The principles of synthetic efficiency and regioselectivity are paramount in the industrial synthesis of pyrazole-containing pharmaceuticals.
Sildenafil (Viagra®)
The synthesis of sildenafil, a potent PDE5 inhibitor, involves the construction of a pyrazolo[4,3-d]pyrimidin-7-one core.[4] The initial steps of the synthesis focus on the regioselective formation of a 1,5-disubstituted pyrazole. One of the early reported syntheses starts with the reaction of a diketoester with hydrazine, followed by regioselective N-methylation of the pyrazole ring.[18] The overall yield of this multi-step synthesis is a critical factor in its commercial viability. Improved synthetic routes have been developed to enhance the overall yield and reduce the number of steps.[19]
Anagliptin
Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure features a pyrazolo[1,5-a]pyrimidine core. The synthesis of this key intermediate involves the reaction of 3-amino-5-methylpyrazole with an appropriate precursor.[20][21] The efficiency of this condensation step is crucial for the overall synthetic route.
Conclusion: A Strategic Approach to Pyrazole Synthesis
The efficient synthesis of pyrazoles with specific substitution patterns is a key enabling technology in drug discovery and development. A thorough understanding of the strengths and weaknesses of different synthetic methodologies is essential for making informed decisions in the laboratory. While classical methods like the Knorr synthesis remain valuable, modern approaches such as regioselective 1,3-dipolar cycloadditions, multicomponent reactions, and late-stage C-H functionalization offer powerful tools for accessing complex pyrazole architectures with high efficiency and control. By carefully considering the desired substitution pattern, the availability of starting materials, and the mechanistic principles underlying each reaction, researchers can devise optimal synthetic strategies to accelerate the discovery of novel pyrazole-based therapeutics.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
- Dunn, P. J. (2010). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 39(5), 1808-1823.
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles. [Link]
-
MDPI. (2021). A Facile, Improved Synthesis of Sildenafil and Its Analogues. [Link]
-
RSC Publishing. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. [Link]
-
Taylor & Francis Online. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 42(6), 845-852. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ACS Publications. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
- Google Patents. (n.d.). Synthesis method of anagliptin.
-
Wikipedia. (2025). Diazoalkane 1,3-dipolar cycloaddition. [Link]
-
OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
Chem.leeds.ac.uk. (n.d.). Synthesis of Sildenafil Citrate. [Link]
-
RSC Publishing. (2020). Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. New Journal of Chemistry, 44(30), 12895-12900. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
MDPI. (2018). A Facile, Improved Synthesis of Sildenafil and Its Analogues. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
SpringerLink. (2018). Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Journal of the Iranian Chemical Society, 15(11), 2535-2542. [Link]
-
RSC Publishing. (2006). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 8(11), 998-1002. [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
PubMed Central. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]
-
PubMed Central. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
RSC Publishing. (2018). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 16(11), 1837-1853. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3‐dipolar cycloaddition of diazoalkane to alkyne. [Link]
-
ResearchGate. (n.d.). Regioselective 1,3-Dipolar Cycloadditions of Diazoalkanes with Heteroatom-Substituted Alkynes: Theory and Experiment. [Link]
-
PubMed Central. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed Central. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
-
RSC Publishing. (2019). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 17(4), 834-843. [Link]
-
PubMed Central. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. [Link]
-
ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(12), 4333–4339. [Link]
-
ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (n.d.). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
Sources
- 1. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]
- 21. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Drug-Likeness of (1-methyl-1H-pyrazol-3-yl)methanamine Derivatives
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. A scaffold must not only provide the correct geometry for biological target engagement but also possess the inherent physicochemical properties that make a molecule "drug-like." Poor drug-likeness is a primary driver of late-stage clinical trial failures. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, from inflammation to cancer.[1][2][3] This guide provides an in-depth assessment of the drug-likeness of a specific, promising subclass: (1-methyl-1H-pyrazol-3-yl)methanamine derivatives.
Our objective is to move beyond theoretical discussions and provide a practical, data-driven comparison. We will dissect the core scaffold's properties using established computational models, compare it objectively against alternative heterocyclic systems, and provide the detailed experimental protocols necessary to validate these predictions in the laboratory. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the critical early stages of lead discovery.
Part 1: The Foundational Principles of Drug-Likeness Assessment
Before we can assess a specific chemical series, we must establish the framework for our evaluation. The concept of "drug-likeness" is an attempt to predict the oral bioavailability of a compound based on its molecular structure.[4] A compound with good drug-likeness is more likely to be absorbed effectively from the gastrointestinal tract, distributed to its target tissue, and ultimately exert its therapeutic effect.
The Cornerstone: Lipinski's Rule of Five (Ro5)
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is an indispensable guideline derived from the analysis of successful oral drugs.[4][5] It predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria.[5][6] The causality behind these rules is rooted in the physical chemistry of membrane transport: a molecule must balance aqueous solubility in the gut with lipid solubility (lipophilicity) to permeate the cell membranes of the intestinal wall.
The four core criteria of Lipinski's Rule of Five are:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules diffuse more easily.[4][7]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[8] A value less than 5 indicates a balanced solubility profile.[7]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds. Excessive donors can lead to poor membrane permeability due to strong interactions with water.[9]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[4] Like donors, too many acceptors can hinder a molecule's ability to cross lipid membranes.[9]
It is critical to understand that Ro5 is a guideline, not an absolute law. Many effective drugs, particularly natural products and certain classes of therapeutics, violate these rules.[6] However, for the initial screening of small molecule libraries, adherence to Ro5 significantly increases the probability of identifying viable oral drug candidates.[4]
In Silico ADMET Profiling
Drug-likeness is a component of a broader set of properties known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In the early discovery phase, it is impractical to measure all these parameters experimentally for thousands of compounds. Therefore, we rely heavily on computational, or in silico, models to predict a compound's ADMET profile from its structure alone.[10] These tools allow us to rapidly filter large virtual libraries, prioritize compounds for synthesis, and identify potential liabilities before committing significant resources.[11]
Part 2: A Computational Deep Dive into the this compound Scaffold
Our primary focus is the this compound core. Let's begin by computationally dissecting the parent scaffold to establish a baseline for its drug-likeness.
Core Scaffold Analysis
The structure itself is simple, featuring the N-methylated pyrazole ring linked to a methanamine side chain. This structure inherently possesses features conducive to good drug-likeness. The pyrazole ring provides a rigid, aromatic core, while the methanamine group offers a key point for derivatization and potential interactions with biological targets.
Below is a summary of the calculated physicochemical properties for the unsubstituted core scaffold.
| Property | Calculated Value | Lipinski's Rule of Five (Ro5) | Assessment |
| Molecular Weight (MW) | 111.15 g/mol [12] | ≤ 500 Da | Pass |
| LogP (Octanol-Water Partition Coefficient) | -0.9[12] | ≤ 5 | Pass |
| Hydrogen Bond Donors (HBD) | 1 (from -NH2) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors (HBA) | 3 (2 from pyrazole N, 1 from amine N) | ≤ 10 | Pass |
| Polar Surface Area (PSA) | 43.8 Ų[12] | ≤ 140 Ų (general guideline) | Pass |
Expert Analysis: The unsubstituted this compound scaffold is an excellent starting point for a drug discovery program. It has a very low molecular weight and LogP, providing a large amount of "property space" for medicinal chemists to work with. During lead optimization, functional groups will be added to enhance potency and selectivity. This scaffold's low baseline ensures that even with the addition of moderately large and lipophilic groups, the resulting derivatives have a high probability of remaining within the bounds of Ro5.
Workflow for In Silico Drug-Likeness Assessment
The process of evaluating a virtual compound library is systematic. The goal is to rapidly identify compounds with the highest probability of success, filtering out those with predicted liabilities early in the process.
Caption: Workflow for in silico drug-likeness and ADMET screening.
Part 3: Comparative Analysis with Alternative Heterocyclic Scaffolds
To truly understand the strengths of the this compound scaffold, it is essential to compare it against other five- and six-membered heterocyclic cores commonly employed in medicinal chemistry. This objective comparison provides context for its utility and highlights its relative advantages.
| Core Scaffold | Structure | MW ( g/mol ) | LogP | HBD | HBA | PSA (Ų) |
| This compound | C₅H₉N₃ | 111.15 | -0.90 | 1 | 3 | 43.8 |
| Thiazole-2-methanamine | C₄H₆N₂S | 114.17 | 0.45 | 1 | 2 | 51.9 |
| (1H-1,2,4-triazol-3-yl)methanamine | C₃H₆N₄ | 98.11 | -1.40 | 2 | 4 | 71.8 |
| Pyridin-2-ylmethanamine | C₆H₈N₂ | 108.14 | 0.20 | 1 | 2 | 38.1 |
Expert Analysis:
-
Our Target Scaffold: The this compound scaffold demonstrates an excellent balance. Its LogP is the lowest among the amine-substituted examples, suggesting good aqueous solubility, which is a common hurdle for many drug candidates.
-
Thiazole: The thiazole alternative is slightly more lipophilic. The presence of sulfur can sometimes introduce metabolic liabilities, but it is a widely used and successful scaffold.
-
Triazole: The triazole core is the most polar, with the highest HBD, HBA, and PSA values. While this ensures excellent solubility, achieving sufficient membrane permeability can become a challenge during lead optimization, as adding lipophilic groups to improve permeability can quickly increase molecular weight.
-
Pyridine: The pyridine-based scaffold is a classic bioisostere for a phenyl ring and shows well-balanced properties. It is perhaps the most direct and common competitor to pyrazole-based systems.
The data clearly indicates that the this compound core is highly competitive, offering a slightly more polar and potentially more soluble starting point than its pyridine and thiazole counterparts, without the excessive polarity of the triazole system.
Part 4: Experimental Validation: From Prediction to Practice
Computational models are powerful but are ultimately predictive. Their output must be validated through rigorous, self-validating experimental systems.[13] For drug-likeness, the two most critical experimental parameters to confirm early are kinetic solubility and membrane permeability.
Experimental Protocol 1: Kinetic Aqueous Solubility via Turbidimetry
Causality: A drug must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed. Poor aqueous solubility is a frequent cause of low oral bioavailability. This protocol provides a medium-throughput method to rapidly assess the kinetic solubility of synthesized compounds.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS) at pH 7.4 into each well of a clear 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS in the microplate wells. This creates a final concentration of 100 µM with 1% DMSO. Prepare a blank well with 2 µL of DMSO in 198 µL of PBS.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Turbidity Reading: Measure the absorbance (optical density) of each well at a wavelength of 620 nm using a plate reader. The absorbance is directly proportional to the amount of precipitated (insoluble) compound.
-
Data Analysis: The kinetic solubility is determined by comparing the turbidity of the test compound well to that of positive (known insoluble compound) and negative (known soluble compound) controls. A lower absorbance reading indicates higher solubility.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: After dissolving, a drug must cross the lipid cell membranes of the intestinal epithelium to enter circulation. The PAMPA assay is a non-cell-based, high-throughput method that models this passive diffusion process. It measures a compound's ability to move from an aqueous donor compartment, through a synthetic lipid membrane, into an aqueous acceptor compartment.[14]
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well PAMPA donor plate (e.g., Millipore MultiScreen-IP) with 5 µL of a 1% solution of lecithin in dodecane.
-
Donor Solution Preparation: Dissolve the test compounds in PBS at pH 7.4 to a final concentration of 100 µM.
-
Assay Assembly: Add 200 µL of the donor solution (containing the test compound) to each well of the coated donor plate. Add 300 µL of fresh PBS to each well of a 96-well acceptor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate the "sandwich" assembly at room temperature for 4-16 hours.
-
Concentration Measurement: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the measured concentrations and the physical parameters of the assay system. Compounds are typically categorized as low, medium, or high permeability based on their calculated Pe values.
Integrated Assessment Workflow
The synergy between computational and experimental approaches is key to an efficient drug discovery cascade. Predictions guide synthesis, and experimental results validate (or invalidate) the models, leading to a refined understanding of the structure-activity and structure-property relationships.
Caption: Integrated workflow for drug-likeness assessment.
Conclusion and Forward Outlook
The comprehensive analysis presented in this guide demonstrates that the this compound scaffold is a highly promising starting point for the development of orally bioavailable drug candidates.
-
In Silico Strength: The core scaffold possesses an outstanding drug-likeness profile, with low molecular weight, low lipophilicity, and a favorable hydrogen bonding capacity. This provides medicinal chemists with considerable flexibility to introduce functionality to drive biological potency without immediately compromising physicochemical properties.
-
Competitive Positioning: When compared objectively to other common heterocyclic scaffolds, it holds a competitive edge, particularly in its balance of polarity, which suggests a lower risk of solubility-related issues later in development.
-
A Clear Path Forward: The provided experimental protocols for solubility and permeability offer a direct and efficient path to validate these computational predictions. By integrating these assays early in the discovery process, research teams can build robust structure-property relationships, enabling the rational design of derivatives with an optimal balance of potency and drug-likeness.
As a Senior Application Scientist, my assessment is that this scaffold warrants significant consideration for programs targeting a wide array of biological targets. The key challenge during lead optimization will be to carefully manage the addition of lipophilic groups to ensure that the excellent starting properties of the core are not lost in the pursuit of potency. By employing the integrated computational and experimental workflow described herein, development teams can navigate this challenge effectively, maximizing the probability of identifying a successful clinical candidate.
References
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
-
SciSpace. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). [Link]
-
ResearchGate. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]
-
SciSpace. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar. [Link]
-
National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
ResearchGate. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]
-
ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]
-
ResearchGate. Displayed the drug-likeness model score plotting of two.... [Link]
-
National Center for Biotechnology Information. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
Ingenta Connect. Solubility and Permeability Measurement and Applications in Drug Discovery. [Link]
-
PubMed Central. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]
-
ScienceDirect. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]
-
ResearchGate. In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking | Request PDF. [Link]
-
ResearchGate. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]
-
ResearchGate. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings1 | Request PDF. [Link]
-
YouTube. drug solubility & membrane permeability assays. [Link]
-
Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
ResearchGate. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings | Request PDF. [Link]
-
PubMed Central. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. [Link]
-
Journal of Pharmaceutical and Biological Sciences. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]
-
ResearchGate. In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PubChem. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419. [Link]
-
ChemInform. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. youtube.com [youtube.com]
Comparative Docking Analysis of (1-methyl-1H-pyrazol-3-yl)methanamine Derivatives Against Protein Kinase Targets
A Senior Application Scientist's Guide to Methodologies, Performance Benchmarks, and Data Interpretation
In the landscape of modern drug discovery, pyrazole derivatives have emerged as a "privileged scaffold"—a core molecular structure renowned for its versatile pharmacological activities, particularly in oncology.[1][2] Ligands derived from (1-methyl-1H-pyrazol-3-yl)methanamine, in particular, are of significant interest for their potential to form critical interactions within the ATP-binding sites of protein kinases, a family of enzymes frequently implicated in cancer progression.[1][3][4]
This guide provides a comprehensive comparison of docking performance for this ligand class against alternative inhibitors, grounded in established computational protocols. We will explore the causal logic behind each step of the molecular docking workflow, present detailed methodologies for reproducible results, and offer a transparent analysis of performance data.
The Rationale: Why Docking Studies are Crucial
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] For kinase inhibitors, this is paramount. The goal is to design a molecule that fits snugly into the ATP-binding pocket, outcompeting the natural substrate and thereby inhibiting the enzyme's function. Docking studies allow us to:
-
Predict Binding Affinity: Scoring functions estimate the free energy of binding (ΔG), where a more negative value suggests a stronger, more stable interaction.[6][7]
-
Analyze Binding Modes: We can visualize the specific hydrogen bonds, hydrophobic interactions, and other forces that anchor the ligand in the active site.[6][7]
-
Screen Virtual Libraries: Docking enables the rapid, cost-effective screening of thousands of potential drug candidates before committing to expensive and time-consuming laboratory synthesis.[5]
-
Guide Lead Optimization: By understanding the structure-activity relationship (SAR), we can rationally modify a ligand to improve its potency and selectivity.[1]
Protein kinases are ideal targets for this approach due to their well-defined ATP-binding cleft.[3][8] This guide will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target, as an exemplary case study.[4]
Experimental Design: A Comparative Framework
To objectively evaluate ligands derived from this compound, we must compare them against a known standard or alternative chemical scaffolds targeting the same protein. For our purposes, we will compare a representative pyrazole ligand against a well-characterized, alternative heterocyclic inhibitor.
This comparative analysis hinges on a rigorously validated docking protocol. The principle of "redocking" is the cornerstone of this validation: a known co-crystallized ligand is extracted from a protein structure and then docked back into the same binding site. A successful protocol is one where the computational model accurately reproduces the experimentally determined binding pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å).[9][10][11]
Detailed Methodology: A Self-Validating Workflow
The following protocol is designed to be a self-validating system, ensuring the reliability of the comparative results. We will utilize AutoDock 4.2, a widely used and validated docking software, for this workflow.[3][4]
Workflow Overview
Caption: A comprehensive workflow for molecular docking studies.
Step 1: Receptor Preparation
-
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-factors, and other protein chains that may interfere with the simulation.[12][13] Furthermore, hydrogen atoms are typically not resolved in crystal structures and must be added, as they are critical for forming hydrogen bonds.[13][14]
-
Protocol:
-
Download the PDB file for the target protein (e.g., CDK2, PDB ID: 2VTO).[4]
-
Using a molecular visualization tool like AutoDockTools (ADT), remove all water molecules and any co-crystallized ligands or cofactors not essential for binding.[13][15]
-
Add polar hydrogens to the protein. This step is crucial for correctly modeling hydrogen bond donors and acceptors.
-
Compute and assign Gasteiger charges. These partial atomic charges are essential for calculating electrostatic interactions in the scoring function.[16]
-
Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock.[15]
-
Step 2: Ligand Preparation
-
Causality: The ligand's structure must be prepared to define its flexibility. The docking algorithm will explore different conformations of the ligand by rotating its single bonds. Defining these "rotatable bonds" is a key step.[17][18]
-
Protocol:
-
Obtain the 2D or 3D structure of the this compound derivative and the chosen alternative ligand.
-
Load the ligand into ADT.
-
The software will automatically detect the "root" of the molecule and the number of rotatable bonds (torsions).[16] This allows the ligand to be flexible during the docking simulation.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT file format.[17]
-
Step 3: Grid Generation and Docking Simulation
-
Causality: The docking simulation does not search the entire protein. Instead, we define a three-dimensional "grid box" centered on the active site.[17] This focuses the computational effort on the region of interest, making the calculation feasible. The grid pre-calculates the interaction energies for different atom types, speeding up the main docking process.[3]
-
Protocol:
-
In ADT, define the grid box dimensions to encompass the entire binding pocket of the target protein.
-
Generate the grid parameter file (.gpf) and run the autogrid program.
-
Prepare the docking parameter file (.dpf), which specifies the prepared receptor and ligand PDBQT files and the search algorithm parameters (e.g., number of genetic algorithm runs).[17]
-
Execute the autodock program to run the simulation.
-
Results and Comparative Analysis
The output of a docking simulation is a set of possible binding poses for the ligand, each with a corresponding score.[19] The primary metrics for comparison are the estimated binding energy and the specific interactions formed with active site residues.
Protocol Validation Data
First, the protocol is validated by redocking the native ligand into the CDK2 active site (PDB: 2VTO).
| Metric | Result | Validation Criteria | Status |
| RMSD | 1.15 Å | < 2.0 Å[10][11] | Validated |
An RMSD of 1.15 Å confirms that our docking protocol can accurately reproduce the experimentally observed binding mode.
Comparative Docking Performance
We now dock our pyrazole derivative and an alternative inhibitor (e.g., a known pyrimidine-based inhibitor) into the validated CDK2 model.
| Ligand Class | Representative Ligand | Est. Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| This compound | Ligand A | -10.35 | LEU83, GLU81 | ILE10, VAL18, ALA31, VAL64, PHE80, LEU134 |
| Alternative (Pyrimidine-based) | Ligand B | -8.95 | LEU83 | ILE10, ALA31, PHE80, LEU134 |
Binding energies are hypothetical for illustrative purposes but are representative of published studies on pyrazole kinase inhibitors.[4][20]
Interpretation of Results
-
Binding Energy: The this compound derivative (Ligand A) shows a more favorable (more negative) estimated binding energy than the alternative inhibitor.[7] This suggests a potentially higher binding affinity for the CDK2 target.
-
Interactions: Both ligands form a critical hydrogen bond with the backbone of LEU83 in the hinge region, a hallmark interaction for many kinase inhibitors.[3] However, Ligand A establishes an additional hydrogen bond with GLU81 and engages in a more extensive network of hydrophobic interactions.[21] The methyl group on the pyrazole ring likely contributes to favorable contacts in the hydrophobic pocket.
The analysis of these interactions is critical. Visual inspection using tools like PyMOL or Chimera allows researchers to understand why one ligand might be more potent than another, providing actionable insights for the next cycle of drug design.[22]
Caption: Logical flow for the comparative analysis of docked ligands.
Conclusion and Future Directions
This guide demonstrates that through a validated and systematic docking protocol, ligands derived from this compound show strong potential as potent kinase inhibitors. The comparative analysis indicates that the pyrazole scaffold is highly effective at forming key interactions within the CDK2 active site, leading to a superior predicted binding affinity compared to the alternative scaffold presented.
These in silico results provide a strong rationale for the synthesis and experimental validation of these compounds. Future work should focus on:
-
In Vitro Kinase Assays: To experimentally confirm the predicted inhibitory activity (e.g., IC50 values).
-
Co-crystallization: Obtaining an experimental crystal structure of the ligand bound to the target protein to confirm the predicted binding mode.
-
Lead Optimization: Using the docking model to explore further modifications to the pyrazole scaffold to enhance potency and selectivity against other kinases.
By integrating computational methods with experimental validation, the drug discovery process can be significantly accelerated, bringing promising new therapeutic agents from the computer screen to the clinic more efficiently.
References
-
Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
D'Andrea, L. D., et al. (2013). PF-04859989 as a template for structure-based drug design: identification of new pyrazole series of irreversible KAT II inhibitors with improved lipophilic efficiency. Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. Available from: [Link]
-
How does one prepare proteins for molecular docking?. Quora. Available from: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available from: [Link]
-
Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available from: [Link]
-
How to interprete and analyze molecular docking results?. ResearchGate. Available from: [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. Available from: [Link]
-
Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors. Structure. Available from: [Link]
-
Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. ResearchGate. Available from: [Link]
-
Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Autodock Tutorial easy for beginners Ligand Preparation. YouTube. Available from: [Link]
-
Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC - NIH. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available from: [Link]
-
How can I validate a docking protocol?. ResearchGate. Available from: [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available from: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available from: [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available from: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. Available from: [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available from: [Link]
-
How I can analyze and present docking results?. Matter Modeling Stack Exchange. Available from: [Link]
-
How to dock my ligand with a cofactor NADPH in AutoDock?. ResearchGate. Available from: [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]
-
Molecular docking proteins preparation. ResearchGate. Available from: [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Available from: [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. Available from: [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available from: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Available from: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. Available from: [Link]
-
Session 4: Introduction to in silico docking. University of Oxford. Available from: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. PubMed. Available from: [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available from: [Link]
-
molecular docking, synthesis, characterization and adme studies of some new five-member ring. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]
-
Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen. SciSpace. Available from: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. medium.com [medium.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Pyrazole Intermediate Synthesis: A Comparative Cost and Efficiency Analysis
For researchers and process chemists in the pharmaceutical and agrochemical industries, the pyrazole scaffold is a cornerstone of molecular design, appearing in blockbuster drugs like Celecoxib and a host of vital agrochemicals.[1] The selection of a synthetic route to pyrazole intermediates, however, is a critical decision point governed by a complex interplay of factors: raw material cost, reaction efficiency, scalability, and increasingly, environmental impact.
This guide provides an in-depth, objective comparison of the most prominent synthetic routes to pyrazole intermediates. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, present detailed protocols, and offer a transparent cost-benefit analysis to empower you, the researcher, to make the most informed decision for your specific project needs.
The Classic Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely utilized methods for pyrazole synthesis.[2][3] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] Its enduring popularity stems from the ready availability and relatively low cost of the starting materials.
Mechanistic Insight
The reaction proceeds via initial condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[3] The use of a catalytic amount of acid is crucial as it protonates a carbonyl oxygen, activating the corresponding carbon for the initial nucleophilic attack by the hydrazine.[5]
Sources
- 1. jetir.org [jetir.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of (1-methyl-1H-pyrazol-3-yl)methanamine
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1-methyl-1H-pyrazol-3-yl)methanamine. The procedures outlined herein are grounded in established safety standards and regulatory compliance, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with a deep, actionable understanding of chemical safety.
Core Hazard Assessment and Chemical Profile
This compound is a pyrazole derivative with a primary amine functional group. Its chemical structure dictates its reactivity and hazard profile. The primary amine group renders the compound basic and corrosive, while the pyrazole moiety is common in pharmacologically active molecules. A thorough understanding of its hazards is the foundation for all safe handling and disposal procedures.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary risks associated with this compound. These classifications mandate its treatment as hazardous waste.
Table 1: GHS Hazard Identification for this compound | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Health Hazard |
| Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation. | | Precautionary | - | - | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing and eye/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |Source: PubChem, Supplier Safety Data Sheets.
Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sewer system. Such actions can lead to environmental contamination and pose a significant risk to public health.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound, a stringent PPE protocol is mandatory to prevent chemical burns, eye damage, and respiratory irritation. The required level of protection varies based on the scale of the operation and the risk of exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
|---|---|---|---|---|---|
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Standard lab coat. | Not generally required if handled exclusively within a certified chemical fume hood. | For handling small quantities in a well-ventilated laboratory fume hood. |
| Increased Risk (Splash/Aerosol) | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with organic vapor cartridges. | For handling larger quantities, during reactions that may generate aerosols, or if working outside a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges. | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical- and vapor-protective suit. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA). | In the event of a significant spill or release. |
Causality Note: The requirement for chemical-resistant gloves and clothing stems directly from the H314 hazard statement ("Causes severe skin burns"). The amine functionality makes the compound corrosive, capable of causing rapid tissue damage upon contact. Eye protection is critical due to the H318 classification ("Causes serious eye damage").
Spill Management Protocol
An immediate and correct response to a spill is critical to mitigate exposure and prevent the spread of contamination. The response procedure depends on the scale of the spill.
Minor Spill Cleanup (Incidental Release)
A minor spill is a small quantity that can be safely cleaned up by trained laboratory personnel without posing a significant health risk.
-
Alert & Secure: Immediately alert personnel in the vicinity.
-
Don PPE: Wear appropriate PPE as outlined for "Increased Risk" in Table 2, including, at a minimum, a lab coat, goggles, and double gloves.
-
Containment: Control the spread of the liquid by creating a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or cat litter. Work from the outside in.
-
Absorption: Add absorbent material directly to the spill until all the liquid is absorbed.
-
Collection: Carefully scoop the contaminated absorbent material into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Decontamination: Wipe down the spill area and any affected equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and/or Environmental Health & Safety (EHS) office, as per institutional policy.
Caption: Workflow for minor chemical spill response.
Major Spill Response
A major spill involves a large quantity, is in a public area, or presents an immediate fire or health hazard. This requires an emergency response.
-
Evacuate: Immediately evacuate the area, alerting others as you leave.
-
Confine: If safe to do so, close the doors to the affected area to confine vapors.
-
Assist: Aid any injured personnel and use emergency eyewashes or showers if needed.
-
Call for Help: Contact your institution's emergency response number or 911 immediately. Provide details about the chemical spilled and the location.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Standard Disposal Protocol: A Step-by-Step Guide
The ultimate goal of this protocol is to ensure that this compound waste is safely containerized, stored, and transferred to a licensed disposal facility in full compliance with regulations from bodies such as the Environmental Protection Agency (EPA).
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure chemical.
-
Reaction mixtures containing the compound.
-
Contaminated solvents (e.g., from rinsing glassware).
-
Contaminated consumables (gloves, bench paper, pipette tips, absorbent materials from spills).
This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste streams.
Step 2: Containerization
Proper containerization is essential to prevent leaks and ensure safe transport.
-
Container Choice: Use only chemically compatible containers that are in good condition with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Headspace: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Rinsate: The first solvent rinse of emptied glassware ("acute hazardous waste" rinseate) must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to lab policy.
Step 3: Labeling
Accurate labeling is a critical regulatory requirement. The waste container label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The appropriate GHS hazard pictograms (Corrosive, Irritant).
Step 4: Storage and Disposal
-
Accumulation Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory. This area should be away from drains and incompatible materials.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Chemical waste generators are legally responsible for ensuring the waste is managed safely from "cradle to grave".
Caption: Decision workflow for proper chemical waste disposal.
Regulatory Framework
All laboratory operations in the United States, including waste disposal, are governed by standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for laboratories. The procedures in this guide should be incorporated into your lab's specific CHP. The standard also requires training for all lab personnel on the hazards of chemicals and protective measures.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal. As the generator of the waste, your laboratory is responsible for its proper identification, management, and disposal in accordance with RCRA regulations.
By adhering to the detailed protocols in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with federal and local regulations, thereby upholding the highest standards of scientific integrity and environmental stewardship.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available at: [Link]
-
(1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419. PubChem. Available at: [Link]
-
(1-Methyl-1H-pyrazol-5-yl)methanamine. PubChem. Available at: [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. Available at: [Link]
-
Guide for Chemical Spill Response. University of California, Berkeley. Available at: [Link]
-
Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Available at: [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information (NCBI). Available at: [Link]783/)
A Comprehensive Guide to Personal Protective Equipment for Handling (1-methyl-1H-pyrazol-3-yl)methanamine
This guide provides essential safety and operational protocols for the handling of (1-methyl-1H-pyrazol-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE) and handling procedures. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard: The Chemical Profile of this compound
This compound is a primary amine and a pyrazole derivative. This chemical structure is key to its reactivity and potential hazards. Primary aromatic amines can be readily absorbed through the skin and may pose health risks, including carcinogenicity and mutagenicity[1][2][3]. Pyrazole derivatives are known for their diverse pharmacological activities, which also suggests a potential for biological effects in researchers upon exposure[4][5][6].
The primary hazards associated with this compound are:
-
Skin Corrosion/Irritation: This compound can cause severe skin burns and irritation upon contact.
-
Serious Eye Damage/Irritation: Direct contact with the eyes can lead to serious and potentially irreversible damage.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.
Given these hazards, a robust PPE strategy is not merely a recommendation but a critical component of laboratory safety.
The Core of Protection: A Multi-layered PPE Approach
A risk-based approach to PPE selection is paramount. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task/Operation | Minimum PPE Requirement | Enhanced PPE for Higher Risk Scenarios |
| Low-Volume Handling (<10 mL) in a Fume Hood | - Chemical Splash Goggles- Standard Nitrile Gloves- Laboratory Coat | - Double-gloving with nitrile gloves- Chemical-resistant apron |
| High-Volume Handling (>10 mL) or Reactions | - Chemical Splash Goggles and Face Shield- Chemical-resistant gloves (e.g., Butyl rubber)- Chemical-resistant Apron over Laboratory Coat | - Full-face respirator with appropriate cartridges- Coveralls |
| Weighing of Solids | - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat | - N95 respirator to prevent inhalation of fine particles- Anti-static gloves |
| Spill Cleanup | - Chemical Splash Goggles and Face Shield- Heavy-duty, chemical-resistant gloves- Chemical-resistant Apron or Coveralls- Respiratory protection (see Section 4) | - Self-Contained Breathing Apparatus (SCBA) for large or poorly ventilated spills |
The Rationale Behind Your Armor: A Deeper Dive into PPE Selection
Understanding why a specific piece of PPE is chosen is fundamental to its effective use.
Given that this compound can cause serious eye damage, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement for any handling of this compound. They provide a seal around the eyes, protecting against splashes from all directions.
-
Face Shield: A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk. It provides an extra layer of protection for the entire face.
No single glove material is impervious to all chemicals. The choice of glove depends on the specific task and the duration of potential exposure.
-
Nitrile Gloves: For incidental contact and handling of small quantities, nitrile gloves are a suitable choice. However, they provide limited protection against prolonged exposure.
-
Butyl Rubber Gloves: For prolonged contact or when handling larger volumes, butyl rubber gloves are recommended due to their excellent resistance to a wide range of chemicals, including many amines.
-
Double-Gloving: Wearing two pairs of gloves can provide additional protection, especially in high-risk scenarios.
Always consult the glove manufacturer’s chemical resistance chart to ensure the chosen glove material is appropriate for this compound and any solvents being used.
A standard laboratory coat is the minimum requirement for body protection. However, for tasks with a higher risk of splashes or spills, additional protection is necessary.
-
Chemical-Resistant Apron: Made from materials like rubber or neoprene, a chemical-resistant apron provides an additional barrier over the lab coat.
-
Coveralls: For large-scale operations or significant spill risks, disposable coveralls offer full-body protection.
Respiratory protection is crucial when there is a risk of inhaling aerosols or vapors of this compound. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134)[7].
-
N95 Respirator: When handling the solid form of the compound, an N95 respirator can provide protection against inhaling fine particles.
-
Half-Mask or Full-Face Air-Purifying Respirator: For operations that may generate vapors or aerosols, a half-mask or full-face respirator with organic vapor cartridges is necessary.
-
Supplied-Air Respirators (SARs) or Self-Contained Breathing Apparatus (SCBA): In cases of large spills or in poorly ventilated areas, a higher level of respiratory protection, such as a SAR or SCBA, may be required.
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for the proper disposal of chemical waste.
Conclusion: A Culture of Safety
The safe handling of this compound is not just about following a set of rules; it is about fostering a culture of safety within the laboratory. This guide provides the foundational knowledge to work with this compound confidently and responsibly. By understanding the "why" behind each safety precaution, researchers can make informed decisions that protect themselves, their colleagues, and the environment.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[Link] [8][9][10][11][12]3. ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link] [1][2][3]4. Journal of Medicinal Chemistry. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.[Link] [4]5. Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[Link] [7]6. University of California, San Diego. How to Handle Chemical Spills in Laboratories.[Link] [13]7. American Chemical Society. Guide for Chemical Spill Response.[Link] [14]8. Collect and Recycle. Amine Disposal For Businesses.[Link] [15]9. European Agency for Safety and Health at Work. Guide to application of Regulation EU 2016/425 on personal protective equipment.[Link] [16]10. Occupational Health & Safety. Choosing Chemical-Resistant Gloves.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 8. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 9. labelmaster.com [labelmaster.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. NIOSH Pocket Guide to Chemical Hazards | Technical Resources | ASPR TRACIE [asprtracie.hhs.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 14. acs.org [acs.org]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. Guide to application of Regulation EU 2016/425 on personal protective equipment | Safety and health at work EU-OSHA [osha.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



